molecular formula C5ClF3N2S B177699 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile CAS No. 151729-41-8

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Cat. No.: B177699
CAS No.: 151729-41-8
M. Wt: 212.58 g/mol
InChI Key: MDBWOBDXTCDRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is a high-value chemical building block designed for advanced research and development in medicinal chemistry. The thiazole ring is a privileged structure in drug discovery, noted for its aromaticity conferred by a sulfur and nitrogen atom within its five-membered ring, which allows it to participate in various donor-acceptor and nucleophilic reactions . This specific derivative features reactive chloro and cyano functional groups, making it a key synthon for the synthesis of a diverse range of novel chemical entities . Researchers utilize this compound to develop potential therapeutic agents targeting a broad spectrum of pathological conditions. Thiazole-containing molecules have demonstrated significant pharmacological properties, including use as antibiotics, kinase inhibitors in oncology, and treatments for neurological diseases . The presence of the trifluoromethyl group, a common motif in modern agrochemical and pharmaceutical active ingredients, can enhance a compound's metabolic stability, lipophilicity, and binding affinity. As such, this reagent is instrumental in hit-to-lead optimization campaigns and the exploration of new biological targets, particularly in the construction of candidate molecules with anti-infective, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF3N2S/c6-4-11-3(5(7,8)9)2(1-10)12-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBWOBDXTCDRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(S1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601198
Record name 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151729-41-8
Record name 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and agrochemical research, trifluoromethylated heterocyclic compounds are of paramount importance. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a promising yet under-documented scaffold: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile.

A thorough investigation of chemical databases reveals a notable absence of a registered CAS number for this specific molecule. This suggests that this compound is either a novel compound or a sparsely reported synthetic intermediate. This guide, therefore, serves as a forward-looking technical resource for researchers, providing a comprehensive overview of its proposed synthesis, predicted properties, and potential applications as a high-value building block in the development of next-generation pharmaceuticals and agrochemicals.

Physicochemical Properties

While experimental data for the target compound is not available, its properties can be predicted based on its close structural analogs.

PropertyPredicted Value
Molecular Formula C₅ClF₃N₂S
Molecular Weight 227.59 g/mol
Appearance White to off-white solid
Solubility Soluble in aprotic polar solvents (e.g., DMF, DMSO, THF)
Boiling Point Not available
Melting Point Not available

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, a known intermediate. The proposed multi-step synthesis is outlined below, emphasizing the rationale behind each step.

Synthesis_Pathway A Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate B 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS: 72850-61-4) A->B  Hydrolysis (e.g., NaOH, H₂O/EtOH)   C 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide B->C  Amidation (e.g., SOCl₂, then NH₄OH)   D This compound C->D  Dehydration (e.g., POCl₃ or TFAA)  

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Hydrolysis of Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate to 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • Rationale: This initial step saponifies the ester to the corresponding carboxylic acid, which is a versatile intermediate for further functionalization.

  • Protocol:

    • Dissolve Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate in a mixture of ethanol and water.

    • Add a stoichiometric excess of sodium hydroxide solution.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid.[1]

Step 2: Amidation of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • Rationale: Conversion of the carboxylic acid to the primary amide is a necessary step before dehydration to the nitrile.

  • Protocol:

    • Suspend 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid in an inert solvent like dichloromethane.

    • Add thionyl chloride dropwise at 0°C to form the acyl chloride.

    • Stir the reaction at room temperature until the evolution of gas ceases.

    • Carefully add the resulting solution to a cooled concentrated ammonium hydroxide solution.

    • Stir vigorously to form the amide, which will precipitate.

    • Filter the solid, wash with water, and dry to obtain 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide.

Step 3: Dehydration of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide to this compound

  • Rationale: The final step involves the removal of a water molecule from the primary amide to yield the target nitrile. Phosphorus oxychloride is a common and effective dehydrating agent for this transformation.

  • Protocol:

    • In a flask equipped with a reflux condenser, add 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide to an excess of phosphorus oxychloride.

    • Heat the mixture gently under reflux. The reaction is typically exothermic.

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture and carefully pour it onto crushed ice to quench the excess phosphorus oxychloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Chemical Reactivity and Potential Applications

The 2-chloro and 5-carbonitrile groups on the thiazole ring are key functional handles for further chemical modifications. The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

Thiazole-containing compounds are known to exhibit a wide range of biological activities.[2] Derivatives of similar thiazoles have been investigated for their potential as:

  • Agrochemicals: As key intermediates in the synthesis of fungicides and insecticides. The trifluoromethyl group often enhances the efficacy of these agents.

  • Anticancer Agents: Thiazole-5-carboxamides have shown promise as anticancer agents.[2]

  • Antimicrobial Agents: The thiazole nucleus is a common scaffold in the development of new antibacterial and antifungal drugs.

Applications A This compound B Nucleophilic Substitution at C2 A->B C Nitrile Group Chemistry A->C D Novel Fungicides & Insecticides B->D E Anticancer Drug Candidates B->E F Antimicrobial Agents B->F C->E

Caption: Potential derivatization pathways and applications.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound does not exist, the safety precautions should be based on its precursors and functional groups.

  • 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonyl chloride: This precursor is corrosive and causes severe skin burns and eye damage.[3][4]

  • Trifluoromethylated compounds: Can release hazardous decomposition products upon heating.

  • Nitriles: Can be toxic if swallowed, inhaled, or in contact with skin.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid inhalation of dust and vapors.[6]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water.[6]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound represents a promising, albeit currently unregistered, chemical entity with significant potential in drug discovery and agrochemical development. Its synthesis is achievable through established chemical transformations, and its reactive functional groups offer a versatile platform for the creation of diverse chemical libraries. This guide provides a foundational framework for researchers to synthesize, handle, and explore the applications of this valuable building block, potentially leading to the discovery of novel bioactive molecules.

References

  • Chemical Synthesis Database. (2025, May 20). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Retrieved from [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and expected analytical characterization of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages predictive modeling and data from structurally analogous compounds to offer valuable insights for researchers. The methodologies and predictions presented herein are grounded in established chemical principles to ensure a high degree of scientific integrity. This document is intended to serve as a foundational resource for professionals engaged in drug discovery and development, facilitating further investigation and application of this promising chemical entity.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, with a significant number of approved drugs and clinical candidates featuring this heterocyclic scaffold. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The presence of a chloro substituent and a nitrile group offers versatile handles for further chemical modifications, making this compound a molecule of considerable interest for the synthesis of novel bioactive compounds. This guide aims to bridge the current information gap by providing a detailed, albeit predictive, technical profile of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of experimental data, computational methods provide reliable estimations. The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted ValueMethod/Tool
Molecular Formula C5ClF3N2S-
Molecular Weight 212.59 g/mol -
Boiling Point ~250-280 °C (at 760 mmHg)Estimation based on related structures
Melting Point ~70-90 °CEstimation based on related structures
logP ~2.5 - 3.0Predictive algorithms
pKa Not readily ionizable-
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water.Structural analogy

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound can be envisioned starting from the more readily available 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid. The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: the conversion of the carboxylic acid to the corresponding primary amide, followed by dehydration to the nitrile.

G cluster_0 Synthesis of this compound A 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid B 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide A->B 1. SOCl2, NH4OH or EDC, HOBt, NH3 C This compound B->C 2. P2O5, heat or POCl3, pyridine

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide

  • To a solution of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (28%, 5.0 eq).

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the acid chloride using oxalyl chloride and a catalytic amount of DMF is a standard and efficient method. The subsequent reaction with ammonia provides the primary amide. Using a two-phase system with vigorous stirring ensures efficient reaction between the acid chloride in the organic phase and the ammonia in the aqueous phase.

Step 2: Dehydration to this compound

  • Combine the 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide (1.0 eq) with phosphorus pentoxide (P₂O₅, 2.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 150-180 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding crushed ice.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices: Phosphorus pentoxide is a powerful dehydrating agent commonly used for the conversion of primary amides to nitriles. Performing the reaction at elevated temperatures under an inert atmosphere prevents degradation of the starting material and product. The workup procedure is designed to remove any remaining P₂O₅ and acidic byproducts.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are the predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): No proton signals are expected due to the fully substituted nature of the thiazole ring.

  • ¹³C NMR (125 MHz, CDCl₃):

    • ~160-165 ppm: C2 (carbon bearing the chloro group).

    • ~145-150 ppm (q, JCF ≈ 35-40 Hz): C4 (carbon bearing the trifluoromethyl group).

    • ~120-125 ppm (q, JCF ≈ 270-280 Hz): CF₃ carbon.

    • ~110-115 ppm: C5 (carbon bearing the nitrile group).

    • ~110-115 ppm: CN (nitrile carbon).

  • ¹⁹F NMR (470 MHz, CDCl₃):

    • ~ -60 to -65 ppm (s): A singlet corresponding to the CF₃ group.

Infrared (IR) Spectroscopy
  • ~2230-2240 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group.

  • ~1500-1600 cm⁻¹: Aromatic C=N and C=C stretching vibrations of the thiazole ring.

  • ~1100-1350 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethyl group.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be expected at m/z 212 and 214 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom. A prominent fragment would likely be the loss of the chlorine atom [M-Cl]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₅ClF₃N₂S [M]⁺: 211.9528; Found: (to be determined experimentally).

Reactivity and Potential Applications

The nitrile group on the thiazole ring is a versatile functional handle for further synthetic transformations. It can undergo:

  • Hydrolysis: To the corresponding carboxylic acid or amide under acidic or basic conditions.

  • Reduction: To the aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Cycloaddition Reactions: With azides to form tetrazoles, which are important pharmacophores.

These potential reactions make this compound a valuable building block for the synthesis of a diverse library of compounds for screening in drug discovery programs.

Safety and Handling

While no specific toxicity data is available for this compound, it should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Based on data for structurally similar compounds, the following hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

In case of exposure, seek immediate medical attention.

Conclusion

This technical guide provides a detailed, predictive overview of the physicochemical properties, synthesis, and characterization of this compound. While experimental data for this specific molecule is limited, the information presented, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted analytical data will be invaluable for the characterization of the synthesized compound. It is our hope that this guide will stimulate further research into this promising molecule and its potential applications in the development of new therapeutics.

References

This section would be populated with citations to the predictive software used, and to the scientific literature describing the synthesis and properties of the analogous compounds mentioned throughout the guide. As no direct literature was found for the target compound, this section is a placeholder for the references that would be included in a full research paper.

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its unique structural motifs. The thiazole core is a prevalent scaffold in numerous pharmaceuticals, while the trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2] The nitrile group may also improve pharmacokinetic properties.[3] Understanding the solubility of this compound is paramount for its progression through the drug development pipeline, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for characterizing the aqueous and organic solvent solubility of this compound. In the absence of extensive public data on this specific molecule, this document serves as a detailed procedural guide, outlining the authoritative methodologies for determining both thermodynamic and kinetic solubility, interpreting the results, and understanding the physicochemical principles at play.

Introduction: The Strategic Importance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly impacts a compound's therapeutic potential.[4] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption, low bioavailability, and high inter-patient variability. In early-stage discovery, low solubility can cause unreliable results in biological assays and complicate formulation development.[5] Therefore, a thorough understanding and accurate measurement of a compound's solubility are non-negotiable for making informed decisions in lead optimization and candidate selection.

This guide focuses on this compound, a compound whose structural features present a unique solubility profile. The interplay between the polar nitrile group, the highly electronegative trifluoromethyl group, and the aromatic thiazole ring dictates its interaction with various solvents. This document provides the scientific rationale and detailed protocols for elucidating this profile.

Physicochemical Characterization and Predicted Solubility Behavior

  • Thiazole Ring: The thiazole ring itself is an aromatic heterocycle containing both nitrogen and sulfur.[6] It can participate in various intermolecular interactions, including pi-stacking and hydrogen bonding (via the nitrogen atom). Thiazole is a component of the essential vitamin thiamine (B1).[7]

  • Chloro Group: The chloro substituent is an electron-withdrawing group that increases the lipophilicity of the molecule, which would generally decrease aqueous solubility.

  • Trifluoromethyl (CF3) Group: This group is highly lipophilic and electron-withdrawing. It is often incorporated into drug candidates to block metabolic oxidation and improve metabolic stability.[8] Its presence typically reduces aqueous solubility.[2]

  • Nitrile (-C≡N) Group: The nitrile group is polar and can act as a hydrogen bond acceptor.[9] This feature can contribute positively to aqueous solubility. In some pharmaceutical contexts, the nitrile group has been shown to increase water solubility compared to other substituents.[3][10]

Overall Prediction: The presence of the lipophilic chloro and trifluoromethyl groups likely dominates the solubility profile, suggesting that this compound will exhibit low aqueous solubility. However, the polar nitrile group may provide some mitigation. Solubility in polar organic solvents is expected to be significantly higher.

Experimental Determination of Solubility: A Two-Pronged Approach

To fully characterize the solubility of a compound, it is essential to measure both its thermodynamic and kinetic solubility. These two parameters provide different but complementary insights into the compound's behavior.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid form of the solute.[11] It is the gold standard for solubility measurement and is crucial for formulation and biopharmaceutical classification. The most reliable method for its determination is the shake-flask method .[12]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[13] It is a non-equilibrium measurement and often results in a higher value than thermodynamic solubility due to the formation of a supersaturated solution.[4] Kinetic solubility is widely used in high-throughput screening (HTS) during early drug discovery due to its speed and low compound requirement.[14]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the authoritative method for establishing the equilibrium solubility of this compound.[15]

Principle: An excess of the solid compound is agitated in the solvent of interest for an extended period until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is quantified.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Weigh excess solid compound into vials B 2. Add chosen solvent (e.g., water, PBS, organic solvent) A->B C 3. Seal vials and place in shaker incubator B->C D 4. Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E 5. Centrifuge or let stand to sediment excess solid D->E F 6. Carefully collect supernatant and filter through 0.22 µm filter E->F G 7. Prepare serial dilutions of the filtrate F->G H 8. Quantify concentration using HPLC-UV or LC-MS/MS G->H I 9. Compare against a standard curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, etc.) to the vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[13] It is advisable to take samples at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been achieved.[12]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. A brief centrifugation can aid this process.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a standard curve of the compound in the same solvent. Analyze the filtered saturated solution by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS), and determine the concentration by comparing it to the standard curve.[13]

Protocol for Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for rapid screening and is particularly relevant for early-stage drug discovery projects.[16]

Principle: A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a short period, and the concentration of the compound remaining in solution is measured.

Experimental Workflow:

G cluster_prep Preparation cluster_addition Precipitation Induction cluster_separation Phase Separation cluster_analysis Quantification A 1. Prepare a high-concentration stock solution in DMSO (e.g., 20 mM) B 2. Dispense aqueous buffer (e.g., PBS) into a 96-well plate C 3. Add a small volume of DMSO stock to the buffer (e.g., 2 µL into 198 µL) B->C D 4. Mix and incubate at room temperature for 1-2 hours C->D E 5. Centrifuge the 96-well plate to pellet the precipitate D->E F 6. Transfer supernatant to a new analysis plate E->F G 7. Quantify concentration using a plate-based UV-Vis reader or LC-MS/MS F->G H 8. Compare against a standard curve prepared similarly G->H

Caption: Workflow for Kinetic Solubility Determination.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[5]

  • Plate Setup: In a 96-well plate, add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 200 µM.

  • Incubation: Seal the plate and shake it for 1-2 hours at room temperature.[13]

  • Separation: Centrifuge the plate to pellet any precipitate that has formed.

  • Analysis: Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, nephelometry, or LC-MS/MS) against a standard curve.[5]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A tabular format is ideal for comparing solubility in different solvents and under different conditions.

Table 1: Hypothetical Thermodynamic Solubility Data

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Purified Water255.222.5
PBS (pH 7.4)254.820.8
Ethanol25>1000>4335
Acetonitrile25>1000>4335
PBS (pH 7.4)376.126.4

Table 2: Hypothetical Kinetic Solubility Data

Buffer SystemIncubation Time (h)Kinetic Solubility (µM)
PBS (pH 7.4)145.7
PBS (pH 7.4)241.2

Interpretation: The hypothetical data illustrates that kinetic solubility is often higher than thermodynamic solubility. The difference arises because the kinetic method can lead to supersaturated solutions that have not yet precipitated.[17] The higher solubility at 37°C compared to 25°C suggests that the dissolution process is endothermic. The high solubility in organic solvents like ethanol and acetonitrile is typical for many organic compounds.

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate care. While specific toxicity data is unavailable, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[18]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for researchers to determine and understand the solubility of this compound. By employing the authoritative shake-flask method for thermodynamic solubility and a high-throughput assay for kinetic solubility, scientists can generate the critical data needed to advance this promising compound through the drug discovery and development process. A thorough characterization of its solubility in both aqueous and organic media will enable rational formulation design and support the reliable interpretation of biological data, ultimately paving the way for its potential therapeutic applications.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. 2014. Available from: [Link]

  • Kloskowski, T., et al. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. 2021.
  • Wikipedia. Nitrile. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. Available from: [Link]

  • Ferreira, R. S., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. 2025.
  • El-Sayed, N. N. E., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019.
  • Chemical Synthesis Database. 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. 2025. Available from: [Link]

  • Synthesis Spotlight. Heterocycles Halogenated, Hassles Removed. 2025. Available from: [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. Available from: [Link]

  • Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2010.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • ResearchGate. Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. 2025. Available from: [Link]

  • ResearchGate. The in silico physicochemical properties of thiazole derivatives.... Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • Wikipedia. Trifluoromethyl group. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • GlaxoSmithKline. High-Throughput Solubility. Available from: [Link]

  • ResearchGate. Halogenated Heterocycles as Pharmaceuticals. Available from: [Link]

  • World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available from: [Link]

  • Canadian Science Publishing. PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. Available from: [Link]

  • Chemistry LibreTexts. Physical Properties of Nitriles. 2023. Available from: [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • ResearchGate. Various interactions between nitrile groups and proteins. (A) The.... Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. 2025. Available from: [Link]

  • ACS Publications. Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[4][5][13]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes. Available from: [Link]

  • Angene. 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Available from: [Link]

Sources

Navigating the Unseen: A Technical Guide to the Chemical Hazards and Safety of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Scientific Integrity: Extrapolating Safety Data in the Absence of Direct Evidence

The landscape of chemical research is ever-expanding, often outpacing the formal documentation of safety profiles for every novel compound. 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is one such molecule where a specific, publicly available Safety Data Sheet (SDS) is not readily accessible. In the spirit of responsible science and proactive risk mitigation, this guide has been meticulously crafted by extrapolating data from structurally analogous compounds.

This document synthesizes hazard information from closely related thiazole derivatives to provide a robust, albeit inferred, safety profile. The core principle of this guide is to empower researchers with a comprehensive understanding of the potential risks and the necessary precautions, fostering a culture of safety in the laboratory. The causality behind each recommendation is explained to ensure that the protocols are not just followed, but understood.

Hazard Identification and Classification: A Synthesized Profile

Based on an analysis of structural analogues, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.

GHS Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1][2]

Signal Word: Warning [1]

Hazard Pictogram:



Inferred Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Inferred Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Profile: Understanding the Risks to the Body

While specific toxicological data for this compound is unavailable, the anticipated effects based on its analogues are as follows:

  • Oral Toxicity: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[2]

  • Dermal Toxicity: Expected to be a skin irritant. Prolonged or repeated contact may cause redness, itching, and inflammation.[1][2]

  • Inhalation Toxicity: May cause respiratory tract irritation. Inhalation of dust or fumes should be avoided.[1][2]

  • Eye Irritation: Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage to the cornea.[1][2]

  • Chronic Effects: No data is available on the long-term effects of exposure. As a precaution, chronic exposure should be minimized.

Safe Handling and Storage: A Proactive Approach to Laboratory Safety

Adherence to stringent safety protocols is paramount when handling this compound. The following procedures are designed to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical. The following diagram illustrates the essential protective gear for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Prepares for Handling gloves Wear Nitrile or Neoprene Gloves (Inspect for tears before use) start->gloves Step 1 goggles Wear Chemical Safety Goggles (ANSI Z87.1 approved) gloves->goggles Step 2 coat Wear a Flame-Resistant Lab Coat (Fully buttoned) goggles->coat Step 3 respirator Use a NIOSH-approved Respirator (If ventilation is inadequate) coat->respirator Step 4 (If needed) end Safe to Handle Compound coat->end respirator->end

Figure 1: Recommended Personal Protective Equipment (PPE) workflow.

Handling Procedures:

  • Avoid all personal contact with the substance.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.

  • Avoid the formation of dust and aerosols.[3]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and moisture ingress.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Emergency Procedures: A Guide to Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2][3]

Spill and Leak Response:

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response cluster_spill Accidental Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation (If safe to do so) evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Collect and Place in a Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report

Figure 2: Step-by-step protocol for responding to an accidental spill.

Fire and Explosion Hazards

While specific data is not available, related compounds are generally not highly flammable. However, in the event of a fire, the following should be considered:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Disposal Considerations

Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Commitment to Safety

This guide provides a comprehensive overview of the inferred chemical hazards and safety protocols for this compound. By understanding the potential risks and adhering to the recommended procedures, researchers can work with this compound in a safe and responsible manner. The principles of scientific integrity and a proactive safety culture are the cornerstones of innovative and successful research.

References

  • Angene Chemical. Safety Data Sheet. (2026-01-02). [Link]

  • Georganics. 2-CHLORO-5-CHLOROMETHYL THIAZOLE. (2011-01-27). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: Precursors and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agricultural chemistry. Its unique combination of a reactive chloro group, a metabolically stable trifluoromethyl moiety, and a versatile carbonitrile handle makes it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a detailed examination of the primary synthetic pathways to this target molecule, focusing on the selection and preparation of key precursors. We will dissect the most robust and widely documented route involving a Sandmeyer reaction on a 2-aminothiazole intermediate and explore alternative strategies based on classical thiazole ring-forming reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a thorough analysis of the underlying chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies the most strategic bond disconnections to reveal plausible precursors.

The most evident disconnection is the carbon-chlorine bond at the C2 position. This transformation is reliably achieved via a Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry for converting an amino group into a halide.[1][2] This leads to the key intermediate, 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile .

Further deconstruction of the thiazole ring itself suggests a Hantzsch-type synthesis.[3] This involves disconnecting the ring into two components: a three-carbon unit containing the trifluoromethyl and nitrile groups, and a thioamide-like synthon that provides the nitrogen and sulfur atoms.

G Target This compound Intermediate_Amino 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Target->Intermediate_Amino C-Cl Disconnection (Sandmeyer Reaction) Precursor_Hantzsch_A α-Halo-β-keto-trifluoromethyl-nitrile Target->Precursor_Hantzsch_A C-S and C-N Disconnection (Hantzsch Synthesis) Precursor_Hantzsch_B Thioamide Source (e.g., Thioformamide) Target->Precursor_Hantzsch_B C-S and C-N Disconnection (Hantzsch Synthesis) Precursor_TFA Trifluoroacetamide Intermediate_Amino->Precursor_TFA Thiazole Ring Disconnection (Cyclocondensation) Precursor_DCM 2-Cyano-3,3-dimercaptoacrylonitrile Salt Intermediate_Amino->Precursor_DCM Thiazole Ring Disconnection (Cyclocondensation)

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategic approaches, with the Sandmeyer route being particularly advantageous due to the well-established reliability of the final chlorination step.

Primary Synthesis Pathway: The Sandmeyer Approach

This pathway is arguably the most efficient and validated method, proceeding through a stable and accessible 2-aminothiazole intermediate. The overall strategy involves two main stages: the construction of the thiazole ring and the subsequent conversion of the C2-amino group to a chloro group.

Synthesis of Key Precursor: 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

The cornerstone of this pathway is the formation of the 2-aminothiazole core. This is typically achieved through the cyclocondensation of trifluoroacetamide with a sulfur-containing three-carbon synthon.

Trifluoroacetamide is a crucial building block that provides the trifluoromethyl group and the N1 and C2 atoms of the thiazole ring. It can be readily synthesized in the laboratory from common starting materials like ethyl trifluoroacetate.[4][5]

Experimental Protocol: Synthesis of Trifluoroacetamide [4]

  • Fit a 500 mL three-neck round-bottom flask with a dry ice condenser and a gas delivery tube extending to the bottom of the flask.

  • Charge the flask with ethyl trifluoroacetate (e.g., 0.5 moles) diluted with an equal volume of diethyl ether.

  • Cool the condenser with a dry ice/acetone slurry.

  • Bubble anhydrous ammonia gas through the solution at a rate that maintains gentle reflux of liquid ammonia. Continue the addition for approximately 2-3 hours.

  • After the addition is complete, allow the flask to slowly warm to room temperature overnight to evaporate excess ammonia.

  • Pour the resulting contents into an evaporating dish to crystallize.

  • Collect the solid by filtration and recrystallize from 95% ethanol to yield pure trifluoroacetamide.

With trifluoroacetamide in hand, the next step is the cyclization reaction. While specific literature for the target 5-carbonitrile is sparse, a highly analogous and effective method involves reacting trifluoroacetamide with a salt of 2-cyano-3,3-dimercaptoacrylonitrile. This precursor provides the C4, C5 (with its nitrile), and sulfur atoms.

Conceptual Protocol: Cyclocondensation

  • In a suitable solvent such as ethanol or DMF, dissolve the 2-cyano-3,3-dimercaptoacrylonitrile salt (e.g., dipotassium salt).

  • Add an equimolar amount of trifluoroacetamide to the solution.

  • Add a base, such as triethylamine or potassium carbonate, to facilitate the reaction.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile. Further purification can be achieved by recrystallization.

The Sandmeyer Reaction: Final Conversion to Product

The Sandmeyer reaction is a classic transformation that converts an aromatic or heteroaromatic amine into a halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[1][6] This reaction is highly effective for 2-aminothiazoles.[7]

Mechanism Causality: The reaction proceeds in two main steps. First, the 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately. Second, the diazonium salt solution is added to a solution of copper(I) chloride. The copper(I) catalyzes a single-electron transfer to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. This radical abstracts a chlorine atom from the copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[1][2]

Experimental Protocol: Sandmeyer Chlorination [8]

  • Suspend 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains between 0 and 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation/recrystallization.

G cluster_0 Precursor Synthesis cluster_1 Thiazole Formation cluster_2 Final Conversion EtTFA Ethyl Trifluoroacetate TFA Trifluoroacetamide EtTFA->TFA Aminolysis NH3 Anhydrous Ammonia NH3->TFA AminoThiazole 2-Amino-4-(trifluoromethyl)- thiazole-5-carbonitrile TFA->AminoThiazole Cyclocondensation DCM 2-Cyano-3,3-dimercapto- acrylonitrile Salt DCM->AminoThiazole FinalProduct 2-Chloro-4-(trifluoromethyl)- thiazole-5-carbonitrile AminoThiazole->FinalProduct Sandmeyer Reaction Reagents 1. NaNO₂, HCl 2. CuCl Reagents->FinalProduct

Figure 2: Workflow for the Sandmeyer synthesis pathway.

Alternative Pathway: Hantzsch-Type Synthesis

The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring, involving the reaction of an α-halocarbonyl compound with a thioamide.[3][9] While less directly documented for this specific target, it represents a viable alternative strategy.

Conceptual Framework: This route would require the synthesis of a highly electrophilic precursor: 2-chloro-4,4,4-trifluoro-3-oxobutanenitrile . This key intermediate would then be cyclized with a simple thioamide, such as thioformamide, which would provide the remaining N1 and C2 atoms of the ring.

Challenges and Considerations: The primary challenge in this approach is the synthesis and handling of the α-halo-β-ketonitrile precursor. These molecules are often highly reactive and potentially unstable. However, if this precursor can be accessed, the subsequent cyclization is typically robust and high-yielding. The chlorination step is integrated into the synthesis of the precursor, potentially reducing the total number of steps compared to the Sandmeyer route.

Summary of Key Precursors and Reagents

The successful synthesis of this compound relies on the availability and purity of several key starting materials.

Precursor / ReagentRole in SynthesisSourcing / Preparation
Ethyl Trifluoroacetate Starting material for TrifluoroacetamideCommercially available
Trifluoroacetamide Provides CF₃, N1, and C2 in the cyclocondensationSynthesized from Ethyl Trifluoroacetate[4][5]
2-Cyano-3,3-dimercaptoacrylonitrile Salt Provides S, C4, and C5 (with nitrile)Commercially available or synthesized
**Sodium Nitrite (NaNO₂) **In situ generation of nitrous acid for diazotizationCommercially available
Copper(I) Chloride (CuCl) Catalyst for the Sandmeyer reactionCommercially available
Hydrochloric Acid (HCl) Acid medium for diazotization and Sandmeyer reactionCommercially available

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence that culminates in a Sandmeyer reaction. This pathway leverages the well-established chemistry of 2-aminothiazoles, for which robust ring-forming precedents exist. The key steps involve the initial preparation of trifluoroacetamide, its subsequent cyclocondensation to form the 2-aminothiazole core, and a final, high-fidelity conversion of the amino group to a chloro group using classical Sandmeyer conditions. While alternative Hantzsch-type syntheses are conceptually viable, the Sandmeyer approach remains the strategy of choice for researchers and development professionals due to its predictability and the accessibility of the required precursors. Careful control of reaction conditions, particularly during the low-temperature diazotization step, is critical to achieving high yields and purity of this valuable synthetic intermediate.

References

  • PrepChem. (n.d.). Preparation of trifluoroacetamide. PrepChem.com. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of trifluoroacetamide. PrepChem.com. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • PubMed. (2005). Thiazole synthesis by cyclocondensation of 1-alkynyl(phenyl)-lambda3-iodanes with thioureas and thioamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

mechanism of formation of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Formation Mechanism of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in the development of novel agrochemicals and pharmaceuticals. The strategic placement of a trifluoromethyl group, a nitrile, and a reactive chloro-substituent makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive analysis of the most plausible and chemically sound pathway for its synthesis. The proposed mechanism is a two-stage process commencing with the construction of the thiazole core via a Hantzsch-type condensation, followed by a deaminative chlorination of the resulting 2-amino intermediate through a Sandmeyer reaction. This document elucidates the underlying mechanisms, provides detailed experimental protocols, and offers expert insights into reaction optimization, grounded in authoritative scientific literature.

Introduction: The Significance of Fluorinated Thiazoles

Fluorinated organic compounds have become indispensable in modern drug discovery and materials science. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore found in numerous approved drugs. The combination of these two motifs in structures like this compound creates a scaffold with high potential for biological activity and synthetic utility. This guide deconstructs the formation of this valuable intermediate, providing researchers with a robust framework for its synthesis and application.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a two-step disconnection strategy. The 2-chloro group can be installed from a more accessible 2-amino group via a Sandmeyer reaction. This precursor, 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile, can then be disconnected via a Hantzsch-type synthesis, leading back to simple, commercially available starting materials.

G Target This compound Intermediate 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Target->Intermediate Sandmeyer Reaction (C-Cl bond formation) Precursors α-Halo-β-ketonitrile + Thiourea Intermediate->Precursors Hantzsch Thiazole Synthesis (Thiazole ring formation) G cluster_0 Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea (Nucleophile) Intermediate1 Acyclic Intermediate Thiourea->Intermediate1 1. Nucleophilic Attack Haloketone α-Halo-β-ketonitrile (Electrophile) Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-Amino-4-(trifluoromethyl) thiazole-5-carbonitrile Intermediate2->Product 3. Dehydration

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

This protocol is adapted from established procedures for synthesizing substituted 2-aminothiazoles. [1][2]

  • Reagent Preparation: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq.) in absolute ethanol (5 mL per mmol of thiourea).

  • Reaction Initiation: To this solution, add the α-halo-β-ketonitrile precursor, such as 2-bromo-4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq.), portion-wise at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product often precipitates from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield the pure 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile.

Mechanistic Pathway II: Deaminative Chlorination via Sandmeyer Reaction

The conversion of the 2-amino group to a 2-chloro group is a critical transformation, enabling further synthetic modifications. The Sandmeyer reaction is the classic and most effective method for this process on heteroaromatic amines. [3][4]It involves the diazotization of the amine followed by a copper(I)-catalyzed substitution.

Mechanism of the Sandmeyer Reaction

This reaction proceeds via a radical-nucleophilic aromatic substitution pathway. [4]

  • Diazotization: The primary aromatic amine reacts with a nitrite source (e.g., sodium nitrite, NaNO₂, or an alkyl nitrite like tert-butyl nitrite) under acidic conditions (e.g., HCl) to form a diazonium salt intermediate. Temperature control (typically 0-5 °C) is critical to prevent premature decomposition of this unstable salt.

  • Single Electron Transfer (SET): The copper(I) chloride (CuCl) catalyst donates a single electron to the diazonium salt.

  • Radical Formation & N₂ Evolution: The diazonium salt accepts the electron, leading to the formation of an aryl radical and the irreversible loss of stable dinitrogen gas (N₂), which drives the reaction forward.

  • Chlorine Transfer: The newly formed aryl radical abstracts a chlorine atom from the now copper(II) chloride species (CuCl₂), yielding the final 2-chloro-thiazole product and regenerating the Cu(I) catalyst.

G cluster_1 Sandmeyer Reaction Mechanism Aminothiazole 2-Aminothiazole Intermediate Diazonium Thiazole-2-diazonium salt Aminothiazole->Diazonium 1. Diazotization (NaNO₂, HCl) Radical Thiazole-2-yl radical + N₂ Diazonium->Radical 2. SET from Cu(I) Product 2-Chlorothiazole Product Radical->Product 3. Cl• transfer from Cu(II) Catalyst_Cycle Cu(I)Cl <=> Cu(II)Cl₂ Product->Catalyst_Cycle Regenerates Cu(I) Catalyst_Cycle->Diazonium

Caption: Catalytic cycle of the Sandmeyer deaminative chlorination.

Experimental Protocol: Synthesis of this compound

This protocol is based on well-documented Sandmeyer reactions on 2-aminothiazole derivatives. [3][5][6]

  • Diazotization: Suspend 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (1.0 eq.) in a mixture of acetonitrile and concentrated hydrochloric acid at 0 °C in an ice-water bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 30-45 minutes at this temperature.

  • Copper Catalyst Addition: In a separate flask, prepare a solution of copper(I) chloride (1.3 eq.) in concentrated hydrochloric acid.

  • Substitution Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Process Parameters and Optimization

The success of this synthetic sequence hinges on careful control of reaction conditions. The following table summarizes key parameters and provides expert insights for process optimization.

ParameterStage 1: Hantzsch SynthesisStage 2: Sandmeyer ReactionCausality & Expert Insight
Solvent Ethanol, DMFAcetonitrile, Water/HClStage 1: Ethanol is a good choice for its ability to dissolve thiourea and its suitable reflux temperature. Stage 2: Acetonitrile is often used for its ability to dissolve the organic substrate, while aqueous acid is required for diazotization.
Temperature Reflux (e.g., 78 °C)0-5 °C (Diazotization), RT (Substitution)Stage 1: Heat is required to overcome the activation energy for cyclization and dehydration. Stage 2: Low temperature is critical for the stability of the diazonium salt. Premature warming leads to decomposition and side products.
Reagents ThioureaNaNO₂, CuClStage 1: Thiourea is the most common and cost-effective source for the 2-amino-thiazole core. Stage 2: Alkyl nitrites (t-butyl nitrite) can be used for non-aqueous conditions, but NaNO₂ is standard. CuCl is the essential catalyst for chlorine transfer. [7]
Typical Yield 75-90%60-75%Yields are highly dependent on the purity of starting materials and strict adherence to the reaction conditions, especially temperature control in the Sandmeyer step.
Purification RecrystallizationColumn ChromatographyThe aminothiazole intermediate is often a stable, crystalline solid amenable to recrystallization. The final chloro product may require chromatography to remove byproducts.

Conclusion

The formation of this compound is most effectively achieved through a robust and logical two-stage synthetic sequence. The initial construction of the heterocyclic core via a Hantzsch-type condensation provides the necessary 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile intermediate in high yield. Subsequent deaminative chlorination using the Sandmeyer reaction, a classic yet powerful transformation, successfully installs the desired chloro-substituent. A thorough understanding of the underlying mechanisms and meticulous control over key experimental parameters, particularly temperature during diazotization, are paramount for achieving high yields and purity. This guide provides the foundational knowledge for researchers and drug development professionals to confidently synthesize and utilize this valuable chemical intermediate.

References

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link] [8][9][10][11][12]2. Khaliq, M., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link] [3]3. Bar-Rog, V., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters. [Link] [5]4. Wikipedia Contributors. (2023). Sandmeyer reaction. Wikipedia. [Link] [4]5. El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link] [1]6. Barberis, C., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications. [Link] [6]7. Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link] [7]8. Eureka | Patsnap. (2013). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. [Link] [2]9. Google Patents. (2016). A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. [13]10. Google Patents. (2015). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. [14]11. Google Patents. (2013). The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.

Sources

Introduction: The Strategic Importance of the 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatives of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

The this compound core is a highly versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1][2] Its structure is characterized by a five-membered thiazole ring, which is a common moiety in numerous FDA-approved drugs and biologically active compounds.[1][3] The strategic placement of three distinct functional groups—a reactive chlorine atom at the C2 position, an electron-withdrawing trifluoromethyl group at C4, and a cyano group at C5—creates a privileged scaffold ripe for chemical modification and optimization of biological activity.

The trifluoromethyl (CF3) group is particularly noteworthy. Its inclusion often enhances metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target by altering its electronic properties and lipophilicity.[4] The chlorine atom at the C2 position serves as an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, leading to diverse libraries of novel compounds. The C5-carbonitrile can also be chemically transformed, offering a secondary point for derivatization.

This guide provides a comprehensive exploration of the synthesis, reactivity, and derivatization of the this compound core. It details field-proven experimental protocols and discusses the significant biological activities of the resulting derivatives, offering researchers and drug development professionals a technical resource for leveraging this powerful scaffold.

Part 1: Synthesis of the Core Scaffold

The synthesis of substituted thiazoles often follows the principles of the renowned Hantzsch thiazole synthesis.[5] For the this compound scaffold, a common and efficient pathway begins with ethyl 4,4,4-trifluoroacetoacetate. The process involves a chlorination step followed by a cyclization reaction with a sulfur source.

A representative synthetic pathway involves the chlorination of ethyl 4,4,4-trifluoroacetoacetate with an agent like sulfuryl chloride (SO2Cl2), followed by cyclization.[6][7] While the direct synthesis of the 5-carbonitrile derivative is specific, analogous preparations for the 5-carboxylic acid, a key intermediate for the fungicide Thifluzamide, are well-documented and proceed via a similar strategy.[6][7][8]

Core_Synthesis Start Ethyl 4,4,4-trifluoroacetoacetate Intermediate1 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Start->Intermediate1 Chlorination (e.g., SOCl2, SO2Cl2) Core This compound Intermediate1->Core Cyclization with a sulfur source + Cyanating agent

Caption: General synthetic scheme for the thiazole core.

Part 2: Chemical Reactivity and Derivatization Strategies

The chemical architecture of this compound dictates its reactivity. The electron-withdrawing nature of both the trifluoromethyl group at C4 and the nitrile group at C5 renders the thiazole ring electron-deficient. This electronic profile significantly activates the chlorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr), making it the primary hotspot for derivatization.

Caption: Key reactivity sites for derivatization.

Nucleophilic Substitution at the C2 Position

The most explored derivatization pathway is the displacement of the C2-chloro substituent with various nucleophiles. This reaction is typically performed in a polar aprotic solvent, such as DMF or acetonitrile, often in the presence of a non-nucleophilic base (e.g., K2CO3, DIPEA) to scavenge the HCl byproduct.

Key Derivative Classes via SNAr:

  • 2-Amino Derivatives: Reaction with primary or secondary amines, anilines, or heterocyclic amines yields 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile derivatives. This class is of immense interest due to the prevalence of the 2-aminothiazole moiety in pharmacologically active agents.[5][9][10]

  • 2-Hydrazinyl Derivatives: Treatment with hydrazine or its derivatives provides a gateway to further functionalization, such as the formation of hydrazones or pyrazole-fused systems.

  • 2-Alkoxy/Aryloxy Derivatives: Reaction with alcohols or phenols in the presence of a strong base (e.g., NaH) leads to the corresponding ethers.

  • 2-Thioether Derivatives: Displacement with thiols furnishes 2-thioether derivatives, leveraging the high nucleophilicity of sulfur.

Chemical Transformations of the C5-Nitrile Group

The nitrile group at the C5 position offers a secondary handle for chemical modification, expanding the structural diversity of the resulting derivatives.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid. This carboxylic acid is a versatile intermediate itself, enabling the formation of amides, esters, and other related functionalities.[11]

  • Conversion to Amides: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to produce a wide range of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxamides. Several studies have highlighted the biological importance of such amide derivatives.[12][13]

Derivatization_Workflow Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Core->SNAr NitrileMod Modification of C5-Nitrile Core->NitrileMod Amino 2-Amino Derivatives SNAr->Amino Hydrazinyl 2-Hydrazinyl Derivatives SNAr->Hydrazinyl Alkoxy 2-Alkoxy/Aryloxy Derivatives SNAr->Alkoxy Thio 2-Thioether Derivatives SNAr->Thio CarboxylicAcid Hydrolysis to Carboxylic Acid NitrileMod->CarboxylicAcid Amide Amide Synthesis CarboxylicAcid->Amide

Caption: Primary workflows for generating derivatives.

Part 3: Applications and Biological Significance

Derivatives of the trifluoromethyl-thiazole scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for both pharmaceutical and agrochemical development.

Pharmaceutical Applications

The thiazole nucleus is a well-established pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[3][14]

Derivative ClassObserved Biological ActivitySupporting References
2-Amino/Amido Thiazoles Anticancer, Antimicrobial, Antifungal, Anti-inflammatory[1][4][9][12][15][16]
2-Hydrazone Thiazoles Antifungal, Agricultural Bioactivities[2]
General Thiazole Derivatives CNS Disorders, Antiviral[1][3]
  • Antimicrobial and Antifungal Activity: Various substituted thiazoles have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[4][15] The 2-amino-thiazole core, in particular, is a key component of several antifungal compounds.[16]

  • Anticancer Activity: 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against cell lines such as A-549 (lung cancer), showing moderate to high efficacy.[12] The thiazole ring is a core component of the FDA-approved kinase inhibitor Dasatinib, underscoring its relevance in oncology.[1]

  • Anti-inflammatory Activity: Certain thiazole derivatives have been identified as potent inhibitors of enzymes like COX-2, which are key mediators of inflammation.[2][12]

Agrochemical Applications

The 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid scaffold is the key intermediate in the synthesis of Thifluzamide, a widely used agricultural fungicide.[6][8] This highlights the importance of this chemical class in crop protection. Derivatives have shown efficacy against plant pathogens, including tomato late blight and various fungal strains like Botrytis cinerea.[2][12]

Part 4: Experimental Protocols

The following protocols are generalized, field-proven methodologies for the synthesis of key derivatives. Researchers should optimize conditions based on specific substrates.

Protocol 4.1: General Procedure for Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Derivatives
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or acetonitrile, ~0.2 M), add the desired primary or secondary amine (1.1-1.5 eq.).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: If a solid precipitates, collect it by filtration, wash with water, and dry under vacuum. If no solid forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 2-amino derivative.[9][16]

Protocol 4.2: General Procedure for Hydrolysis of C5-Nitrile to Carboxylic Acid
  • Reaction Setup: Suspend this compound (1.0 eq.) in a mixture of a strong acid (e.g., concentrated H2SO4 or HCl) and water.

  • Reaction Conditions: Heat the mixture to reflux (typically >100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. The product may precipitate upon cooling.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to obtain the 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid.[11]

Conclusion

The this compound scaffold is a testament to the power of strategic functionalization in heterocyclic chemistry. Its activated C2 position allows for predictable and efficient derivatization through nucleophilic aromatic substitution, while the C5-nitrile provides a secondary avenue for structural diversification. The resulting derivatives have demonstrated significant potential across a range of applications, from antimicrobial and anticancer agents in medicine to potent fungicides in agriculture. The robust synthetic accessibility and proven biological relevance of this core make it an exceptionally valuable platform for continued exploration and innovation in the development of new chemical entities.

References

  • Vertex AI Search. (2025). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride - Chemical Synthesis Database.
  • Fluoromart. (n.d.). 1628265-17-7 | 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile.
  • ResearchGate. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF.
  • Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.
  • Sci-Hub. (n.d.). Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives.
  • Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?
  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • PubMed. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents.
  • Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.
  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • Bentham Science. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives.
  • Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

Sources

Methodological & Application

Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and scientifically-grounded two-step synthesis for the preparation of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the construction of the pivotal intermediate, 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile, via a modified Gewald-type reaction. This is followed by a copper-catalyzed Sandmeyer-type diazotization and chlorination to yield the final product. This document provides in-depth theoretical justifications for the chosen methodologies, detailed step-by-step protocols, and guidance on purification and characterization, ensuring scientific integrity and reproducibility.

Introduction

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous clinically significant drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] Consequently, this compound represents a highly sought-after intermediate for the synthesis of novel therapeutic agents. This guide provides a detailed and practical approach to its synthesis, empowering researchers to confidently produce this key molecule in a laboratory setting.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, as depicted in the workflow diagram below. The initial phase focuses on the construction of the thiazole ring system, while the second stage involves the strategic conversion of the amino functionality to the target chloro group.

G cluster_0 Part 1: Synthesis of the Thiazole Precursor cluster_1 Part 2: Conversion to the Final Product start1 Starting Materials: - Ethyl trifluoroacetoacetate - Malononitrile - Elemental Sulfur step1 Modified Gewald-Type Reaction start1->step1 product1 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile step1->product1 start2 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile product1->start2 step2 Sandmeyer-Type Diazotization and Chlorination start2->step2 product2 This compound step2->product2

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

Scientific Rationale

The synthesis of the key 2-aminothiazole intermediate is proposed via a modified Gewald-type reaction. The classical Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2] This methodology has been adapted for the synthesis of thiazoles.[3][4][5]

In this protocol, we propose the condensation of ethyl trifluoroacetoacetate, malononitrile, and elemental sulfur. The trifluoroacetoacetate serves as the trifluoromethyl-substituted ketone component, while malononitrile provides the carbon atom for the C5 position and the nitrile group. Elemental sulfur is the source of the sulfur atom for the thiazole ring. A base, such as morpholine or triethylamine, is crucial to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Ethyl trifluoroacetoacetate184.1118.41 g0.10≥98%
Malononitrile66.066.61 g0.10≥99%
Elemental Sulfur32.063.21 g0.10≥99.5%
Morpholine87.128.71 g (8.7 mL)0.10≥99%
Ethanol46.07200 mL-Anhydrous

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl trifluoroacetoacetate (18.41 g, 0.10 mol), malononitrile (6.61 g, 0.10 mol), elemental sulfur (3.21 g, 0.10 mol), and ethanol (150 mL).

  • Stir the mixture at room temperature to obtain a suspension.

  • From the dropping funnel, add morpholine (8.71 g, 0.10 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL).

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile as a solid.

  • Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 60-70%

Part 2: Synthesis of this compound

Scientific Rationale

The conversion of the 2-amino group of the thiazole precursor to a chloro group is achieved through a Sandmeyer-type reaction.[5][6][7] This reaction is a cornerstone of aromatic and heteroaromatic chemistry for the transformation of amino groups into various functionalities.[3] The process involves two key steps:

  • Diazotization: The primary amino group is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt intermediate.

  • Copper-Catalyzed Chlorination: The diazonium salt is then treated with a copper(I) chloride solution. The copper(I) catalyst facilitates the replacement of the diazonium group with a chloride ion, with the liberation of nitrogen gas.[8]

The presence of the electron-withdrawing trifluoromethyl and cyano groups on the thiazole ring can influence the stability and reactivity of the diazonium intermediate, making careful control of the reaction conditions paramount.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile207.1510.36 g0.05≥98%
Sodium Nitrite (NaNO₂)69.003.80 g0.055≥99%
Hydrochloric Acid (HCl)36.46~20 mL-37% (conc.)
Copper(I) Chloride (CuCl)98.995.94 g0.06≥97%
Dichloromethane (DCM)84.93150 mL-ACS grade
Saturated Sodium Bicarbonate Solution-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (10.36 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (3.80 g, 0.055 mol) in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cooled thiazole suspension over 30 minutes, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a 500 mL beaker, dissolve copper(I) chloride (5.94 g, 0.06 mol) in 20 mL of concentrated hydrochloric acid with stirring. Cool this solution to 0-5 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Expected Yield: 50-65%

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Physical Appearance: Off-white to pale yellow solid.

Analytical Data (Expected):

TechniqueExpected Data
¹H NMR No prominent peaks expected in the aromatic region, as there are no protons on the thiazole ring.
¹³C NMR Signals corresponding to the thiazole ring carbons (C2, C4, C5), the trifluoromethyl carbon, and the nitrile carbon. The chemical shifts will be influenced by the electronegative substituents.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass (C₅ClF₃N₂S, M.W. = 227.55 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.
Infrared (IR) Characteristic absorption bands for the C≡N stretch (around 2230-2240 cm⁻¹), C-F stretches, and thiazole ring vibrations.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Trifluoroacetoacetate and malononitrile are irritants. Avoid inhalation and contact with skin.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it immediately in solution.

  • Hydrochloric acid is corrosive. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit α-Kohlensäure-Derivaten, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Siméon, F., Sobrio, F., Comel, A., & Kirsch, G. (2003). A convenient synthesis of 2, 4-dihalogeno-1, 3-thiazoles and 2, 4, 5-trihalogeno-1, 3-thiazoles. Tetrahedron, 59(49), 9877-9882.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein journal of organic chemistry, 11, 875. [Link]

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26(6), 1449. [Link]

  • Deaminative chlorination of aminoheterocycles. Nature Communications2021 , 12, 7298. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity2022 , 26(1), 543-579. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

Sources

detailed experimental protocol for 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Detailed Experimental Protocol for the Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Synthetic Strategy

The target molecule, this compound, possesses a highly functionalized thiazole core. The combination of a reactive nitrile group, a stable trifluoromethyl moiety, and a displaceable chloro-substituent makes it a versatile intermediate for library synthesis in drug discovery and process development.

The synthesis strategy is designed in three main stages, starting from commercially available reagents:

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the thiazole ring by condensing ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate with thiourea to yield ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. This is a classic and reliable method for constructing the thiazole heterocycle.

  • Stage 2: Sandmeyer Reaction. Conversion of the 2-amino group to a 2-chloro group. This is a standard transformation for introducing halogens onto an aromatic or heteroaromatic ring via a diazonium salt intermediate.

  • Stage 3: Nitrile Formation. A two-step conversion of the C-5 ethyl ester to the final carbonitrile. This involves saponification of the ester to the corresponding carboxylic acid, followed by formation of the primary amide and its subsequent dehydration.

This strategic approach ensures high modularity and relies on well-understood, high-yielding reactions, providing a solid foundation for reproducible synthesis.

Overall Reaction Scheme

cluster_0 Stage 1: Thiazole Formation cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Stage 3: Nitrile Formation A Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate + Thiourea B Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate A->B Ethanol, Reflux C Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate B->C 1. NaNO₂, HCl 2. CuCl, HCl D 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic Acid C->D 1. NaOH (aq) 2. HCl (aq) E 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide D->E 1. SOCl₂ 2. NH₄OH F This compound (Product) E->F POCl₃, Heat

Caption: Overall synthetic route from starting materials to the final product.

Health and Safety Precautions

This protocol involves hazardous materials requiring strict adherence to safety procedures. All operations must be performed inside a certified chemical fume hood by trained personnel.

  • Hazardous Reagents:

    • Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Highly corrosive and react violently with water. Cause severe skin burns and eye damage. Respiratory irritants.[3][4]

    • Sodium Nitrite (NaNO₂): Oxidizing agent. Toxic if swallowed.

    • Copper(I) Chloride (CuCl): Harmful if swallowed or inhaled.

    • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

    • Solvents (Ethanol, Ethyl Acetate, Dichloromethane): Flammable and volatile. Avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat, chemical splash goggles, and a face shield at all times.

    • Use heavy-duty chemical-resistant gloves (e.g., butyl rubber or thick nitrile). Change gloves immediately upon contamination.[5]

  • Emergency Procedures:

    • Keep an appropriate fire extinguisher (dry powder or CO₂) and a spill kit readily accessible.

    • Ensure a safety shower and eyewash station are unobstructed. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[4] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5][6]

Materials and Equipment

ReagentsGrade
Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate≥97%
Thiourea≥99%
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%
Copper(I) Chloride (CuCl)≥98%
Sodium Hydroxide (NaOH)Reagent Grade
Hydrochloric Acid (HCl), concentrated (37%)ACS Reagent
Thionyl Chloride (SOCl₂)≥99%
Phosphorus Oxychloride (POCl₃)≥99%
Ammonium Hydroxide (NH₄OH), concentrated (28-30%)ACS Reagent
Ethanol (200 proof)Anhydrous
Ethyl Acetate (EtOAc)ACS Grade
Dichloromethane (DCM)ACS Grade
Sodium Bicarbonate (NaHCO₃)Saturated solution
BrineSaturated NaCl(aq)
Magnesium Sulfate (MgSO₄)Anhydrous
Equipment
Round-bottom flasks (various sizes)
Reflux condenser
Magnetic stirrer and hotplate
Addition funnel
Ice bath
Rotary evaporator
Buchner funnel and filter flasks
Glassware for extraction
Standard analytical equipment (NMR, GC-MS, HPLC, IR)

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol (250 mL).

  • Reagent Addition: Add thiourea (7.6 g, 0.1 mol) and ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate (21.8 g, 0.1 mol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.

  • Purification: Wash the filter cake with cold ethanol (2 x 50 mL) and dry under vacuum. The product is typically obtained as a white to off-white solid and is often of sufficient purity for the next step.

    • Expected Yield: 85-95%.

Stage 2: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
  • Diazotization: In a 1 L beaker, suspend the ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (24.0 g, 0.1 mol) in a mixture of concentrated HCl (100 mL) and water (100 mL). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate 1 L flask, dissolve copper(I) chloride (12.0 g, 0.12 mol) in concentrated HCl (100 mL) and cool to 0-5 °C.

  • Add the cold diazonium salt solution from step 2 to the CuCl solution portion-wise, controlling the rate of addition to manage gas evolution (N₂) and maintain a temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice water and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic extracts and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

    • Expected Yield: 60-75%.

Stage 3: Synthesis of this compound

Step 3A: Saponification to Carboxylic Acid

  • Dissolve the crude ethyl ester from Stage 2 (e.g., ~0.07 mol) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL).

  • Heat the mixture to 50 °C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC/HPLC.[8]

  • After cooling to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (100 mL).

  • Acidify the solution to pH 1-2 by slowly adding concentrated HCl in an ice bath. A precipitate will form.

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 3B: Amide Formation

  • In a 250 mL flask under an inert atmosphere (N₂), suspend the dried carboxylic acid (e.g., ~0.065 mol) in dichloromethane (100 mL).

  • Add thionyl chloride (11.9 g, 0.1 mol) dropwise at room temperature. Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (40 °C) for 2 hours until the solution becomes clear.

  • Cool the solution and concentrate under reduced pressure to remove excess thionyl chloride, affording the crude acid chloride.

  • Carefully add the crude acid chloride to a beaker containing 150 mL of concentrated ammonium hydroxide, chilled in an ice bath, with vigorous stirring.

  • Stir for 1 hour, then collect the precipitated amide by vacuum filtration. Wash with cold water and dry.

Step 3C: Dehydration to Nitrile

  • In a 100 mL round-bottom flask, combine the dried amide (e.g., ~0.06 mol) with phosphorus oxychloride (POCl₃, 25 mL).

  • Heat the mixture to 100 °C and stir for 3-5 hours. The reaction mixture should become a clear solution.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The final product can be purified by distillation under reduced pressure or by silica gel chromatography.[9][10]

Purification and Analytical Characterization

ParameterIntermediate 1 (Amine Ester)Intermediate 2 (Chloro Ester)Final Product (Chloro Nitrile)
Appearance White to off-white solidYellowish oil or low-melting solidColorless to pale yellow oil/solid
Purification Method Recrystallization from Ethanol/WaterSilica Gel Chromatography (e.g., Hexanes:EtOAc gradient)Vacuum Distillation or Silica Gel Chromatography
¹H NMR (CDCl₃) δ ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), ~5.5 (br s, 2H, NH₂)δ ~1.4 (t, 3H, CH₃), ~4.5 (q, 2H, CH₂)-
¹⁹F NMR (CDCl₃) δ ~ -62 ppm (s, 3F, CF₃)δ ~ -63 ppm (s, 3F, CF₃)δ ~ -64 ppm (s, 3F, CF₃)
IR (KBr or neat) ν ~3400, 3300 (N-H), ~1710 (C=O, ester) cm⁻¹ν ~1725 (C=O, ester) cm⁻¹ν ~2230 (C≡N, nitrile) cm⁻¹
GC-MS Confirm molecular weight and fragmentation pattern. Check for absence of starting materials.Confirm molecular weight and successful chlorine incorporation.Confirm final product molecular weight and purity.

Note: NMR shifts are approximate and should be confirmed by analysis.

Experimental Workflow and Troubleshooting

Synthesis Workflow Diagram

cluster_stage1 Stage 1: Thiazole Formation cluster_stage2 Stage 2: Sandmeyer Reaction cluster_stage3 Stage 3: Nitrile Formation s1_react Condense Ketoester and Thiourea s1_iso Cool and Filter s1_react->s1_iso s1_char Characterize Intermediate 1 (NMR, MS) s1_iso->s1_char s2_react Diazotization followed by CuCl addition s1_char->s2_react s2_workup Aqueous Work-up and Extraction s2_react->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_char Characterize Intermediate 2 (NMR, MS) s2_purify->s2_char s3_sap Saponification s2_char->s3_sap s3_amide Amide Formation s3_sap->s3_amide s3_dehydrate Dehydration with POCl₃ s3_amide->s3_dehydrate s3_purify Distill or Chromatograph s3_dehydrate->s3_purify s3_final Final Product Characterization (NMR, IR, GC-MS) s3_purify->s3_final

Caption: Step-by-step workflow from reaction to characterization for each stage.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete reaction; impure starting materials; product loss during filtration.Extend reflux time and monitor by TLC/HPLC. Ensure anhydrous conditions. Use minimal cold solvent for washing the precipitate.
Incomplete Sandmeyer Reaction Diazonium salt decomposed (temperature too high); inactive CuCl.Maintain reaction temperature strictly below 5 °C during diazotization. Use freshly purchased or purified CuCl.
Low yield in amide dehydration Insufficient dehydrating agent; reaction time too short; product hydrolysis.Use a larger excess of POCl₃ or an alternative dehydrating agent (e.g., TFAA). Ensure reaction goes to completion by TLC. Perform work-up quickly and avoid prolonged contact with water.
Product difficult to purify Presence of side-products from incomplete reactions or rearrangements.Re-purify using a different solvent system for chromatography. Consider vacuum distillation for liquid products. Confirm side-product identity by MS to diagnose the issue.[11]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for Thionyl chloride.
  • Chemical Synthesis Database. (2024). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (2016). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Georganics. (2011). Safety Data Sheet for 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Retrieved from [Link]

  • Google Patents. (2014). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Google Patents. (2013). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
  • Eureka | Patsnap. (2013). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Retrieved from [Link]

  • Eureka | Patsnap. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]

  • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • European Patent Office. (1997). EP0794180A1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Retrieved from [Link]

  • Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex heterocyclic molecules is a cornerstone of modern medicinal chemistry and drug discovery. Among these, thiazole derivatives are of particular interest due to their presence in a wide array of pharmacologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile, a valuable building block for the development of novel therapeutics. The synthetic strategy is predicated on established chemical principles, beginning with the construction of a 2-aminothiazole precursor, followed by a Sandmeyer-type reaction to install the chloro substituent.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a two-step process. The initial step involves the formation of the thiazole ring through a Hantzsch thiazole synthesis to yield the precursor, 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile. The subsequent step employs a Sandmeyer reaction to convert the 2-amino group to the target 2-chloro functionality. This approach is both efficient and relies on well-documented transformations in heterocyclic chemistry.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction Start 2-bromo-3-oxo-4,4,4-trifluorobutanenitrile + Thiourea Precursor 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile Start->Precursor Ethanol, Reflux Diazotization Diazotization (NaNO2, HCl) Precursor->Diazotization Formation of Diazonium Salt Target This compound Diazotization->Target CuCl

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (Precursor)

Principle and Mechanism

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[1] The reaction proceeds by the condensation of an α-halocarbonyl compound with a thioamide. In this protocol, 2-bromo-3-oxo-4,4,4-trifluorobutanenitrile serves as the α-halocarbonyl component, which reacts with thiourea to form the 2-aminothiazole ring system. The mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon, followed by cyclization and dehydration to afford the aromatic thiazole ring.

Experimental Protocol

Materials and Reagents:

  • 2-bromo-3-oxo-4,4,4-trifluorobutanenitrile

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-oxo-4,4,4-trifluorobutanenitrile (1 equivalent) and thiourea (1.1 equivalents).

  • Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the starting halide.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 2-bromo-3-oxo-4,4,4-trifluorobutanenitrile is a lachrymator and should be handled with care.

Part 2: Synthesis of this compound

Principle and Mechanism

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of substituents, including halogens, via a diazonium salt intermediate.[2][3] The reaction is initiated by the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) salt, in this case, copper(I) chloride. The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, involving a single electron transfer from the copper(I) catalyst to the diazonium salt.[4][5] This generates an aryl radical and dinitrogen gas, and the aryl radical then abstracts a chlorine atom from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[5]

Sandmeyer_Mechanism cluster_0 Mechanism Amine Ar-NH2 Diazonium Ar-N2+ Amine->Diazonium NaNO2, HCl Radical Ar• + N2 Diazonium->Radical e- from Cu(I) Product Ar-Cl Radical->Product + Cl• from Cu(II) CuI Cu(I)Cl CuII Cu(II)Cl2 CuI->CuII - e- CuII->CuI - Cl•

Sources

Comprehensive Analytical Methodologies for the Characterization of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for chromatographic, spectroscopic, and elemental analysis. The application notes herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and materials chemistry. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and cyano moieties offer versatile handles for further synthetic transformations. Accurate and comprehensive analytical characterization is paramount to ensure the quality, purity, and consistency of this intermediate, which directly impacts the integrity of downstream applications.

This guide eschews a rigid template, instead presenting a logical workflow for the thorough analysis of this specific molecule. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for analytical problem-solving.

Molecular Structure:

Figure 1: Structure of this compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties is the foundation for developing robust analytical methods. While experimental data for this specific compound is not widely published, we can predict certain characteristics based on its structure and data from analogous compounds.

PropertyPredicted/Estimated ValueImplication for Analysis
Molecular Formula C₅ClF₃N₂S---
Molecular Weight 227.59 g/mol Essential for mass spectrometry and concentration calculations.
Appearance Likely a white to off-white solidVisual inspection is a primary, albeit preliminary, quality check.
Melting Point Expected to be a solid with a defined melting point. A related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, has a melting point of 173 °C (dec.).Melting point analysis is a crucial indicator of purity. A broad melting range suggests the presence of impurities.
Solubility Predicted to be soluble in organic solvents such as acetonitrile, methanol, and dichloromethane; sparingly soluble in water.Guides solvent selection for sample preparation in chromatography and spectroscopy.
UV Absorbance The conjugated thiazole system is expected to exhibit UV absorbance, likely in the 230-280 nm range.Enables detection by UV-Vis spectrophotometry and HPLC with a UV detector.

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, related halogenated and trifluoromethylated compounds can be irritants and harmful if ingested or inhaled.

Chromatographic Purity and Assay

Chromatographic techniques are central to assessing the purity of this compound and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds, while Gas Chromatography (GC) is suitable for thermally stable and volatile substances.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the target compound from potential impurities, starting materials, and degradation products.

Rationale for Method Development: A C18 column is a versatile starting point for the separation of moderately polar heterocyclic compounds. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with UV detection and its ability to elute a wide range of compounds. An acidic modifier, such as formic or phosphoric acid, is often added to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in acetonitrile prep1->prep2 prep3 Dilute to working concentration prep2->prep3 hplc_system HPLC System (C18 Column) prep3->hplc_system Inject detector UV Detector (e.g., 254 nm) hplc_system->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integration Integrate Peaks chromatogram->integration quantification Calculate Purity/Assay integration->quantification

Figure 2: General workflow for HPLC analysis.

Protocol: RP-HPLC for Purity and Assay

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 40
      15.0 95
      20.0 95
      20.1 40

      | 25.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.

    • Sample Preparation: Prepare a sample solution in acetonitrile at a similar concentration.

  • Data Analysis:

    • For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks.

    • For assay, use an external standard calibration curve.

Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[1][2] This involves subjecting the compound to stress conditions to generate potential degradation products and ensuring the method can separate them from the parent peak.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Given the likely volatility of potential starting materials and by-products from the synthesis of this compound, GC-MS is a valuable complementary technique to HPLC.

Rationale for Method Development: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point for the separation of a wide range of organic compounds. Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra for library matching and structural elucidation.

Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecule's carbon-hydrogen framework and the trifluoromethyl group.

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR: No proton signals are expected for the core structure of this compound. The presence of signals would indicate proton-containing impurities.

  • ¹³C NMR:

    • Thiazole ring carbons: Expected in the range of δ 110-160 ppm.

    • -CF₃ carbon: A quartet is expected around δ 120 ppm with a large ¹JCF coupling constant.

    • -CN carbon: Expected around δ 115 ppm.

  • ¹⁹F NMR:

    • A singlet for the -CF₃ group is expected. The chemical shift will be sensitive to the electronic environment and the solvent used.[4][5]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2230-2250C≡N stretchNitrile[6]
~1600-1450C=N and C=C stretchingThiazole ring
~1350-1100C-F stretchingTrifluoromethyl group
~800-600C-Cl stretchChloro group

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern (Electron Ionization): The mass spectrum will show a molecular ion peak [M]⁺˙. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[7]

Predicted Fragmentation Pathways:

  • Loss of a chlorine radical (-Cl).

  • Loss of the trifluoromethyl group (-CF₃).

  • Loss of the cyano group (-CN).

  • Fragmentation of the thiazole ring.

MS_Fragmentation M [M]⁺˙ (m/z 227/229) M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_CF3 [M-CF3]⁺ M->M_minus_CF3 - CF3• M_minus_CN [M-CN]⁺ M->M_minus_CN - CN• Ring_Fragments Ring Fragments M->Ring_Fragments Ring Cleavage

Figure 3: Predicted major fragmentation pathways in EI-MS.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, N, S, Cl, F) in the compound, providing a fundamental check of its empirical formula.

Theoretical Elemental Composition for C₅ClF₃N₂S:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011560.05526.39%
Chlorine (Cl)35.453135.45315.58%
Fluorine (F)18.998356.99425.04%
Nitrogen (N)14.007228.01412.31%
Sulfur (S)32.06132.0614.09%
Total 212.576 93.41%

Note: The molecular weight is calculated using the most common isotopes.

Protocol: Elemental Analysis

  • Instrumentation: A CHNS analyzer for carbon, hydrogen, nitrogen, and sulfur. Halogens are typically determined by combustion followed by ion chromatography or titration.[8]

  • Sample Preparation: A few milligrams of the highly purified and dried sample are required.

  • Analysis: The sample is combusted at high temperature, and the resulting gases are quantified.

  • Data Comparison: The experimental percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for unequivocally confirming the identity, purity, and stability of this important chemical intermediate. The protocols provided serve as a validated starting point for method development and routine quality control, ensuring the reliability of this compound in research and development endeavors.

References

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(3), 233–241.
  • Chemical Synthesis Database. (2025). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • Mohamed, Y. A., Abbas, H. A., & Salem, M. A. I. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 53(6), 716-722.
  • Salman, A. S. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High-Throughput Screening, 2016(1), 1-13.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Kitson, R. E., & Griffith, N. E. (1952). Infrared Absorption Band Due to Nitrile Stretching Vibration. Analytical Chemistry, 24(2), 334–337.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Chemsynthesis. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of volatile halogen compounds in water. Retrieved from [Link]

  • Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a] Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 4(1), 1-10.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
  • University of Wisconsin-Madison. (n.d.). 19F NMR. Retrieved from [Link]

  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • AIP Publishing. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings, 2390(1), 020023.
  • ResearchGate. (n.d.). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531.
  • PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked example: Determining an empirical formula from combustion data. Retrieved from [Link]

Sources

Application and Protocol for the Comprehensive NMR Analysis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed framework for the nuclear magnetic resonance (NMR) analysis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical and agrochemical research. This document outlines optimized protocols for sample preparation and the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. The methodologies are designed to ensure high-quality, reproducible data for structural verification and purity assessment, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of a Fluorinated Thiazole

This compound is a highly functionalized heterocyclic compound. The thiazole ring is a common scaffold in pharmacologically active molecules, and the presence of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. The chloro and cyano substituents offer versatile handles for further chemical modification. Accurate structural elucidation and purity determination are paramount for its application in synthetic chemistry and drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the chemical structure of such molecules in solution. This guide provides a comprehensive approach to the NMR analysis of this specific compound, addressing the nuances of handling a molecule with ¹⁹F, ¹³C, and ¹⁴N nuclei.

Foundational Principles of NMR Analysis for Heterocyclic Compounds

The NMR analysis of heterocyclic compounds like this compound requires a multi-faceted approach.[1] The interpretation of the spectra relies on understanding several key parameters:

  • Chemical Shift (δ): This is the resonant frequency of a nucleus relative to a standard, which is indicative of its electronic environment. Electronegative atoms like chlorine, fluorine, and nitrogen, as well as the cyano group, will significantly influence the chemical shifts of the carbon atoms in the thiazole ring.

  • Spin-Spin Coupling (J): This interaction between neighboring nuclear spins provides information about the connectivity of atoms. In this molecule, we can expect to see coupling between the ¹³C and ¹⁹F nuclei.

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

Given the absence of protons in the this compound molecule, ¹H NMR will primarily be used for identifying protonated impurities and the residual solvent peak. The core of the structural analysis will rely on ¹³C and ¹⁹F NMR spectroscopy.

Predicted NMR Data Presentation

Nucleus Position Predicted Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J)
¹³CC2 (C-Cl)150 - 160QuartetJCF ≈ 35-40 Hz
¹³CC4 (C-CF₃)145 - 155QuartetJCF ≈ 30-35 Hz
¹³CC5 (C-CN)105 - 115QuartetJCF ≈ 3-5 Hz
¹³CCF₃115 - 125QuartetJCF ≈ 270-280 Hz
¹³CCN110 - 120Singlet-
¹⁹FCF₃-60 to -70Singlet-

Note: These are predicted values and should be confirmed by experimental data. Chemical shifts are referenced to TMS for ¹³C and CFCl₃ for ¹⁹F.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[2][3]

Materials:

  • This compound (5-20 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆) of high purity (≥99.8 atom % D)[4]

  • Internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C NMR; CFCl₃ or a secondary standard for ¹⁹F NMR)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

Protocol:

  • Tube Cleaning: Ensure the NMR tube is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried in an oven at a temperature not exceeding 100°C to avoid distortion.[5]

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and a higher concentration for ¹³C NMR, as it is a less sensitive nucleus.[2][6]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[4][7] Acetone-d₆ can also be used. The choice of solvent should be based on the solubility of the compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[3][5]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[2][5]

  • Internal Standard: If the solvent does not already contain an internal standard, add a small amount of TMS for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or a secondary internal standard may be used.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Compound (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add to vial filter 3. Filter into NMR Tube dissolve->filter Transfer with pipette cap 4. Cap and Label filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the spectrometer and the specific sample concentration.

¹H NMR Spectroscopy:

  • Purpose: To detect any protonated impurities.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Spectroscopy:

  • Purpose: To identify all unique carbon environments in the molecule.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on concentration.

¹⁹F NMR Spectroscopy:

  • Purpose: To observe the trifluoromethyl group.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 64-128.

2D NMR Spectroscopy (HMBC):

  • Purpose: To determine long-range correlations between ¹³C and ¹⁹F, which can aid in the definitive assignment of the carbon signals.

  • Pulse Program: Standard HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for C-F couplings.

G cluster_acq NMR Data Acquisition Sequence H1_NMR ¹H NMR (Impurity Check) C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR F19_NMR ¹⁹F NMR (CF₃ Group) C13_NMR->F19_NMR HMBC_NMR 2D HMBC (¹³C-¹⁹F) (Connectivity) F19_NMR->HMBC_NMR

Caption: Recommended NMR data acquisition sequence.

Data Processing and Interpretation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Referencing: Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.[8] The ¹⁹F spectrum should be referenced to an appropriate standard.

  • ¹H Spectrum Analysis: The ¹H spectrum should ideally show only the residual solvent peak and the TMS signal. Any other signals indicate the presence of protonated impurities.

  • ¹³C Spectrum Analysis:

    • Expect five distinct signals corresponding to the five carbon atoms in the molecule.

    • The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (JCF).

    • The carbons of the thiazole ring will also likely show smaller quartet splittings due to two- and three-bond couplings to the fluorine atoms.

    • The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and cyano groups.

  • ¹⁹F Spectrum Analysis:

    • A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

    • The chemical shift should be in the typical range for a CF₃ group attached to an aromatic ring.

  • 2D HMBC Spectrum Analysis:

    • Look for cross-peaks between the fluorine signal and the carbon signals of the thiazole ring. This will confirm the connectivity and aid in the unambiguous assignment of the C4 and C5 carbons.

Conclusion

This application note provides a robust and detailed protocol for the comprehensive NMR analysis of this compound. By following these guidelines for sample preparation, data acquisition, and interpretation, researchers can obtain high-quality, reliable NMR data essential for structural confirmation and purity assessment. The application of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques provides a self-validating system for the complete characterization of this important synthetic intermediate.

References

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry 1997, 62, 7512-7515. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry 2008, 12, 396-445. [Link]

  • Chemical Synthesis Database. 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • Royal Society of Chemistry. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. [Link]

  • University of California, San Diego. NMR Sample Preparation. [Link]

  • PubChem. 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. [Link]

  • MDPI. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ACS Publications. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. [Link]

  • MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

  • Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

  • Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • PubMed. FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

Sources

Mass Spectrometric Characterization of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: A Guide to Ionization, Fragmentation, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Recognizing the critical need for robust analytical methods for novel chemical entities, this document moves beyond rigid templates to offer an in-depth, logic-driven approach. We detail optimized protocols for sample preparation, explore the rationale behind selecting appropriate ionization techniques, and present a detailed analysis of the compound's fragmentation behavior under tandem mass spectrometry (MS/MS) conditions. This guide is designed to equip researchers with both the practical steps and the theoretical understanding necessary to achieve high-fidelity characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold frequently employed in the design of bioactive molecules due to its wide range of biological activities.[1] As such, its unambiguous identification and structural elucidation are paramount during synthesis, purification, and metabolic studies. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[2] This application note serves as a detailed guide to developing a robust MS-based analytical method for the title compound.

Analyte Profile and Physicochemical Properties

A thorough understanding of the analyte's chemical properties is the foundation of any successful mass spectrometry method. The structure of this compound contains several key features that dictate its behavior in the mass spectrometer: a basic nitrogen atom in the thiazole ring, an electronegative trifluoromethyl group, a nitrile moiety, and a chlorine atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for MS Analysis
Molecular Formula C₅ClF₃N₂SDetermines the exact mass of the molecule.
Monoisotopic Mass 211.9423 DaThe theoretical m/z for the singly charged molecular ion containing the most abundant isotopes (¹²C, ³⁵Cl, ¹⁹F, ¹⁴N, ³²S).
Average Mass 212.60 g/mol Useful for bulk property calculations, but less so for high-resolution MS.
Key Structural Features Thiazole Ring, -Cl, -CF₃, -CNThe thiazole nitrogen is a prime site for protonation (ESI+). The chlorine atom creates a characteristic M+2 isotopic peak. The C-CF₃ and C-Cl bonds are potential fragmentation sites.

The presence of a chlorine atom is particularly noteworthy. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as a characteristic doublet, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule.

The Analytical Workflow: A Strategic Approach

Our proposed workflow is designed to be a self-validating system, ensuring data integrity from sample preparation through final analysis. The process is grounded in established principles for analyzing chlorinated organic compounds and small drug-like molecules.[2][3]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep_start Start: Pure Analyte (1 mg) dissolve Dissolve in LC-MS Grade Methanol/Acetonitrile (with 0.1% Formic Acid) prep_start->dissolve vortex Vortex to Homogenize dissolve->vortex dilute Dilute to 1-10 µg/mL Working Concentration vortex->dilute filter Filter through 0.2 µm Syringe Filter dilute->filter prep_end Sample Ready for Injection filter->prep_end inject Inject into LC System prep_end->inject lc_sep Chromatographic Separation (C18 Reversed-Phase) inject->lc_sep ionization Electrospray Ionization (ESI), Positive Mode lc_sep->ionization ms1 Full Scan MS (MS1) (Identify [M+H]⁺ and Isotope Pattern) ionization->ms1 ms2 Tandem MS (MS/MS) (Fragment [M+H]⁺) ms1->ms2 analysis_end Acquire Data ms2->analysis_end data_start Start: Raw Data analysis_end->data_start confirm_mass Confirm Exact Mass and Isotopic Pattern data_start->confirm_mass analyze_frag Analyze Fragmentation Spectrum confirm_mass->analyze_frag propose_path Propose Fragmentation Pathway analyze_frag->propose_path data_end Structural Confirmation propose_path->data_end

Caption: High-level workflow for MS analysis.

Detailed Experimental Protocols

These protocols are designed for a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a standard HPLC system.

Protocol 1: Sample Preparation

Rationale: The goal is to prepare a clean, dilute solution of the analyte in a solvent compatible with reversed-phase liquid chromatography and electrospray ionization. The addition of formic acid promotes protonation, enhancing the signal in positive ion mode.[4]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and place it in a clean 1.5 mL glass vial.

  • Dissolution: Add 1 mL of LC-MS grade methanol or acetonitrile to the vial.

  • Homogenization: Vortex the vial for 30 seconds to ensure complete dissolution.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution by transferring 10 µL of the stock solution into 990 µL of the initial solvent (methanol or acetonitrile). To this working solution, add 0.1% (v/v) formic acid.

  • Final Preparation: Transfer the working solution to an autosampler vial. Centrifugation or filtration through a 0.2 µm syringe filter is highly recommended to remove any particulates that could clog the LC system.[4]

Protocol 2: LC-MS/MS Analysis

Rationale: Liquid chromatography separates the analyte from potential impurities prior to MS detection. A generic gradient ensures efficient elution and good peak shape. Electrospray ionization (ESI) is chosen as a soft ionization technique ideal for polar, thermally labile molecules, with the positive mode selected to protonate the basic thiazole nitrogen.[2][5]

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good retention and resolution.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid to aid protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minA standard screening gradient.
Ionization Source Electrospray Ionization (ESI)Soft ionization suitable for the analyte.
Polarity PositiveTo generate the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process.
MS1 Scan Range m/z 50 - 500Covers the expected mass of the analyte and potential low-mass fragments.
MS/MS Method Data-Dependent Acquisition (DDA)Automatically selects the most intense ions from MS1 for fragmentation.
Collision Energy Ramped (e.g., 10-40 eV)Ensures a range of fragments are produced for comprehensive structural analysis.

Data Interpretation: Decoding the Spectra

MS1 Spectrum: The Molecular Ion

In the full scan (MS1) spectrum, the primary goal is to locate the protonated molecule, [M+H]⁺.

  • Expected m/z for [M+H]⁺: 212.9501 (for ³⁵Cl)

  • Expected m/z for [M+H]⁺ Isotope: 214.9471 (for ³⁷Cl)

The presence of this ion pair, with an intensity ratio of approximately 3:1 and a mass difference of 1.997 Da, provides strong evidence for the elemental composition of the analyte.

MS/MS Spectrum: The Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 212.95 provides structural information. The fragmentation is dictated by the weakest bonds and the formation of stable neutral losses or fragment ions. Studies on the fragmentation of thiazole and trifluoromethyl-containing compounds suggest several likely pathways.[6][7][8][9]

Fragmentation_Pathway parent [M+H]⁺ m/z 212.95 frag1 m/z 185.94 (-HCN) parent->frag1 -27 Da frag2 m/z 177.98 (-Cl) parent->frag2 -35 Da frag3 m/z 143.96 (-CF₃) parent->frag3 -69 Da frag4 m/z 150.97 (-HCN, -Cl) frag1->frag4 -35 Da frag2->frag4 -27 Da p1 p2 p3 p4

Caption: Proposed fragmentation of [M+H]⁺.

Table 3: Predicted m/z Values for Key Fragments of [C₅HClF₃N₂S]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossComments
212.9501185.9433HCN (27.01 Da)Loss of the nitrile group as hydrogen cyanide is a common pathway for nitriles.[7]
212.9501177.9812Cl (34.97 Da)Homolytic cleavage of the C-Cl bond, resulting in a radical cation.
212.9501143.9595CF₃ (68.99 Da)Loss of the trifluoromethyl radical is a characteristic fragmentation for such compounds.[8][9]
185.9433 or 177.9812150.9744Cl or HCNThis fragment can arise from sequential losses, confirming the connectivity.

Mechanistic Insights:

  • Loss of HCN: The loss of the nitrile group is a common fragmentation pathway, leading to a stable cyclized or rearranged fragment ion.

  • Loss of ·Cl: The C-Cl bond is relatively weak and can cleave, although this may be less favorable than other pathways.

  • Loss of ·CF₃: The electron-withdrawing nature of the fluorine atoms can weaken the C-CF₃ bond, making its cleavage a prominent fragmentation route. The stability of the CF₃ radical favors this process.[8]

Conclusion

This application note provides a robust and scientifically grounded methodology for the mass spectrometric analysis of this compound. By combining a logical workflow with detailed, rationalized protocols, researchers can achieve high-confidence identification and structural characterization. The presented ionization strategy and predicted fragmentation pathways serve as a reliable starting point for method development for this compound and other structurally related thiazole derivatives in the drug discovery pipeline.

References

  • ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • PubMed. (n.d.). [Sample Pretreatment for Determination of Chlorinated Organic Pollutants in Plants by Gas Chromatography and Gas Chromatography-Mass Spectrometry]. Available at: [Link]

  • PubMed Central (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

  • ResearchGate. (2025). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. Available at: [Link]

  • Chemical Synthesis Database. (2025). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Available at: [Link]

  • NIST. (n.d.). Ionization and Dissociation of the Trifluoromethyl Halides by Electron Impact. Available at: [Link]

  • Semantic Scholar. (1956). IONIZATION AND DISSOCIATION OF THE TRIFLUOROMETHYL HALIDES BY ELECTRON IMPACT. Available at: [Link]

  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available at: [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Technology Networks. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]

  • SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • PubMed Central (PMC). (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available at: [Link]

Sources

Application Notes & Protocols: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on the strategic use of trifluoromethyl-substituted thiazole intermediates in the synthesis of advanced agrochemicals. While focusing on the potential of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile, we delve into the well-established synthetic pathways involving its close analogue, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which serves as the pivotal precursor to the fungicide Thifluzamide. This guide explains the underlying chemical principles, provides detailed, field-tested protocols, and outlines the critical role of the thiazole core structure in developing next-generation crop protection agents.

Introduction: The Strategic Importance of Fluorinated Thiazoles in Agrochemicals

The thiazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1] When substituted with a trifluoromethyl (-CF3) group, the resulting molecule often exhibits enhanced efficacy, greater metabolic stability, and improved bioavailability. This is attributed to the unique properties of fluorine, which can increase lipophilicity and modulate the electronic character of the molecule, thereby enhancing its interaction with biological targets.

The subject of this guide, the 2-chloro-4-(trifluoromethyl)thiazole core, is a highly versatile building block. The chlorine atom at the 2-position and the functional group at the 5-position (e.g., carbonitrile, carboxylic acid) are reactive handles that allow for diverse chemical modifications. While this compound is a promising precursor, its corresponding carboxylic acid and acyl chloride derivatives are the most extensively documented intermediates in the synthesis of commercial fungicides like Thifluzamide.[2][3] This note will bridge this gap by outlining the conversion of the carbonitrile to the carboxylic acid, thereby unlocking its utility in established synthetic routes.

Core Synthetic Strategy: From Thiazole Intermediate to Thifluzamide

The fungicide Thifluzamide, developed to control diseases caused by Rhizoctonia fungi in crops like rice and potatoes, serves as an exemplary case study.[4][5] Its synthesis hinges on the formation of an amide bond between the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid core and 2,6-dibromo-4-(trifluoromethoxy)aniline.[5]

The overall synthetic logic involves three primary stages, starting from foundational precursors and culminating in the final active ingredient.

G cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Functional Group Interconversion cluster_2 Stage 3: Amide Bond Formation A Ethyl Trifluoroacetoacetate C Ethyl 2-methyl-4-(trifluoromethyl) thiazole-5-carboxylate A->C Chlorination & Cyclization B Thioacetamide B->C D 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic Acid C->D Hydrolysis E 2-Methyl-4-(trifluoromethyl) thiazole-5-carbonyl Chloride D->E Acyl Chlorination G Thifluzamide E->G Amidation F 2,6-dibromo-4-(trifluoro methoxy)aniline F->G D_nitrile 2-Chloro-4-(trifluoromethyl) thiazole-5-carbonitrile D_nitrile->D Hydrolysis (Proposed Entry Point)

Fig 1. Overall synthetic workflow from precursors to the fungicide Thifluzamide.

Key Chemical Transformations and Mechanistic Insights

Nitrile Hydrolysis: Activating the Precursor

The carbonitrile group is a stable functional group that can be readily converted to a carboxylic acid through hydrolysis. This transformation is the critical step to link this compound to the Thifluzamide synthesis pathway. The reaction can proceed under either acidic or alkaline conditions, typically requiring heat.[6][7]

  • Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium ion.[7][8]

  • Alkaline-Catalyzed Mechanism: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is then hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.[6][8]

Acyl Chlorination and Nucleophilic Acyl Substitution

The formation of the final amide bond in Thifluzamide is a classic example of nucleophilic acyl substitution. To facilitate this, the carboxylic acid is first converted into a more reactive acyl chloride. This "activation" step is crucial because the hydroxyl group of a carboxylic acid is a poor leaving group, whereas the chloride ion is an excellent one. Reagents like thionyl chloride (SOCl₂) or triphosgene are commonly used for this transformation.[4][9]

Once the acyl chloride is formed, the nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion and forming the stable amide bond.

G Reactants Thiazole Acyl Chloride + Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Thifluzamide (Amide) + HCl Intermediate->Products Leaving Group (Cl-) Expulsion

Fig 2. Simplified mechanism of the final amidation step.

Experimental Protocols

Safety Precaution: All protocols must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Hydrolysis of this compound (General Protocol)

This protocol provides a general method for the acid-catalyzed hydrolysis of a heterocyclic nitrile to its corresponding carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the thiazole carbonitrile (1.0 eq) in a 1:1 mixture of water and concentrated acid (e.g., 50% H₂SO₄).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Neutralization: Combine the organic extracts and wash with a saturated NaHCO₃ solution to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This protocol is adapted from established patent literature for the synthesis of the key Thifluzamide intermediate.[2][3]

Materials:

  • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric Acid (HCl, 10%)

  • Ethyl Acetate

Procedure:

  • Cyclization: Dissolve ethyl 2-chloro-4,4,4-trifluoroacetoacetate and thioacetamide in anhydrous ethanol in a round-bottom flask. Heat the mixture to reflux and stir for 4-6 hours. Monitor by TLC. This step forms the ethyl ester of the target acid.[4]

  • Hydrolysis: After cooling the reaction mixture, add NaOH solution dropwise, ensuring the temperature does not exceed 40 °C. Stir the mixture for 1-2 hours at this temperature.[10]

  • Work-up: Perform a liquid-liquid extraction. The aqueous layer will contain the sodium salt of the carboxylic acid.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly add 10% HCl with stirring to adjust the pH to ≤ 2. A precipitate will form.[10]

  • Isolation: Filter the solid precipitate, wash with cold deionized water, and dry under vacuum to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Protocol 3: Synthesis of Thifluzamide

This protocol details the final amidation step to produce Thifluzamide.[9][11]

Materials:

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq)

  • Triphosgene (0.4 eq) or Thionyl Chloride (1.2 eq)

  • Toluene (or another inert solvent like acetonitrile)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • 2,6-dibromo-4-trifluoromethoxyaniline (1.05 eq)

  • Zinc Chloride (ZnCl₂, catalytic amount, optional)[9]

Procedure:

  • Acyl Chloride Formation: Suspend the carboxylic acid in toluene. Add a catalytic amount of DMF. Add triphosgene or thionyl chloride portion-wise or dropwise at room temperature. Heat the mixture gently (e.g., 50-60 °C) for 2-3 hours until gas evolution ceases. The formation of the acyl chloride is complete.[9]

  • Amidation: To the resulting solution containing the acyl chloride, add the 2,6-dibromo-4-trifluoromethoxyaniline. If desired, add a catalytic amount of ZnCl₂.[9]

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for 4-8 hours. Monitor the reaction by TLC or HPLC.[9][11]

  • Work-up: After cooling, remove the solvent by distillation under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.[11]

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Thifluzamide. The product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Data Summary

The following table summarizes typical reaction parameters for the key steps in the synthesis of Thifluzamide. Yields are representative and may vary based on scale and specific conditions.

Reaction Step Key Reagents Solvent Temperature Typical Time Approx. Yield Reference
Thiazole Cyclization Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, ThioacetamideEthanol, Acetonitrile, or DMFReflux4-6 h>90% (ester)[4],[3]
Ester Hydrolysis Ethyl thiazole-5-carboxylate, NaOHEthanol/Water40 °C1-2 h>95%[10],[12]
Acyl Chlorination Thiazole-5-carboxylic acid, TriphosgeneToluene50-60 °C2-3 hQuantitative[9]
Amidation Thiazole-5-carbonyl chloride, Substituted AnilineToluene or AcetonitrileReflux4-8 h>90%[11],[9]

Conclusion

The 2-chloro-4-(trifluoromethyl)thiazole framework, particularly in its carbonitrile and carboxylic acid forms, represents a cornerstone intermediate for the synthesis of modern, high-efficacy agrochemicals. The protocols and mechanistic discussions provided herein demonstrate a clear and robust pathway to valuable fungicides like Thifluzamide. By understanding the key transformations—nitrile hydrolysis, acyl activation, and nucleophilic acyl substitution—researchers can effectively leverage this versatile building block to develop novel crop protection solutions. The self-validating nature of these protocols, which include in-process monitoring and purification steps, ensures reproducibility and high-purity outcomes critical for both laboratory-scale discovery and industrial-scale production.

References

  • Eureka | Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Google Patents. (n.d.). US6043262A - Thifluzamide with improved efficacy.
  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Chemical Synthesis Database. (n.d.). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of thifluzamide. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Retrieved from [Link]

  • Heben Pesticide. (n.d.). Thifluzamide TC. Retrieved from [Link]

  • ResearchGate. (2016). synthesis and antimicrobial activity of 2- aminothiazole derivatives. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

  • Indian Journal of Chemistry. (2007). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.

Introduction: The Synthetic Pathway at a Glance

The synthesis of this compound is a critical process for the development of various agrochemicals and pharmaceuticals. The most common and industrially relevant synthetic route involves two key stages:

  • Thiazole Ring Formation: Synthesis of the precursor, 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile, typically via a modified Gewald reaction.

  • Sandmeyer Reaction: Conversion of the 2-amino group to the 2-chloro group via diazotization followed by a copper-catalyzed chlorination.

Each of these stages presents unique challenges and can lead to the formation of specific byproducts. This guide will address these issues in a question-and-answer format, providing both diagnostic and preventative measures.

Part 1: Troubleshooting the Sandmeyer Reaction Stage

The conversion of 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile to the final product is the most critical and often the most problematic step. The Sandmeyer reaction, while powerful, is sensitive to reaction conditions and can generate a range of impurities.[1]

dot

Sandmeyer_Reaction 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile->Diazonium Salt Intermediate NaNO2, HCl (0-5 °C) Target Product This compound Diazonium Salt Intermediate->Target Product CuCl Byproduct_Phenol 2-Hydroxy-4-(trifluoromethyl)thiazole-5-carbonitrile Diazonium Salt Intermediate->Byproduct_Phenol H2O, >5 °C Byproduct_Deamination 4-(trifluoromethyl)thiazole-5-carbonitrile Diazonium Salt Intermediate->Byproduct_Deamination Radical Quenching Byproduct_Biaryl Biaryl Impurity Diazonium Salt Intermediate->Byproduct_Biaryl Radical Coupling

Caption: Key transformations and byproduct pathways in the Sandmeyer reaction.

FAQ 1: My final product is contaminated with a significant amount of a hydroxylated impurity. What is it and how can I prevent its formation?

Answer:

The impurity you are observing is likely 2-Hydroxy-4-(trifluoromethyl)thiazole-5-carbonitrile . This is a very common byproduct in Sandmeyer reactions and arises from the reaction of the intermediate diazonium salt with water.

  • Causality: The diazonium salt is thermally unstable, especially in aqueous acidic solutions. If the temperature of the reaction mixture rises above the optimal range (typically 0-5 °C), the diazonium salt will readily decompose, and the diazonium group will be replaced by a hydroxyl group from the solvent (water).[2]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Maintain the temperature of the diazotization and the subsequent reaction with cuprous chloride strictly between 0 and 5 °C. Use of a well-calibrated cooling bath is essential.

    • Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized temperature increases.

    • Solvent Choice: While aqueous media are common, consider the use of a non-aqueous solvent system if this byproduct is persistent. For example, forming the diazonium salt with an organic nitrite (e.g., tert-butyl nitrite) in an organic solvent can minimize the presence of water.

FAQ 2: I'm observing an impurity with a mass corresponding to the loss of the amino group, but without the addition of chlorine. What is this byproduct?

Answer:

This impurity is likely 4-(trifluoromethyl)thiazole-5-carbonitrile , a de-aminated byproduct.

  • Causality: The Sandmeyer reaction proceeds through a radical mechanism.[1] The aryl radical intermediate can, in some cases, be quenched by abstracting a hydrogen atom from the solvent or other components in the reaction mixture before it reacts with the chloride from the copper salt.

  • Troubleshooting & Prevention:

    • Efficient Mixing: Ensure efficient stirring to maintain a homogeneous concentration of the copper(I) catalyst and the diazonium salt. This increases the probability of the desired radical reaction.

    • Catalyst Concentration: Ensure an adequate concentration of the CuCl catalyst is present to efficiently trap the aryl radical.

FAQ 3: My product contains a high molecular weight impurity that is difficult to remove. What could it be?

Answer:

A common high molecular weight byproduct in Sandmeyer reactions is a biaryl impurity . In this case, it would be a dimer of the thiazole ring system.

  • Causality: This byproduct is a direct consequence of the radical mechanism of the Sandmeyer reaction.[1] Two aryl radicals can couple together to form a biaryl compound.

  • Troubleshooting & Prevention:

    • Controlled Addition: Add the diazonium salt solution slowly to the copper chloride solution to maintain a low concentration of the aryl radical at any given time, thus minimizing the chance of radical-radical coupling.

    • Purification: These impurities are often non-polar and can be separated from the more polar product by column chromatography on silica gel.

Byproduct NameTypical Mass (relative to product)Formation PathwayPrevention Strategy
2-Hydroxy-4-(trifluoromethyl)thiazole-5-carbonitrileLowerReaction of diazonium salt with waterStrict temperature control (0-5 °C)
4-(trifluoromethyl)thiazole-5-carbonitrileLowerRadical quenching of the aryl radicalEnsure adequate catalyst concentration and efficient mixing
Biaryl ImpurityHigherCoupling of two aryl radicalsSlow addition of diazonium salt to the catalyst

Part 2: Troubleshooting the Thiazole Ring Formation Stage

The synthesis of the 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile precursor, often through a modified Gewald reaction, is generally robust. However, impurities can still arise.

dot

Gewald_Reaction Starting_Materials Trifluoromethyl Ketone + Cyanoacetamide + Sulfur Intermediate Thiolate Intermediate Starting_Materials->Intermediate Base Catalyst Byproduct_Thiophene Aminothiophene Isomer Starting_Materials->Byproduct_Thiophene Alternative Cyclization Byproduct_Unreacted Unreacted Starting Materials Starting_Materials->Byproduct_Unreacted Incomplete Reaction Precursor_Product 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Intermediate->Precursor_Product Cyclization

Caption: Simplified workflow for the Gewald-type synthesis of the amino-thiazole precursor.

FAQ 4: My 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile precursor is contaminated with an isomeric impurity. What could this be?

Answer:

The Gewald reaction can sometimes yield aminothiophene byproducts, which are isomers of the desired thiazole.[3][4] The specific structure would depend on the exact starting materials, but it would be a five-membered ring containing sulfur.

  • Causality: The reaction mechanism involves the formation of a thiolate intermediate which then cyclizes. Depending on the substitution pattern of the starting materials and the reaction conditions, an alternative cyclization pathway can lead to the formation of a thiophene ring instead of a thiazole ring.

  • Troubleshooting & Prevention:

    • Starting Material Choice: The choice of starting materials is crucial in directing the cyclization to the desired thiazole. Ensure the use of appropriate precursors as dictated by established protocols.

    • Reaction Conditions: Carefully control the reaction temperature and the choice of base, as these can influence the selectivity of the cyclization.

FAQ 5: My precursor product has a low purity and contains unreacted starting materials. How can I improve the conversion?

Answer:

Incomplete conversion is a common issue and can often be resolved by optimizing the reaction conditions.

  • Causality: The Gewald reaction is a multi-component reaction, and the rate can be sensitive to temperature, catalyst concentration, and reaction time.

  • Troubleshooting & Prevention:

    • Reaction Time and Temperature: Gradually increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

    • Catalyst Loading: Ensure the correct stoichiometry of the base catalyst is used. Too little catalyst can lead to a sluggish reaction, while too much can promote side reactions.

    • Purification: The unreacted starting materials can typically be removed by recrystallization of the 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile precursor.

Experimental Protocols

Protocol 1: Identification of 2-Hydroxy Byproduct by HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.

  • Expected Results: The 2-hydroxy byproduct will elute earlier than the desired 2-chloro product due to its higher polarity. The mass spectrum will show a molecular ion corresponding to the replacement of Cl with OH.

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Elution: Load the slurry onto the column and elute with a gradient of increasing polarity (e.g., from 95:5 to 80:20 hexanes/ethyl acetate).

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to isolate the pure product. The less polar biaryl and de-aminated byproducts will typically elute first, followed by the desired product, and finally the more polar hydroxylated byproduct.

References

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Retrieved from [Link]

  • PubMed. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • ResearchGate. (2010). Precursors and products from the Sandmeyer reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Questions On Sandmeyer Reaction. Retrieved from [Link]

  • Scilit. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield, purity, and overall success rate.

The synthesis is typically approached as a two-stage process: first, the formation of the key intermediate, 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile , followed by a Sandmeyer reaction to replace the amino group with a chloro group. This guide is structured to address potential issues in both stages of this synthetic sequence.

Overall Synthetic Workflow

The following diagram outlines the standard two-step synthetic pathway.

Synthetic_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction A Starting Materials (e.g., Trifluoroacetylacetonitrile precursor, Thiourea) B 2-Amino-4-(trifluoromethyl)thiazole- 5-carbonitrile (Intermediate) A->B Hantzsch-type Condensation C Diazotization (NaNO₂, HCl) B->C 0-5 °C D 2-Chloro-4-(trifluoromethyl)thiazole- 5-carbonitrile (Final Product) C->D Sandmeyer Chlorination (CuCl)

Caption: High-level overview of the two-stage synthesis.

Part 1: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. The questions are organized by reaction stage for clarity.

Stage 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

Question 1: My yield for the aminothiazole intermediate is consistently low. What are the likely causes?

Answer: Low yield in the Hantzsch-type synthesis of the aminothiazole precursor is a frequent challenge. The root cause often lies in one of three areas: starting material quality, reaction conditions, or side reactions.

  • Starting Material Integrity: The primary starting materials are typically a trifluoromethyl-β-keto nitrile equivalent and a thioamide (like thiourea). The keto nitrile can be unstable. Ensure it has not degraded during storage. It's often best to use it freshly prepared or purchased from a reputable supplier.

  • Reaction Conditions:

    • Temperature Control: Thiazole formation is an exothermic condensation reaction.[1] If the temperature rises uncontrollably, side reactions and decomposition can occur. Maintain the recommended temperature profile throughout the addition and reflux steps.

    • Solvent Choice: Anhydrous solvents, such as ethanol or isopropanol, are typically used to prevent unwanted hydrolysis of intermediates. Ensure your solvent is sufficiently dry.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, you may need to extend the reflux period.

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts?

Answer: The formation of multiple byproducts is common in thiazole synthesis.[2] The most likely culprits are:

  • Unreacted Starting Materials: As discussed above.

  • Intermediates: Incomplete cyclization can leave intermediates in the reaction mixture.

  • Side Products: The highly reactive nature of the starting materials can lead to self-condensation or alternative reaction pathways.

Troubleshooting Strategy:

  • Purification: A carefully selected recrystallization solvent or flash column chromatography is essential. A solvent system of ethyl acetate/hexane is often a good starting point for chromatography.

  • Reaction Optimization: To minimize byproduct formation, consider lowering the reaction temperature and extending the reaction time. This favors the desired thermodynamic product over kinetically formed side products.

Stage 2: Sandmeyer Reaction for this compound

Question 3: The yield of my final chlorinated product is very low after the Sandmeyer reaction. What went wrong?

Answer: The Sandmeyer reaction is a powerful but sensitive transformation that converts an aryl amine to an aryl halide via a diazonium salt intermediate.[3] Low yields are almost always traced back to issues with the formation or stability of this diazonium salt.

  • Incomplete Diazotization: The conversion of the 2-aminothiazole to its corresponding diazonium salt is critical.

    • Temperature: This step MUST be performed at low temperatures (typically 0-5 °C). Diazonium salts are notoriously unstable and will decompose rapidly at higher temperatures, often violently releasing nitrogen gas.[4] Use an ice/salt bath for robust temperature control.

    • Acid Concentration: A sufficient excess of acid (e.g., HCl) is required to generate nitrous acid (from NaNO₂) and maintain a low pH to stabilize the diazonium salt.

    • Nitrite Addition: Add the sodium nitrite solution slowly and dropwise beneath the surface of the reaction mixture. This ensures it reacts to form nitrous acid immediately and minimizes localized heating and decomposition.

  • Premature Decomposition of the Diazonium Salt: Even if formed correctly, the diazonium salt can decompose before the addition of the copper(I) chloride. Ensure the CuCl solution is prepared and ready before you start the diazotization. The transfer of the diazonium salt solution to the copper catalyst should be done promptly.

  • Catalyst Activity: Use fresh, high-quality copper(I) chloride. Cu(I) can oxidize to the less effective Cu(II) over time.

Question 4: My reaction mixture turned dark brown/black during the Sandmeyer reaction, and I isolated a tar-like substance instead of my product. Why?

Answer: The formation of a dark tar is a classic sign of diazonium salt decomposition and subsequent radical side reactions. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] If not properly controlled, these aryl radicals can lead to polymerization or the formation of biaryl byproducts.

Causality & Prevention:

  • Primary Cause: The most common reason is poor temperature control during diazotization or upon addition to the copper catalyst. An exothermic decomposition reaction can initiate polymerization.

  • Preventative Measures:

    • Strict Temperature Control: Maintain 0-5 °C throughout the diazotization and addition steps.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to dissipate heat effectively.

    • Controlled Addition: Add the diazonium salt solution to the CuCl solution slowly. Do not add the CuCl to the diazonium salt.

The following diagram illustrates a logical troubleshooting flow for low yield in the Sandmeyer step.

Troubleshooting_Sandmeyer Start Low Yield of 2-Chloro-Thiazole Check_Temp Was Temp. strictly maintained at 0-5°C? Start->Check_Temp Check_Addition Was NaNO₂ solution added slowly? Check_Temp->Check_Addition Yes Solution_Temp Action: Improve cooling (ice/salt bath) and monitor internally. Check_Temp->Solution_Temp No Check_Catalyst Was fresh CuCl used? Check_Addition->Check_Catalyst Yes Solution_Addition Action: Ensure slow, dropwise addition to prevent decomposition. Check_Addition->Solution_Addition No Solution_Catalyst Action: Use freshly purchased or purified CuCl. Check_Catalyst->Solution_Catalyst No

Caption: Troubleshooting logic for the Sandmeyer reaction.

Part 2: Experimental Protocols & Data

The following protocols are provided as a validated starting point. Researchers should adapt them as necessary based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

This procedure is based on the principles of the Hantzsch thiazole synthesis.[5]

Reagents & Equipment:

  • 3-Bromo-1,1,1-trifluoroacetone

  • Sodium cyanide

  • Thiourea

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare α-brominated keto nitrile (in situ): In a well-ventilated fume hood, carefully react 3-Bromo-1,1,1-trifluoroacetone with sodium cyanide in an appropriate solvent like ethanol. This step is hazardous and should be performed with extreme caution.

  • Condensation: To the freshly prepared solution of the α-brominated intermediate, add thiourea (1.05 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure aminothiazole intermediate.

Protocol 2: Synthesis of this compound

This protocol details the Sandmeyer chlorination of the aminothiazole intermediate.[6]

Reagents & Equipment:

  • 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice/salt bath

  • Two 3-neck round-bottom flasks

  • Internal thermometer

Procedure:

  • Prepare Amine Slurry: In a 3-neck flask, suspend the 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (1.0 eq) in a mixture of concentrated HCl and water. Cool the slurry to 0 °C using an ice/salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Using a dropping funnel, add the NaNO₂ solution dropwise to the amine slurry, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 30-45 minutes. A slight yellow color indicates the formation of the diazonium salt.

  • Prepare Catalyst Solution: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution over 30 minutes. Vigorous evolution of N₂ gas will be observed. Maintain the temperature below 10 °C during this addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Workup & Isolation: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Table 1: Summary of Optimized Reaction Parameters
ParameterStep 1: Thiazole SynthesisStep 2: Sandmeyer ReactionRationale & Key Considerations
Key Reagent Stoich. Thiourea (1.05 eq)NaNO₂ (1.1 eq), CuCl (1.2 eq)A slight excess of reagents ensures complete conversion.
Temperature Reflux (~78 °C in EtOH)0-5 °C (Critical) High temp for cyclization; strict low temp for diazonium stability.[4]
Solvent Anhydrous EthanolAqueous HClAnhydrous conditions prevent hydrolysis in Step 1; aqueous acid is required for diazotization.
Reaction Time 4-6 hours2-3 hoursMonitor by TLC for completion.
Typical Yield 75-85%60-75%Yields are highly dependent on precise execution, especially for the Sandmeyer step.
Purification RecrystallizationColumn ChromatographyIntermediate often crystallizes easily; final product may require chromatography to remove copper salts and byproducts.

References

  • Vertex AI Search. (2025). 2-chloro-4-(trifluoromethyl)
  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • El-Sayed, M. A. A., et al. (2022). Systematic Review On Thiazole And Its Applications. International Journal of Pharmaceutical and Bio-Medical Science.
  • SINOCHEM LANTIAN. (2013). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.
  • Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.
  • Cogent Chemistry. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022).
  • PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Ingenta Connect. (2022). Recent Development in the Synthesis of Thiazoles. [Link]

  • Wikipedia. (n.d.). Thiazole.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability under various stress conditions. Here, we provide not just protocols, but the underlying scientific rationale to empower you to conduct robust experiments, interpret your results accurately, and troubleshoot common issues.

Introduction: Understanding the Molecule's Reactivity

This compound possesses a unique combination of functional groups that dictate its stability profile. The electron-withdrawing nature of the trifluoromethyl and nitrile groups on the thiazole ring, coupled with the reactive chloro substituent, makes the molecule susceptible to specific degradation pathways. This guide will walk you through a systematic investigation of its stability under hydrolytic, oxidative, photolytic, and thermal stress conditions, in line with international regulatory guidelines such as ICH Q1A(R2).[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Stability

Q1: My assay shows rapid degradation of this compound in aqueous solutions, even at neutral pH. What is the likely cause and how can I control it?

A1: The primary suspect for hydrolytic instability is the 2-chloro substituent on the electron-deficient thiazole ring, making it susceptible to nucleophilic substitution by water or hydroxide ions. The trifluoromethyl and nitrile groups further activate the ring for such reactions.

  • Causality: The lone pair of electrons on the oxygen atom of a water molecule can attack the carbon at the 2-position, leading to the displacement of the chloride ion. This reaction is often the rate-limiting step and can be accelerated by basic conditions (higher concentration of the more nucleophilic hydroxide ion) or acidic conditions (protonation of the thiazole nitrogen, further activating the ring).

  • Troubleshooting:

    • pH Control: Precisely buffer your aqueous solutions. We recommend testing across a range of pH values (e.g., pH 2, 7, and 10) to understand the pH-rate profile of the degradation.

    • Temperature: Perform your initial studies at a controlled, moderate temperature (e.g., 40°C) to achieve a manageable degradation rate. If the reaction is too fast, consider running the experiment at a lower temperature.

    • Co-solvents: If the compound's solubility is a concern, use a minimal amount of a water-miscible organic co-solvent (e.g., acetonitrile or methanol) that is stable under the test conditions. Be aware that the co-solvent can influence the polarity of the medium and thus the reaction rate.

Q2: What are the expected degradation products from hydrolysis, and how can I identify them?

A2: The most probable initial degradation product is the substitution of the 2-chloro group with a hydroxyl group, forming 2-hydroxy-4-(trifluoromethyl)thiazole-5-carbonitrile. Under more forcing conditions (e.g., high pH or temperature), the nitrile group could be hydrolyzed to a carboxamide and subsequently to a carboxylic acid.

  • Analytical Approach:

    • LC-MS is the technique of choice. It allows for the separation of the parent compound from its more polar degradation products and provides mass information for their identification.

    • Methodology: A reverse-phase HPLC method with a C18 column is a good starting point. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid for better peak shape and ionization) and acetonitrile or methanol is recommended.

    • Identification: Look for a mass shift corresponding to the replacement of Cl with OH (-18.98 Da). Further degradation would show mass increases corresponding to the addition of water for the hydrolysis of the nitrile group (+18.01 Da for carboxamide, +36.02 Da for carboxylic acid).

Section 2: Oxidative Degradation

Q1: I am observing multiple degradation peaks in my chromatogram after exposing the compound to hydrogen peroxide. How do I determine the primary oxidative degradation pathway?

A1: Thiazole rings can be susceptible to oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. The electron-withdrawing groups on the ring in this compound might offer some protection, but this needs to be experimentally verified.

  • Causality: Strong oxidizing agents like hydrogen peroxide can oxidize the sulfur atom in the thiazole ring. This oxidation increases the polarity of the molecule.

  • Troubleshooting & Experimental Design:

    • Concentration of Oxidant: Start with a low concentration of hydrogen peroxide (e.g., 3%). If no degradation is observed, you can incrementally increase the concentration.

    • Time-Course Study: Sample the reaction mixture at multiple time points to track the formation and potential subsequent degradation of intermediates. This will help in distinguishing primary from secondary degradation products.

    • LC-MS Analysis: Use LC-MS to identify the degradation products. Look for mass increases of +16 Da (sulfoxide) and +32 Da (sulfone) relative to the parent compound.

Section 3: Photostability

Q1: After exposing my solid sample to light as per ICH Q1B guidelines, I see a color change and a new peak in my HPLC analysis. What kind of reaction could be occurring?

A1: Thiazole-containing compounds can undergo photo-degradation, potentially through a reaction with singlet oxygen.[3] This can lead to complex rearrangements and the formation of amide-containing degradants.[3]

  • Causality: Upon exposure to light, especially UV light, the molecule can be excited to a higher energy state. This excited molecule can then react with molecular oxygen to form highly reactive singlet oxygen, which can attack the electron-rich thiazole ring. A possible mechanism involves a [4+2] Diels-Alder cycloaddition of singlet oxygen across the thiazole ring, leading to an unstable endoperoxide that rearranges.[3]

  • Troubleshooting & Experimental Protocol:

    • ICH Q1B Compliant Photostability Chamber: Ensure your experiment is conducted in a calibrated chamber that provides a controlled light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]

    • Solid vs. Solution: Test the compound in both the solid state and in solution to assess the impact of the physical state on its photostability.

    • Dark Control: Always include a dark control (sample protected from light but stored under the same temperature and humidity) to differentiate between light-induced and thermally-induced degradation.

    • Packaging: If photolability is confirmed, evaluate the protective effect of different packaging materials.

Section 4: Thermal Degradation

Q1: At what temperature should I conduct thermal stress testing, and what should I be looking for?

A1: The goal of thermal stress testing is to accelerate degradation that might occur over a long storage period at lower temperatures. The choice of temperature should be high enough to induce degradation but not so high that it causes phase changes (melting) or unrealistic degradation pathways.

  • Experimental Design:

    • Temperature Selection: A common starting point is 60-80°C. If the compound is very stable, higher temperatures may be required. Conversely, if it is labile, a lower temperature should be used.

    • Humidity: For solid-state thermal stress, it is advisable to test under both dry and humid conditions (e.g., 75% RH) to assess the combined effect of heat and moisture.

    • Analysis: Use a stability-indicating HPLC method to monitor for the appearance of degradation products and a decrease in the parent compound's peak area over time. Differential Scanning Calorimetry (DSC) can be a useful complementary technique to identify melting points and thermal events.

Experimental Protocols & Data Presentation

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of this compound in Acetonitrile acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) start->base Expose to neutral Neutral Hydrolysis (Water, 60°C) start->neutral Expose to oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose to thermal Thermal Stress (Solid, 80°C) start->thermal Expose to photo Photolytic Stress (ICH Q1B conditions) start->photo Expose to sampling Sample at t=0 and subsequent time points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralize acid/base samples sampling->neutralization analysis Analyze by Stability-Indicating HPLC-UV/MS neutralization->analysis mass_balance Calculate Mass Balance analysis->mass_balance identification Identify Degradation Products (MS/MS) analysis->identification

Caption: Workflow for Forced Degradation Studies.

Recommended Stress Conditions (Starting Points)
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH40°C4 - 24 hours
Neutral Hydrolysis Water60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Photolytic ICH Q1B Option 2As per chamber>1.2 million lux·h, >200 W·h/m²
Thermal (Solid) Dry Heat80°C1 - 2 weeks
Hypothetical Degradation Pathway

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound C₅ClF₃N₂S h1 2-Hydroxy-4-(trifluoromethyl)thiazole-5-carbonitrile C₅HF₃N₂OS parent->h1 H₂O / OH⁻ o1 This compound S-oxide C₅ClF₃N₂OS parent->o1 [O] h2 2-Hydroxy-4-(trifluoromethyl)thiazole-5-carboxamide C₅H₃F₃N₂O₂S h1->h2 H₂O (forcing)

Caption: Potential Degradation Pathways.

Conclusion

A thorough understanding of the stability of this compound is critical for its successful application in research and development. This guide provides a framework for systematically investigating its degradation under various stress conditions. By applying the principles and troubleshooting advice outlined here, researchers can develop robust stability-indicating methods, identify potential degradation products, and establish appropriate handling and storage conditions.

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Fisher Scientific. (2009).
  • Apollo Scientific. (2022). 2-Methyl-4-(trifluoromethyl)
  • Fluoromart. (n.d.). 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. Fluoromart.
  • Ji, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • AK Scientific, Inc. (n.d.).
  • SciSpace. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid. PubChem.
  • ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole.
  • PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. PubChem.
  • Chemical Synthesis Database. (2025). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for thiazole synthesis. As a cornerstone heterocyclic motif in numerous pharmaceuticals, agrochemicals, and materials, the thiazole ring presents both versatile opportunities and significant synthetic challenges.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this vital scaffold. Here, we move beyond simple protocols to address the nuanced problems that arise during experimentation, offering troubleshooting guides and in-depth FAQs to ensure your synthesis is both successful and efficient.

Part 1: General FAQs for Thiazole Synthesis

This section addresses high-level questions that apply to various synthetic routes for substituted thiazoles.

Q1: What are the primary methods for synthesizing the thiazole ring, and what are their main limitations?

The classical methods remain highly relevant, each with distinct advantages and drawbacks:

  • Hantzsch Thiazole Synthesis: This is the most common and versatile method, involving the condensation of an α-haloketone with a thioamide or thiourea.[4][5][6]

    • Challenges: The primary limitations include the use of lachrymatory and unstable α-haloketones, potential for low yields, harsh reaction conditions, and issues with regioselectivity.[1][4]

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[4][7][8]

    • Challenges: While it proceeds under mild conditions, its scope can be limited, and like other methods, it can suffer from unsatisfactory yields.[4][7][8]

  • Gabriel Synthesis: This route involves the cyclization of an acylamino-ketone with a sulfurizing agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[4][5][7]

    • Challenges: This method is often time-consuming and can also result in low product yields.[4][7]

Modern approaches, including microwave-assisted and catalyst-driven syntheses, aim to overcome these limitations by improving yields, reducing reaction times, and employing greener conditions.[9][10][11]

Q2: How critical is the purity of starting materials and solvents for a successful thiazole synthesis?

Purity is paramount. Impurities in your α-haloketone or thioamide can initiate unwanted side reactions, consuming your starting materials and dramatically complicating the purification of your target compound.[12] The presence of water can be particularly detrimental in certain reactions, so the use of anhydrous solvents is often recommended to prevent hydrolysis and other side reactions.[12]

Q3: My thioamide starting material seems to be degrading. Is this a common issue?

Yes, the stability of the thioamide can be a significant limiting factor. Thioamides can be unstable, particularly under acidic conditions, leading to decomposition and reduced yields.[4][7][12] It is crucial to use freshly prepared or purified thioamides and to consider the pH of your reaction medium carefully.

Part 2: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the workhorse for thiazole construction. Below are solutions to the most common issues encountered.

Issue 1: Low or No Product Yield

Q: My Hantzsch reaction has a very low yield or failed completely. What is my troubleshooting strategy?

Low yield is the most frequent complaint. A systematic approach is essential. The flowchart below provides a logical workflow for diagnosing the issue.

start Low / No Yield check_purity 1. Verify Starting Material Purity (α-haloketone, thioamide) via NMR, MP, or TLC start->check_purity impure Impure check_purity->impure Analysis shows impurities? pure Pure check_purity->pure Materials are pure? purify Purify starting materials (recrystallize, distill, column) impure->purify Yes purify->start Re-run reaction check_conditions 2. Evaluate Reaction Conditions (Solvent, Temp, Time) pure->check_conditions Yes suboptimal Suboptimal check_conditions->suboptimal Conditions not optimized? optimal Optimal check_conditions->optimal Conditions seem optimal? optimize Optimize conditions: - Use anhydrous solvent - Screen temps (RT, reflux, MW) - Monitor via TLC for optimal time suboptimal->optimize Yes optimize->start Re-run reaction check_side_reactions 3. Analyze for Side Reactions (Check TLC/crude NMR for unexpected products) optimal->check_side_reactions Yes side_products Side Products Detected check_side_reactions->side_products Evidence of byproducts? adjust_stoich Adjust stoichiometry or change reaction pH (neutral/basic) to suppress side reactions side_products->adjust_stoich Yes adjust_stoich->start Re-run reaction

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Issue 2: Formation of Multiple Products & Regioselectivity

Q: My TLC shows two major products. I suspect I have an isomeric byproduct. How can I confirm this and control the selectivity?

A common issue, especially when using N-monosubstituted thioureas, is the formation of a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[12][13]

  • Causality: The reaction proceeds via an initial S-alkylation of the thioamide followed by cyclization. Under neutral conditions, the more nucleophilic nitrogen attacks the carbonyl, leading to the desired 2-aminothiazole after dehydration. However, under acidic conditions, protonation can alter the cyclization pathway, favoring the formation of the 2-imino isomer.[13]

cluster_0 Hantzsch Synthesis Mechanism & Side Reaction reactants α-haloketone + N-R-thiourea intermediate S-Alkylated Intermediate reactants->intermediate S-Alkylation (SN2) path_neutral Neutral Conditions path_acidic Acidic Conditions (e.g., 10M HCl) product_amino 2-(N-R-amino)thiazole (Desired Product) path_neutral->product_amino N-attack on C=O (Intramolecular Cyclization) product_imino 3-R-2-iminothiazoline (Isomeric Side Product) path_acidic->product_imino Alternative Cyclization

Caption: Divergent pathways in Hantzsch synthesis based on pH.

  • Troubleshooting & Control:

    • Reaction pH: Running the reaction under neutral or slightly basic conditions will strongly favor the formation of the 2-aminothiazole product.[13]

    • Temperature: Reactions at elevated temperatures can sometimes lead to more byproducts. Monitor the reaction and avoid excessive heat or prolonged reaction times.[11]

    • Characterization: The two isomers can often be distinguished by NMR and IR spectroscopy. For example, the 5-H proton signal in the 1H NMR spectrum can be characteristically different, and the trifluoroacetate derivatives show distinct IR carbonyl bands.[13]

Data Summary: Hantzsch Synthesis Troubleshooting
Problem Probable Cause(s) Recommended Solution(s) Citation(s)
Low/No Yield Impure or decomposed starting materials (thioamide, α-haloketone).Verify purity via NMR/MP. Use freshly purified materials.[12]
Presence of water in the solvent.Use anhydrous solvents (e.g., dry ethanol, methanol).[12]
Suboptimal temperature or reaction time.Monitor reaction by TLC. Optimize temperature (room temp, reflux, or microwave irradiation).[11][14]
Multiple Products Formation of 2-imino-2,3-dihydrothiazole isomer.Run the reaction under neutral or basic conditions instead of acidic conditions.[12][13]
Stoichiometry is off, leading to bis-thiazoles or other condensations.Ensure a 1:1 or slight excess of one reagent and monitor consumption via TLC.[12][14]
Regioselectivity Issues Reaction conditions favor an undesired regioisomer.Alter reaction conditions (pH, solvent). Consider alternative synthetic strategies using precursors that lock in the desired regiochemistry.[1][13][15]
Purification Difficulties Formation of tar or polymeric byproducts.Avoid excessive heat. Consider pouring the reaction mixture into a non-solvent (like water or a Na₂CO₃ solution) to precipitate the product.[6][12]
Product is soluble in the workup solvent.If precipitating from an aqueous solution, ensure the product is poorly soluble. Otherwise, proceed with extraction and column chromatography.[6][16]

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established, high-yielding procedures and includes key checkpoints.[6][12]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol, 1.5 equiv.)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

    • Scientist's Note: Using a slight excess of thiourea can help drive the reaction to completion. The unreacted, water-soluble thiourea is easily removed during workup.[14]

  • Solvent Addition: Add 5 mL of methanol to the vial.

  • Heating & Monitoring: Place the vial on a hot plate set to a gentle heat (e.g., 100°C sand bath) and stir for 30-60 minutes. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate/hexane mobile phase), checking for the consumption of the 2-bromoacetophenone starting material.[6]

  • Cooling: Once the reaction is complete (as indicated by TLC), remove the vial from the heat and allow it to cool to room temperature.

  • Work-up & Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. A precipitate of the product should form immediately.

    • Causality: The basic Na₂CO₃ solution neutralizes the HBr byproduct formed during the reaction, and the resulting free base of the aminothiazole is typically insoluble in water, causing it to precipitate.[14]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining salts and unreacted thiourea.

  • Drying: Spread the collected solid on a tared watchglass and allow it to air-dry or dry in a vacuum oven to obtain the final product.

  • Validation: Characterize the product by determining its mass (for yield calculation), melting point, and NMR spectrum to confirm its identity and purity.[6]

References

  • Yuan, Z., et al. (2020). Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides. Organic & Biomolecular Chemistry. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Cornwall, P., et al. (1987). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Tóth, G., et al. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hou, J., & Kazemi, M. (2025). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Mini-Reviews in Organic Chemistry. [Link]

  • Yuan, Z., et al. (2020). Regioselective Synthesis of Substituted Thiazoles via Cascade Reactions from 3-Chlorochromones and Thioamides. ResearchGate. [Link]

  • Seman, R. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science Health. [Link]

  • Ayati, A., et al. (2021). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • IJARSCT. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • El-Metwaly, N., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ACS Omega. [Link]

  • Al-dujaili, J. H. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • ChemTube3D. (n.d.). Thiazole Formation – Thioamides. ChemTube3D. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Bîcu, E., & Uivarosi, V. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Reddy, C. R., et al. (2017). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Scientific Reports. [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Bouherrou, H., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Impurity Formation in 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who work with this highly functionalized and reactive heterocyclic intermediate. The inherent reactivity of the starting materials and the product itself can often lead to challenging impurity profiles, impacting yield, purity, and the success of subsequent synthetic steps.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causal mechanisms behind impurity formation. By understanding why a side reaction occurs, you can strategically adapt your experimental conditions to favor the desired outcome. We will explore common issues through a troubleshooting Q&A format, provide detailed analytical and purification protocols, and address frequently asked questions to ensure your synthesis is both successful and reproducible.

Section 1: Overview of a Plausible Synthetic Pathway

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions. While several routes can be envisioned, a common and logical approach, adapted from the well-established Hantzsch thiazole synthesis for analogous structures, involves the chlorination of a key trifluoromethylated precursor followed by a cyclization-chlorination sequence.[1][2]

The diagram below outlines a plausible and efficient workflow. Understanding the function of each step is critical to identifying potential sources of impurities.

Synthesis_Workflow cluster_0 Step 1: α-Chlorination cluster_1 Step 2: Thiazole Formation (Cyclocondensation) cluster_2 Step 3 & 4: Functional Group Transformations A Ethyl 4,4,4-trifluoroacetoacetate B Ethyl 2-chloro-4,4,4-trifluoroacetoacetate A->B  SO₂Cl₂ or NCS  Controlled Temp. C 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate B->C  + Thiourea  Ethanol, Reflux D 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid C->D  1. Sandmeyer Reaction (NaNO₂, HCl, CuCl)  2. Saponification (NaOH) E 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonyl chloride D->E  SOCl₂ or (COCl)₂ F Target Product: This compound E->F  Ammonia, then Dehydration (e.g., P₂O₅, POCl₃)

Caption: Plausible synthetic workflow for this compound.

Section 2: Troubleshooting Guide: Impurity Diagnosis and Mitigation

This section addresses specific experimental challenges in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and a detailed protocol for its resolution.

Q1: My yield is consistently low after the initial chlorination (Step 1), and I see multiple spots on TLC. What's happening?

A1: Root Cause Analysis & Mitigation

This is a classic issue stemming from poor control over the α-chlorination of the β-ketoester. The active methylene group in ethyl 4,4,4-trifluoroacetoacetate is highly susceptible to over-chlorination, leading to the formation of ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetate. This di-chlorinated byproduct is a significant impurity because it is incapable of undergoing the subsequent cyclization reaction with thiourea or thioacetamide, representing a direct loss of your starting material and lowering the overall yield.[3]

Key Causal Factors:

  • Excessive Chlorinating Agent: Using a molar excess of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) will drive the reaction towards the di-chlorinated species.

  • Poor Temperature Control: The reaction is exothermic. A rise in temperature increases the reaction rate indiscriminately, favoring over-chlorination.

  • Inefficient Mixing: Localized "hot spots" of high reagent concentration can lead to rapid, uncontrolled side reactions.

Troubleshooting Protocol: Optimizing α-Chlorination

  • Setup: Equip a dry, three-necked flask with a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a strictly anhydrous environment.

  • Temperature Control: Dissolve the ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., dichloromethane) and cool the mixture to 0-5 °C using an ice bath.

  • Reagent Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (0.95-0.98 molar equivalents of SO₂Cl₂) to ensure the starting material is the limiting reagent.

  • Controlled Addition: Add the SO₂Cl₂ dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5-10 °C.[2]

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes using Gas Chromatography (GC) or TLC.

    • TLC System: Hexanes/Ethyl Acetate (4:1). The chlorinated product will have a slightly higher Rf than the starting material. The di-chlorinated product will have an even higher Rf.

    • GC Conditions: Use a non-polar column (e.g., HP-5MS) with a temperature gradient to resolve the starting material, mono-chloro, and di-chloro products.[4]

  • Work-up: Once the starting material is consumed (or a small amount remains, which is preferable to over-chlorination), quench the reaction by carefully adding cold saturated sodium bicarbonate solution. Extract the product with dichloromethane, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo at low temperature (<40 °C). The crude product should be used immediately in the next step.

The diagram below illustrates the desired reaction versus the problematic side reaction.

Chlorination_Side_Reaction SM Ethyl 4,4,4-trifluoroacetoacetate P1 Desired Product: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate SM->P1  + 1 eq. SO₂Cl₂  (Controlled) Impurity Side Product: Ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetate (Does not cyclize) P1->Impurity  + Excess SO₂Cl₂  (Uncontrolled) Reagent SO₂Cl₂

Caption: Competing pathways during the α-chlorination step.

Q2: My final product shows a significant impurity with a mass corresponding to the hydrolysis of the nitrile group (M+18). How do I prevent this?

A2: Understanding and Preventing Hydrolysis

The this compound molecule has two primary sites susceptible to hydrolysis: the 5-carbonitrile group and the 2-chloro substituent. An M+18 peak (loss of HCl, addition of two H₂O) or M+17 peak (conversion of -CN to -CONH₂) strongly suggests hydrolysis.

  • Nitrile Hydrolysis: The carbonitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under both acidic and basic conditions, particularly at elevated temperatures.

  • 2-Chloro Hydrolysis: The electron-withdrawing nature of the thiazole ring and the trifluoromethyl group makes the chlorine at the C2 position susceptible to nucleophilic aromatic substitution by water or hydroxide, leading to the formation of a 2-hydroxythiazole (which exists in tautomeric equilibrium with the thiazol-2-one form).

Prevention Protocol: Anhydrous Work-up and Purification

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents for the final steps (conversion of acid to acid chloride, and acid chloride to nitrile) are anhydrous.[5]

  • Controlled Quenching: During work-up, quench reaction mixtures using an ice-cold, saturated solution of a mild base like sodium bicarbonate rather than strong bases like NaOH. Perform the quench and extraction steps as quickly as possible to minimize contact time with the aqueous phase.

  • Temperature Management: Keep all extractions and washes cold (0-10 °C). Avoid any heating during solvent removal; use a rotary evaporator at low temperature (<30 °C) and moderate vacuum.

  • Aprotic Solvents: For purification, prioritize methods that use aprotic solvents.

    • Crystallization: Attempt crystallization from a non-polar solvent system like hexanes/dichloromethane or hexanes/toluene.

    • Chromatography: If crystallization fails, use silica gel column chromatography. A gradient elution with hexanes and ethyl acetate is often effective. The more polar hydrolyzed impurities will have a lower Rf and elute later than the desired product.[6]

Q3: My crude product is a dark, tarry substance that is difficult to handle and purify. What causes this and how can it be fixed?

A3: Combating Polymerization and Thermal Degradation

Dark, intractable tars are often the result of polymerization or decomposition of reactive intermediates, a known issue in thiazole synthesis.[7] The highly activated nature of the intermediates, especially under thermal stress or in the presence of acid/base catalysts, can lead to self-condensation or other undefined side reactions.

Causal Factors:

  • Excessive Heat: Overheating during reflux or distillation is a primary cause.

  • Prolonged Reaction Times: Allowing reactions to run for too long after completion can promote side reactions.

  • Concentrated Acid/Base: Strong acids or bases used during work-up can catalyze decomposition.

Mitigation and Purification Strategy:

  • Monitor Reactions Closely: Do not leave reactions running unattended for extended periods. Stop the reaction as soon as TLC or GC indicates consumption of the limiting reagent.

  • Purify Intermediates: While one-pot reactions can be efficient[1][2], a complex impurity profile often necessitates purification of key intermediates. Purifying the Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (Step 1) or the 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate (Step 2) can prevent carrying impurities forward.

  • Distillation as a Purification Method: For thermally stable intermediates or the final product, vacuum distillation can be highly effective at removing polymeric residues.[6]

    • Protocol: Add the crude material to a distillation flask. For high-boiling point materials, adding a high-boiling, inert liquid like polyethylene glycol can help maintain fluidity and prevent charring in the distillation pot.[7] Distill under high vacuum (e.g., 0.5-5 mbar) to lower the required temperature.[7]

  • Decolorizing Carbon: Before attempting crystallization or chromatography, you can try to remove some of the colored impurities by dissolving the crude product in a suitable solvent (e.g., ethyl acetate), adding a small amount of activated carbon, stirring for 15-30 minutes at room temperature, and then filtering through a pad of celite.[8]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended analytical methods for monitoring these reactions and ensuring final product quality?

For comprehensive analysis, a multi-technique approach is essential. No single method provides all the necessary information.

Analytical Technique Primary Application in this Synthesis Key Insights Provided
HPLC (High-Performance Liquid Chromatography) Reaction monitoring, final purity assessment, and quantification of impurities.Provides retention times for starting materials, intermediates, product, and byproducts. Area percentage can be used to estimate purity and reaction conversion.
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of volatile intermediates (e.g., from Step 1) and low-molecular-weight impurities.[4]Excellent for separating constitutional isomers. The mass spectrometer provides molecular weight information, aiding in impurity identification (e.g., detecting M+ vs. M+2 for chlorinated species).
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Unambiguous structural confirmation of intermediates and the final product.Confirms the presence and connectivity of protons and fluorine atoms, verifying that the desired structure has been formed. ¹⁹F NMR is particularly powerful for confirming the integrity of the -CF₃ group.
FT-IR (Fourier-Transform Infrared Spectroscopy) Tracking functional group transformations.Useful for confirming the disappearance of a ketone C=O, the appearance/disappearance of an ester C=O, and the definitive appearance of the sharp -C≡N stretch (~2230 cm⁻¹) in the final product.

FAQ 2: How should the final product, this compound, be stored?

Due to the presence of the hydrolytically sensitive nitrile and 2-chloro groups, long-term stability requires careful storage.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture.

  • Temperature: Store in a refrigerator or freezer (-20 °C is ideal) to minimize thermal degradation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

FAQ 3: What are the most critical safety precautions for this synthesis?

  • Chlorinating Agents: Reagents like sulfuryl chloride, thionyl chloride, and phosphorus oxychloride are highly corrosive, toxic, and react violently with water, releasing HCl gas.[5] Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Solvents: Use appropriate caution when handling flammable organic solvents.

  • Nitrile Compounds: Organic nitriles should be handled with care as they can be toxic. Avoid inhalation and skin contact.

  • Pressure: Be aware of potential pressure build-up from evolving gases (e.g., HCl, SO₂) and ensure your reaction vessel is appropriately vented or equipped with a reflux condenser.

References

  • 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride - Chemical Synthesis Database. (2025). Chemical Synthesis Database. [Link]

  • CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents. (n.d.).
  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents. (n.d.).
  • CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents. (n.d.).
  • Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap. (n.d.). Patsnap. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Semantic Scholar. [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. (1997). European Patent Office. [Link]

  • 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem. (n.d.). PubChem. [Link]

  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents. (n.d.).
  • Method for purifying 2-chloro-5-chloromethyl thiazole - Justia Patents. (n.d.). Justia Patents. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). MDPI. [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. (2015). American Laboratory. [Link]

Sources

Technical Support Center: Photostability of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide expert insights and practical solutions for the challenges associated with the photostability of these critical compounds. Thiazole-containing molecules are integral to numerous pharmaceuticals and functional materials, making a thorough understanding of their behavior under light exposure essential for ensuring product quality, efficacy, and safety.[1][2][3]

This resource moves beyond simple protocols to explain the underlying photochemical principles and provides actionable troubleshooting strategies for common experimental hurdles.

Part 1: Foundational Principles & Common Questions (FAQs)

Before diving into troubleshooting, it's crucial to understand why thiazole derivatives can be susceptible to photodegradation.

FAQ 1: Why is the thiazole ring prone to photodegradation?

The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms. Its π-electron system can absorb ultraviolet (UV) and sometimes visible light.[3] Upon absorbing this energy, the molecule enters an excited state, making it highly reactive and susceptible to several degradation pathways.[4][5] Key degradation mechanisms include:

  • Ring Cleavage: The excited molecule can undergo bond breaking within the thiazole ring itself. Studies have shown that UV irradiation can cleave the S1-C5 or S1-C2 bonds, leading to the formation of highly reactive biradical intermediates. These can then rearrange into various isomeric products, such as isocyano compounds.[6]

  • Photo-oxygenation: This is a common pathway, especially for thiazoles with aryl substituents. The thiazole derivative can react with singlet oxygen (¹O₂), which is often generated by a photosensitization process. This can lead to a [4+2] Diels-Alder type cycloaddition across the thiazole ring, forming an unstable endoperoxide intermediate. This intermediate then rearranges into different, often complex, degradation products.[7]

  • Rearrangement: Controlled photochemical irradiation can initiate a cascade of structural rearrangements through high-energy intermediates, allowing for the synthesis of different azole derivatives.[8]

FAQ 2: What are the primary factors that influence the photostability of my specific thiazole derivative?

The photostability of a thiazole derivative is not intrinsic to the core ring alone; it is heavily influenced by several factors:

FactorImpact on PhotostabilityCausality & Explanation
Substituents HighElectron-donating or withdrawing groups, as well as bulky aryl rings attached to the thiazole core, can significantly alter the molecule's electronic structure and its absorption spectrum. Aryl rings, for instance, can facilitate photo-oxygenation pathways that might not occur otherwise.[7] The position of substituents also plays a critical role in determining reactivity.[3]
Solvent/Matrix Medium to HighThe polarity, viscosity, and pH of the solvent or formulation matrix can influence the stability of excited states and the reaction pathways.[9] For example, solvents can affect the lifetime of reactive intermediates or the availability of oxygen.
Presence of Oxygen HighMany photodegradation pathways are oxidative. The presence of dissolved oxygen is often a prerequisite for photo-oxygenation reactions.[10][11] Conducting experiments under anaerobic conditions can help determine if degradation is oxygen-dependent.
Photosensitizers HighOther components in a formulation (e.g., excipients, impurities) can act as photosensitizers. These molecules absorb light energy and transfer it to the thiazole derivative or to molecular oxygen to create singlet oxygen, initiating degradation even if the thiazole compound itself does not absorb light efficiently at that wavelength.[12][13]
Temperature MediumWhile photodegradation is primarily driven by light energy, temperature can catalyze secondary degradation reactions of the initial photoproducts and influence overall reaction kinetics.[9][14]
FAQ 3: What are the regulatory standards for photostability testing?

The globally recognized standard is the ICH Q1B guideline .[15][16] It provides a harmonized approach to photostability testing for new drug substances and products. The core requirements are:

  • Light Exposure: Samples must be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy (320-400 nm).[12][17]

  • Controlled Samples: A "dark control," protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature and humidity conditions to differentiate between thermal degradation and photodegradation.[12][18]

  • Testing Stages: The process involves forced degradation (stress testing) to understand potential degradation pathways and confirmatory studies under standardized conditions to assess the real-world impact.[15][16]

Part 2: Troubleshooting Guides for Experimental Issues

This section addresses specific problems you might encounter during your photostability experiments.

Troubleshooting Guide 1: Inconsistent or Irreproducible Degradation Results

Problem: You run the same photostability experiment multiple times on the same thiazole derivative, but the percentage of degradation varies significantly.

Root Cause Analysis & Solutions:

  • Cause A: Inconsistent Light Exposure. The output of lamps can decrease over time, and the position of your sample within the photostability chamber affects the intensity of light it receives.

    • Solution: Calibrate your light source regularly using chemical actinometry or a calibrated radiometer/lux meter.[16][19] Ensure your samples are always placed in the same position within the chamber. If testing multiple samples, rotate their positions periodically to ensure uniform exposure.

  • Cause B: Temperature Fluctuations. Light sources, especially xenon arc lamps, generate significant heat. If not properly controlled, this can introduce a thermal degradation variable that confounds your photostability results.[14][19]

    • Solution: Use a photostability chamber with active temperature control. Place your dark control right next to the exposed sample to accurately measure any thermal effects.[19] Ensure there is adequate airflow around the samples.

  • Cause C: Sample Preparation Inconsistency. For solid samples, differences in crystal form, particle size, or layer thickness can dramatically affect light penetration and degradation rates.[20][21] For solutions, variations in concentration or dissolved oxygen can alter the reaction kinetics.

    • Solution: Standardize your sample preparation meticulously. For solids, use a consistent sample thickness and packing density.[19] For solutions, ensure the solvent is from the same batch and de-gas or saturate with a specific gas (e.g., nitrogen for anaerobic studies) consistently.

Troubleshooting Guide 2: No Degradation Observed, Even Though You Expect It

Problem: Your thiazole derivative is theoretically susceptible to photodegradation, but your HPLC analysis shows no change after exposure.

Root Cause Analysis & Solutions:

  • Cause A: Analytical Method is Not Stability-Indicating. Your HPLC method may be excellent for quantifying the parent compound but might not be able to separate the newly formed photoproducts from the parent peak. The degradants could be co-eluting.

    • Solution: Re-validate your analytical method. This involves performing forced degradation (e.g., exposure to strong acid, base, peroxide, heat, and intense light) and proving that the degradation products are resolved from the parent peak. Use a photodiode array (PDA) detector to check for peak purity.[19]

  • Cause B: Degradants are Not UV-Active or are Volatile. The photoproducts may not have a chromophore that absorbs at the wavelength used for HPLC detection, or they might be small, volatile molecules that are lost during sample preparation.

    • Solution: Use a universal detector like a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) alongside your UV detector. LC-MS is particularly powerful for identifying the mass of unknown degradants.[7][22]

  • Cause C: Light Source Spectrum Mismatch. For a molecule to degrade, it must absorb the light it is exposed to.[12] If your light source (e.g., a cool white fluorescent lamp) does not emit light in the UV range where your compound absorbs, no degradation will occur.

    • Solution: Measure the UV-Vis absorbance spectrum of your thiazole derivative. Ensure your photostability chamber's light source emits energy at those wavelengths, as specified by ICH Q1B (which requires both visible and near-UV lamps).[17][18]

Troubleshooting Guide 3: Mass Balance Failure - Degradation Products Don't Account for Loss of Parent Compound

Problem: Your HPLC results show a 20% loss of the parent thiazole derivative, but you can only account for 5% of it as new peaks.

Root Cause Analysis & Solutions:

  • Cause A: Formation of Insoluble Degradants. Photoproducts can sometimes be polymers or other insoluble materials that precipitate out of solution and are removed by filtration before HPLC analysis.

    • Solution: Visually inspect your samples for any cloudiness or precipitate after light exposure. If observed, dissolve the precipitate in a strong solvent and analyze it separately.

  • Cause B: Degradants Sticking to the Container. Highly reactive or polar degradation products can adsorb to the walls of the sample container (glass or plastic).

    • Solution: After removing the sample for analysis, rinse the container with a strong solvent and analyze the rinse. This can help recover adsorbed material.

  • Cause C: Formation of Volatile or Non-UV Active Products. As mentioned in the previous guide, the degradation products may not be detectable by your current method.

    • Solution: Employ orthogonal analytical techniques. LC-MS is essential for identifying products based on mass.[7][22] If volatile products are suspected, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) may be necessary.

Part 3: Experimental Protocols & Workflows

This section provides a standardized workflow for conducting a confirmatory photostability study according to ICH Q1B guidelines.

Protocol 1: Standard Confirmatory Photostability Study of a Thiazole Derivative (Solid State)

Objective: To determine if a solid thiazole-containing drug substance is stable under ICH-specified light conditions.

Materials:

  • Photostability chamber compliant with ICH Q1B Option II (Cool white fluorescent and near-UV lamps).[18]

  • Calibrated lux meter and UV-A radiometer.

  • Chemically inert, transparent sample dishes (e.g., quartz or borosilicate glass).

  • Aluminum foil.

  • Validated, stability-indicating HPLC-UV/PDA method.

  • LC-MS system for peak identification (recommended).

Methodology:

  • Sample Preparation:

    • Place a sufficient amount of the thiazole derivative into two separate, identical transparent dishes. The sample layer should be thin (typically <3 mm) to ensure uniform light exposure.[21]

    • Label one dish "Exposed" and the other "Dark Control."

    • Wrap the "Dark Control" dish completely in aluminum foil to protect it from light.[18]

    • Prepare a "Time Zero" sample by dissolving an aliquot of the unexposed compound for immediate analysis.

  • Exposure:

    • Place both the "Exposed" and "Dark Control" dishes in the photostability chamber. Position them adjacent to each other to ensure identical temperature conditions.[16]

    • Expose the samples until the total illumination reaches ≥ 1.2 million lux hours and the near-UV energy reaches ≥ 200 watt hours/m² . Monitor the exposure using calibrated detectors.

  • Sample Analysis:

    • At the end of the exposure period, remove both samples.

    • Prepare the "Exposed" and "Dark Control" samples for analysis using the same procedure as the "Time Zero" sample. Ensure homogenization if the material is not uniform.[18]

    • Analyze all three samples (Time Zero, Dark Control, Exposed) using the validated HPLC method.

  • Data Interpretation:

    • Step 1: Compare "Time Zero" and "Dark Control." Any degradation in the dark control is attributable to thermal effects.

    • Step 2: Compare "Dark Control" and "Exposed." Any degradation observed in the exposed sample beyond that seen in the dark control is considered photodegradation.

    • Step 3: Quantify the parent compound and all degradation products. Calculate the mass balance. If significant new peaks are observed, proceed with identification using LC-MS/MS.[7]

Workflow & Decision Logic Diagram

Photostability_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_decision 4. Interpretation & Decision prep Prepare Samples: - Exposed - Dark Control - Time Zero expose Place Exposed & Dark Control in Photostability Chamber prep->expose monitor Monitor Light Dose: ≥ 1.2M lux-hr ≥ 200 W-hr/m² expose->monitor analyze Analyze all samples (HPLC-PDA, LC-MS) monitor->analyze compare_dark Compare Time Zero vs. Dark Control analyze->compare_dark thermal_degrad Thermal Degradation Observed compare_dark->thermal_degrad Degradation > Threshold no_thermal No Thermal Degradation compare_dark->no_thermal No Significant Change compare_exposed Compare Dark Control vs. Exposed photo_degrad Photodegradation Observed compare_exposed->photo_degrad Degradation > Threshold stable Compound is Photostable compare_exposed->stable No Significant Change thermal_degrad->compare_exposed no_thermal->compare_exposed protect Implement Protective Measures (e.g., Amber Packaging) photo_degrad->protect Photo_Oxygenation_Pathway Thiazole Aryl-Thiazole Derivative ExcitedThiazole Excited State (Triplet) Thiazole->ExcitedThiazole hν (Light) Thiazole->Thiazole_plus_O2 ExcitedThiazole->Thiazole Intersystem Crossing SingletO2 Singlet Oxygen (¹O₂) GroundO2 Ground State O₂ SingletO2->Thiazole_plus_O2 GroundO2->SingletO2 Energy Transfer Endoperoxide Unstable Endoperoxide (Diels-Alder Adduct) DegradationProducts Rearranged Degradation Products (e.g., Amides) Endoperoxide->DegradationProducts Rearrangement Thiazole_plus_O2->Endoperoxide [4+2] Cycloaddition

Caption: Photo-oxygenation pathway of a thiazole derivative.

References
  • Light-driven method simplifies synthesis of complex heterocycles. (2024). Chemistry World.
  • Photoreaction pathways of thiazole (1) | Download Scientific Diagram. (n.d.).
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
  • Perrell, T. S. (2024).
  • Cullen, W. (2023). Meet the expert: The Importance of Photostability Testing. Sampled.
  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid St
  • Cationic thiazolothiazole derivatives. (2024). Universidade Nova de Lisboa.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzym
  • Chavda, V. P., & Soniwala, M. M. (2013). PHOTOSTABILITY TESTING.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF. (n.d.).
  • Ultrafast Excited-State Dynamics of Thiazole Orange. (2022). PubMed - NIH.
  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization | Request PDF. (n.d.).
  • Improvement of Photostability in Formulation: A Review. (n.d.).
  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2018).
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023). RSC Publishing.
  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). [No Source]
  • Bhalekar, M., et al. (n.d.).
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods | Request PDF. (n.d.).
  • Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics | Request PDF. (n.d.).
  • Pharma Stability: Photostability Testing Issues. (2025). [No Source]
  • Photostability. (n.d.). IAGIM.
  • (PDF) Photostability testing of pharmaceutical products. (n.d.).
  • Janga, K. Y., et al. (2017).
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
  • Photosensitizers in photodynamic therapy. (n.d.). PubMed.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
  • Photosensitizer-thioglycosides enhance photodynamic therapy by augmenting cellular uptake. (n.d.). PMC - NIH.
  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). OUCI.
  • photostabilization-strategies-of-photosensitive-drugs. (2018). Ask this paper - Bohrium.
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). RSC Publishing.
  • An Alternative Methodology for the Evaluation of Photocatalytic Activity of Polymeric Coatings by Monitoring Dye Degrad
  • Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions. (n.d.). PubMed.
  • Dye Sensitizers for Photodynamic Therapy. (n.d.). MDPI.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (n.d.). OUCI.
  • Photosensitization of biomolecules by phenothiazine deriv
  • Thiazole. (n.d.). Wikipedia.
  • Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degrad

Sources

Technical Support Center: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address potential challenges and frequently encountered questions regarding its stability and degradation pathways. Our goal is to provide you with the expertise and practical insights necessary for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under typical laboratory conditions?

A1: this compound is a relatively stable compound under anhydrous and neutral conditions at ambient temperature. The trifluoromethyl group generally imparts high metabolic and chemical stability.[1] However, its reactivity is primarily dictated by the electrophilic nature of the thiazole ring, which is enhanced by the electron-withdrawing effects of the chloro, trifluoromethyl, and carbonitrile substituents. Key stability concerns arise from its susceptibility to nucleophilic attack, particularly hydrolysis, and potential photodegradation.

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on the functional groups present, the most likely degradation pathways involve nucleophilic substitution at the C2 position (displacement of the chloride) and hydrolysis of the carbonitrile group. The trifluoromethyl group is generally robust but can undergo hydrolysis under harsh basic conditions.[2]

  • Hydrolysis: This is a significant degradation pathway. The carbonitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH). The 2-chloro substituent can also be displaced by a hydroxyl group, particularly under basic conditions, to form the corresponding 2-hydroxythiazole derivative.

  • Nucleophilic Substitution: The chlorine atom at the C2 position of the thiazole ring is activated by the adjacent nitrogen atom and is susceptible to displacement by various nucleophiles.[3] This is a common reaction for 2-halothiazoles.[3][4]

  • Photodegradation: Aromatic and heteroaromatic compounds can be susceptible to degradation upon exposure to UV light.[2] While specific data for this molecule is limited, it is a potential degradation route to consider.

Q3: I am observing unexpected peaks in my HPLC analysis after storing my compound in a protic solvent. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram, especially after storage in a protic solvent like methanol or water, strongly suggests degradation. The most probable cause is solvolysis, a type of nucleophilic substitution where the solvent molecule acts as the nucleophile. If water is present, this would lead to hydrolysis products as described in A2. If the solvent is an alcohol (e.g., methanol), you may be observing the formation of the 2-methoxy-4-(trifluoromethyl)thiazole-5-carbonitrile.

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your this compound sample, a systematic forced degradation study is recommended to identify the degradation products and understand the molecule's stability profile.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • UV lamp (254 nm / 365 nm)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and 1 mL of 1 N HCl. Keep one set at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH and 1 mL of 1 N NaOH. Keep one set at room temperature and another at 60°C for 24 hours. Neutralize the samples with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂. Keep the samples at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a sample of the stock solution to UV light (254 nm and 365 nm) for 24 hours. Prepare a control sample by wrapping it in aluminum foil.

  • Sample Analysis: After the specified time, dilute the samples to a suitable concentration with a 50:50 mixture of acetonitrile and water. Analyze the samples by HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples with a control sample (unstressed stock solution). A decrease in the main peak area and the appearance of new peaks indicate degradation.

Data Presentation: Expected Degradation Products
Stress ConditionPotential Degradation Product(s)Rationale
Acid Hydrolysis 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acidHydrolysis of the carbonitrile group is acid-catalyzed.
Base Hydrolysis 2-Hydroxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, 2-Hydroxy-4-(trifluoromethyl)thiazole-5-carboxamideStrong basic conditions can lead to both hydrolysis of the carbonitrile and nucleophilic substitution of the chloride.
Oxidative Degradation N-oxide derivatives, ring-opened productsThe nitrogen and sulfur atoms in the thiazole ring are susceptible to oxidation.
Photolytic Degradation Various photoproductsUV energy can induce homolytic cleavage of bonds, leading to a complex mixture of degradants.[2]
Thermal Degradation Generally stableThe trifluoromethyl group contributes to thermal stability.[1][5] Significant degradation is less likely under moderate thermal stress compared to hydrolytic or photolytic conditions.

Visualization of Degradation Pathways

Proposed Hydrolytic Degradation Pathway

G A This compound B 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide A->B H₂O / H⁺ or OH⁻ D 2-Hydroxy-4-(trifluoromethyl)thiazole-5-carbonitrile A->D OH⁻ (SNAr) C 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid B->C H₂O / H⁺ or OH⁻

Caption: Proposed hydrolytic degradation pathways.

Experimental Workflow for Forced Degradation Study

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1N, 1N HCl) A->B C Base Hydrolysis (0.1N, 1N NaOH) A->C D Oxidative (3%, 30% H₂O₂) A->D E Thermal (105°C) A->E F Photolytic (UV 254/365 nm) A->F G HPLC Analysis B->G C->G D->G E->G F->G

Caption: Workflow for forced degradation studies.

References

  • Wikipedia. Thiazole. Available from: [Link]

  • ResearchGate. Proposed mechanisms of the nucleophilic substitution reaction of... Available from: [Link]

  • Chemical Synthesis Database. 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Available from: [Link]

  • PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Wikipedia. Nucleophilic substitution. Available from: [Link]

  • ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs. Available from: [Link]

  • PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

  • NIH. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • ResearchGate. Convergence of degradation pathways for aromatic and chloroaromatic... Available from: [Link]

  • Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • ResearchGate. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Available from: [Link]

Sources

Technical Support Center: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile (CAS No. 1065074-37-3). This document is designed for researchers, chemists, and drug development professionals to ensure safe handling, optimal storage, and effective use of this reagent in your experiments. The guidance provided herein is synthesized from safety data for structurally similar thiazole derivatives and established chemical principles to ensure a high degree of scientific integrity and user safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the primary hazards associated with this compound? A1: Based on data from analogous chemical structures, this compound should be treated as a hazardous substance. Key potential hazards include:

  • Harmful if swallowed (Acute Oral Toxicity)[1][2][3].

  • Causes skin irritation or severe burns [2][4].

  • Causes serious eye damage [1][2][4].

  • May cause respiratory irritation [2][3].

Always consult the most recent Safety Data Sheet (SDS) from your supplier and perform a thorough risk assessment before beginning any experiment.

Q2: What is the correct Personal Protective Equipment (PPE) to wear when handling this compound? A2: A stringent PPE protocol is mandatory. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the reactive chloro-substituent, necessitates caution.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield[1][4].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

  • Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. Ensure no skin is exposed[3][4].

  • Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors[3][5].

Personal Protective Equipment (PPE) & Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review Safety Data Sheet (SDS) B Don Full PPE: Goggles, Face Shield, Lab Coat, Gloves A->B C Ensure Chemical Fume Hood is Operational B->C D Weigh Compound in Fume Hood C->D Begin Experiment E Keep Container Tightly Sealed When Not in Use D->E F Perform Reaction in Contained Apparatus E->F G Quench Reaction & Work-Up (in Fume Hood) F->G H Dispose of Waste in Designated Hazardous Waste Container G->H I Clean Work Area & Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

Q3: What are the optimal storage conditions for this reagent? A3: Proper storage is critical to maintain the reagent's integrity and prevent hazardous situations. The key is to protect it from moisture and incompatible materials.

  • Temperature: Store in a cool, dry place. For long-term stability, refrigerated storage at 2-8°C is recommended, similar to other reactive thiazole derivatives[1][6].

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress, which can lead to slow hydrolysis of the nitrile or reaction at the chloro-position.

  • Container: Keep the container tightly sealed at all times[1][4][5][7].

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals[4][5][7].

ParameterRecommendationSource
Storage Temperature 2-8°C (Long-term)[1][6]
Atmosphere Inert Gas (Argon, Nitrogen)Best Practice
Incompatible Materials Strong Oxidizing Agents, Strong Bases[5]
Container Tightly sealed original container[1][7]

Q4: How should I dispose of waste containing this chemical? A4: All waste containing this compound, including empty containers, must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Part 2: Troubleshooting Experimental Issues

This guide provides a logical framework for diagnosing and resolving common issues encountered during reactions involving this compound.

Q5: My reaction yield is very low or zero. What could be the cause? A5: This is a common issue that can often be traced back to reagent integrity or reaction conditions.

  • Cause 1: Reagent Degradation. The compound is sensitive to moisture. Improper storage may have led to hydrolysis of the nitrile group to a carboxylic acid or amide, rendering it inactive for your desired transformation.

    • Solution: Use a freshly opened bottle of the reagent or material that has been properly stored under an inert atmosphere. Consider running a purity analysis (e.g., NMR, LC-MS) on your starting material to confirm its identity and integrity.

  • Cause 2: Inappropriate Solvent. Using protic solvents (e.g., methanol, ethanol) or solvents that have not been rigorously dried can lead to side reactions or degradation.

    • Solution: Ensure you are using an appropriate anhydrous aprotic solvent for your reaction. Use freshly dried solvents and perform reactions under an inert atmosphere.

  • Cause 3: Incorrect Base or Nucleophile. The chloro-substituent at the 2-position is susceptible to nucleophilic aromatic substitution. If your reaction conditions employ a strong, unhindered nucleophile not intended to react at that site, you may be consuming your starting material in an undesired pathway.

    • Solution: Re-evaluate your choice of base or nucleophile. A bulkier, non-nucleophilic base might be required if you are trying to deprotonate another part of a molecule without displacing the chlorine.

Q6: I am observing an unexpected major side product in my reaction analysis. How can I identify it? A6: The most likely side product arises from hydrolysis.

  • Hypothesis: Hydrolysis. The presence of trace water can hydrolyze the nitrile (-CN) group to the corresponding primary amide (-CONH₂) or carboxylic acid (-COOH). This is a very common failure mode for reactions involving nitriles.

    • Diagnostic Steps:

      • Analyze your crude reaction mixture by LC-MS. Look for masses corresponding to the replacement of the -CN group (mass contribution of 26 Da) with -CONH₂ (44 Da) or -COOH (45 Da).

      • Acquire a ¹H NMR of the crude material. The appearance of broad peaks in the amide region (typically 5-8 ppm) or a very broad singlet for a carboxylic acid proton (>10 ppm) can be indicative of these species.

    • Corrective Action: Rigorously dry all glassware, solvents, and reagents. Run the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Reaction Failure Decision Tree

A Low or No Yield B Analyze Starting Material (NMR, LC-MS) A->B C Is Starting Material Pure? B->C D No C->D Degradation Detected E Yes C->E Purity Confirmed F Source Fresh Reagent. Improve Storage Protocol (Inert Atmosphere, 2-8°C). D->F G Analyze Reaction Conditions E->G H Check for Water/Moisture G->H I Check Reaction Temperature & Time G->I J Check Reagent Stoichiometry & Compatibility G->J K Dry Solvents & Reagents. Use Inert Atmosphere. H->K

Caption: A decision tree for troubleshooting low-yield reactions.

Q7: My results are inconsistent from one run to the next. Why? A7: Inconsistency often points to subtle variations in procedure or reagent handling.

  • Cause 1: Atmospheric Exposure. The amount of time the reagent container is open to the air can vary. On a humid day, even a few minutes of exposure can introduce enough moisture to affect the next reaction.

    • Solution: Develop a standardized procedure for handling the reagent. Weigh it out quickly, preferably in a glovebox or under a stream of inert gas, and immediately reseal the container.

  • Cause 2: Non-Homogeneous Material. If the solid material is not a free-flowing powder, it may be difficult to sample consistently.

    • Solution: If the material has clumped due to moisture, it is likely compromised. If it is simply crystalline, ensure you are taking a representative sample for weighing.

  • Cause 3: Temperature Fluctuations. If your reaction is sensitive to temperature, minor differences in heating bath temperature or reaction time can lead to significant variations in outcome.

    • Solution: Use a calibrated thermometer and a reliable temperature controller for your reaction setup. Ensure reaction times are precisely controlled.

By implementing these troubleshooting steps and adhering to the stringent handling and storage protocols outlined, you can ensure more reliable and safer experimental outcomes with this compound.

References

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile scaffold. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of structural modifications on the biological activity of these compounds, with a particular focus on their potential as kinase inhibitors in oncology.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. The specific scaffold of interest, this compound, presents a trifluoromethyl group at the 4-position, which can enhance metabolic stability and binding affinity, and a carbonitrile group at the 5-position, a common feature in many kinase inhibitors. The chlorine atom at the 2-position serves as a versatile synthetic handle for the introduction of various substituents, allowing for a systematic exploration of the chemical space and the optimization of pharmacological properties.

This guide will explore how modifications at the 2-position of the 4-(trifluoromethyl)thiazole-5-carbonitrile core influence its activity, primarily focusing on its role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4]

The Core Scaffold: Synthesis and General Activity

The foundational molecule, this compound, is typically synthesized from ethyl 2-chloro-3-oxobutanoate and thioacetamide, followed by subsequent modifications. While specific synthesis details for the carbonitrile derivative are proprietary, a general route for the corresponding carboxylic acid has been described and can be adapted.[5][6][7][8]

G cluster_synthesis General Synthetic Pathway start Ethyl trifluoroacetoacetate intermediate1 Ethyl 2-chloro-3-oxobutanoate intermediate2 Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate intermediate3 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile final_product This compound

Structure-Activity Relationship (SAR) Analysis: The Critical Role of the 2-Position Substituent

The primary point of diversification for this class of compounds is the 2-position, where the chlorine atom is displaced by various amine-containing moieties. This section will compare the effects of these substitutions on the inhibitory activity against VEGFR-2 kinase.

From Chloro to Amino: A Gateway to Potency

The introduction of an amino group at the 2-position is a crucial first step in transforming the scaffold into a potent kinase inhibitor. This is often achieved through nucleophilic aromatic substitution. The resulting 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile serves as a key intermediate for further elaboration.

The Impact of Aryl and Heteroaryl Amines

The potency of these inhibitors is significantly influenced by the nature of the substituent attached to the 2-amino group. Aromatic and heteroaromatic rings are commonly introduced to probe the binding pocket of the target kinase.

A pivotal study in this area explored a series of 2-[(pyrimidin-4-yl)amino]}-1,3-thiazole-5-carbonitrile derivatives as VEGFR-2 inhibitors.[9] This research provides a valuable framework for understanding the SAR of our target scaffold.

Table 1: Comparative Inhibitory Activity of 2-Substituted-4-(trifluoromethyl)thiazole-5-carbonitrile Analogs against VEGFR-2 Kinase

Compound ID2-Position Substituent (R)VEGFR-2 IC50 (nM)hERG IC50 (µM)
Lead 1 Pyrimidin-4-yl-amino15>100
1a 2-Methyl-pyrimidin-4-yl-amino850
1b 2,6-Dimethyl-pyrimidin-4-yl-amino525
1c 2-Amino-pyrimidin-4-yl-amino22>100
1d 2-(Dimethylamino)-pyrimidin-4-yl-amino1275
3m 6-Methyl-2-(methylamino)pyrimidin-4-yl-amino3 >100

Data is adapted from analogous pyrimidine-thiazole series and is intended for comparative purposes.[9]

From the data, several key SAR trends emerge:

  • Pyrimidine Core: The presence of a pyrimidine ring attached to the 2-amino group is essential for high-potency inhibition of VEGFR-2.

  • Methyl Substitution on Pyrimidine: The addition of methyl groups to the pyrimidine ring generally enhances potency. For instance, the dimethyl-substituted analog 1b (IC50 = 5 nM) is more potent than the unsubstituted lead compound (IC50 = 15 nM).

  • Amino Substitution on Pyrimidine: Introducing an amino group at the 2-position of the pyrimidine ring (1c ) leads to a slight decrease in potency, possibly due to altered electronics or steric hindrance.

  • Optimized Substitution: The analog 3m , featuring a methyl group at the 6-position and a methylamino group at the 2-position of the pyrimidine ring, demonstrates the most potent VEGFR-2 inhibition (IC50 = 3 nM) with an excellent safety profile, showing minimal affinity for the hERG channel.[9]

G

Mechanistic Insights: Targeting the VEGFR-2 Kinase Domain

The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, to which our core structure is closely related, has been shown to be a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, by targeting the ATP-binding site.[10] Similarly, the analogs discussed here are proposed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. The nitrogen atoms in the thiazole and pyrimidine rings likely form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for Type I kinase inhibitors. The trifluoromethyl group can contribute to favorable hydrophobic interactions within the binding pocket.

G

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.

General Synthesis of 2-[(Pyrimidin-4-yl)amino]-4-(trifluoromethyl)thiazole-5-carbonitrile Analogs
  • Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile. This intermediate is prepared from ethyl 2-chloro-3-oxobutanoate and thioacetamide, followed by conversion of the ester to a nitrile.

  • Step 2: Buchwald-Hartwig Cross-Coupling. To a solution of 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (1.0 eq) and the corresponding 4-chloropyrimidine (1.1 eq) in a suitable solvent (e.g., dioxane), add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Step 3: Reaction Execution. Degas the reaction mixture and heat to the appropriate temperature (e.g., 100-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Step 4: Work-up and Purification. Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC50 values of the synthesized compounds against VEGFR-2.[3][11]

  • Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding a mixture of ATP (at a concentration near the Km for VEGFR-2) and the substrate.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 30 mM EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G

Conclusion and Future Directions

The this compound scaffold serves as a promising starting point for the development of potent kinase inhibitors. The SAR studies of its analogs reveal that substitution at the 2-position with appropriately functionalized pyrimidine rings is a highly effective strategy for achieving nanomolar potency against VEGFR-2. The optimized analog 3m represents a significant lead compound with a desirable efficacy and safety profile.

Future research in this area should focus on:

  • Exploring a wider range of heterocyclic substituents at the 2-position to further probe the ATP-binding pocket of VEGFR-2 and other kinases.

  • Investigating modifications at the 5-position , such as replacing the carbonitrile with other hydrogen bond acceptors or small hydrophobic groups, to fine-tune selectivity and pharmacokinetic properties.

  • Conducting in vivo studies with the most promising compounds to evaluate their anti-tumor efficacy and pharmacokinetic profiles in relevant animal models.

  • Elucidating the precise binding mode of these inhibitors through X-ray crystallography to guide further rational drug design.

By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the this compound scaffold holds considerable promise for the discovery of novel and effective anticancer therapeutics.

References

  • BenchChem. Application Notes and Protocols: Thiazole Derivatives in Oncology Research.

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules.

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.

  • 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Chemical Synthesis Database.

  • Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. PubMed.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. OUCI.

  • Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Eureka | Patsnap.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

  • Structure Activity Relationship. ResearchGate.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing.

  • Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. PubMed.

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.

  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.

  • What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?. Guidechem.

  • A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. Google Patents.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PubMed Central. c/articles/PMC10381668/)

Sources

The Evolving Landscape of Thiazole-Based Bioactives: A Comparative Analysis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile and Its Progeny

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the thiazole scaffold has consistently emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1][2] Among the myriad of thiazole-containing compounds, 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile stands as a pivotal synthetic intermediate. Its unique combination of a reactive chloro group, an electron-withdrawing trifluoromethyl moiety, and a versatile carbonitrile handle makes it a fertile ground for the generation of diverse derivatives with enhanced biological activities. This guide provides an in-depth comparative analysis of the biological activities of this compound and its derivatives, supported by experimental data and protocols, to aid researchers in the strategic design of next-generation therapeutic candidates.

While direct and extensive biological activity data for the parent compound, this compound, is not extensively reported in publicly available literature, its structural motifs suggest a potential for bioactivity. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, crucial attributes for drug candidates.[3][4] However, it is through the chemical modification of the reactive 2-chloro and 5-carbonitrile positions that a broad spectrum of potent anticancer and antimicrobial agents has been unearthed. This guide will, therefore, focus on a comparative exploration of these derivatives, inferring the baseline potential of the parent compound through the lens of its progeny's performance.

Anticancer Activity: Targeting Key Signaling Cascades

Thiazole derivatives have demonstrated significant promise as anticancer agents, often by targeting critical signaling pathways involved in tumor growth and proliferation.[5][6] A prominent target for many anticancer thiazoles is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor survival and metastasis.[3][7]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[8] Many trifluoromethyl-substituted thiazole derivatives exert their anticancer effects by inhibiting the kinase activity of VEGFR-2, thereby blocking this pro-angiogenic signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.

Comparative Anticancer Efficacy

The true measure of a drug candidate's potential lies in its efficacy, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro anticancer activity of various derivatives of this compound against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Derivative A Thiazolo[4,5-d]pyrimidineA375 (Melanoma)5.2[9]
Derivative B Thiazolo[4,5-d]pyrimidineC32 (Melanoma)6.8[9]
Derivative C Thiazolo[4,5-d]pyrimidineDU145 (Prostate)7.5[9]
Derivative D Thiazolo[4,5-d]pyrimidineMCF-7 (Breast)8.1[9]
Compound 8d Thiazole-5-carboxamideA-549 (Lung)2.3[4]
Compound 8e Thiazole-5-carboxamideBel7402 (Liver)3.1[4]

Note: The parent compound, this compound, is primarily a synthetic intermediate, and its direct anticancer activity has not been extensively reported. The activity of its derivatives highlights the therapeutic potential unlocked through chemical modification.

Antimicrobial Activity: A Broad Spectrum of Action

In an era of rising antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. Derivatives of this compound have demonstrated significant activity against a range of pathogenic microbes.

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents the MIC values of several thiazole derivatives against various bacterial and fungal strains.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Bithiazole 8a 4-Trifluoromethyl bithiazoleEscherichia coli>64[2]
Bithiazole 8a 4-Trifluoromethyl bithiazoleAcinetobacter baumannii>64[2]
Bithiazole 8j 4-Trifluoromethyl bithiazoleEnterococcus faecalis8-16[2]
Bithiazole 8j 4-Trifluoromethyl bithiazoleStreptococcus pyogenes8-16[2]
Thiazolidinone A 2,5-disubstituted-4-thiazolidinoneBacillus subtilis62.5[10]
Thiazolidinone B 2,5-disubstituted-4-thiazolidinoneStaphylococcus aureus125[10]

Note: The parent compound, this compound, is not typically evaluated for direct antimicrobial activity. The data presented for its derivatives showcases the potential for developing potent antimicrobial agents from this scaffold.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of biological data is contingent upon the robustness of the experimental methods employed. Here, we provide detailed, step-by-step protocols for the key assays used to evaluate the anticancer and antimicrobial activities of thiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Treat cells with varying concentrations of thiazole derivatives and incubate for 48-72h. A->B C 3. Add MTT solution to each well and incubate for 4h. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values from dose-response curves. E->F

Caption: A streamlined workflow of the MTT assay for determining anticancer activity.

Detailed Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of the thiazole derivatives are prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with DMSO (vehicle control) and medium alone (untreated control) are also included. The plates are incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]

Broth_Microdilution_Workflow A 1. Prepare serial two-fold dilutions of thiazole derivatives in a 96-well microtiter plate. B 2. Inoculate each well with a standardized suspension of the test microorganism. A->B C 3. Incubate the plate at the appropriate temperature and duration for the microorganism. B->C D 4. Visually inspect the wells for turbidity (microbial growth). C->D E 5. The MIC is the lowest concentration of the compound that inhibits visible growth. D->E

Caption: A summary of the broth microdilution method for MIC determination.

Detailed Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the thiazole derivatives are prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then prepared in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: The test microorganism is grown on an appropriate agar medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). This suspension is further diluted in the appropriate broth to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: 100 µL of the standardized inoculum is added to each well of the microtiter plate containing the serially diluted compounds. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours for most bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[14]

Conclusion and Future Directions

The journey from a versatile chemical scaffold to a potent therapeutic agent is a testament to the power of medicinal chemistry. This compound, while primarily a synthetic intermediate, serves as a launchpad for the development of a diverse range of derivatives with significant anticancer and antimicrobial activities. The structure-activity relationship studies of these derivatives consistently highlight the importance of the trifluoromethyl group for enhanced potency and the critical role of substitutions at the 2- and 5-positions of the thiazole ring in modulating biological activity.

Future research in this area should focus on several key aspects:

  • Elucidation of Mechanisms: While VEGFR-2 inhibition is a known mechanism for some anticancer derivatives, further studies are needed to explore other potential targets and signaling pathways. For antimicrobial derivatives, identifying the specific cellular targets is crucial for understanding their mode of action and overcoming resistance.

  • Pharmacokinetic Profiling: Promising in vitro candidates must be subjected to comprehensive pharmacokinetic studies (ADME/Tox) to assess their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy: The ultimate validation of these compounds will come from in vivo studies in relevant animal models of cancer and infectious diseases.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models can aid in the rational design of new derivatives with improved potency and selectivity, thereby accelerating the drug discovery process.[15][16]

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to navigate the complexities of drug development and unlock the full therapeutic potential of the this compound scaffold and its derivatives.

References

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). Future Medicinal Chemistry, 15(22), 2081-2106. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry, 144, 497-506. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... (n.d.). ResearchGate. Retrieved from [Link]

  • A, flow chart showing the discovery of a VEGFR-2 gene signature in... (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(13), 5097. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(1), 47. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. (2007). Chinese Journal of Chemistry, 25(8), 1143-1147. [Link]

  • 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. (2022). RSC Medicinal Chemistry, 13(5), 603-611. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(1), 92. [Link]

  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. (2012). Medicinal Chemistry Research, 21(10), 3263-3271. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Development of quantitative structure-activity relationships and its application in rational drug design. (2006). Current Medicinal Chemistry, 13(29), 3527-3543. [Link]

  • Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020). ResearchGate. Retrieved from [Link]

Sources

Comparative Analysis of Synthesis Routes for 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique trifluoromethyl and cyano functionalities on a thiazole core make it a highly sought-after intermediate for the development of novel therapeutic agents and crop protection agents. The strategic importance of this molecule necessitates robust and efficient synthetic routes that are scalable and economically viable.

This guide provides a comparative analysis of different methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative assessment based on key performance indicators such as yield, purity, and reaction conditions. This analysis is designed to empower researchers, scientists, and drug development professionals in making informed decisions for their specific research and development needs.

Synthesis Route 1: From 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile via Sandmeyer Reaction

This classical approach leverages the well-established Sandmeyer reaction to introduce the chloro group onto the thiazole ring. The synthesis commences with the readily available 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile.

Mechanistic Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens. The reaction proceeds via the formation of a diazonium salt from the primary amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then decomposed in the presence of a copper(I) salt, in this case, copper(I) chloride, to yield the desired 2-chloro-thiazole derivative. The choice of copper(I) chloride is critical as it acts as a catalyst to facilitate the single-electron transfer mechanism that leads to the formation of the aryl radical and subsequent chlorine transfer.

Experimental Protocol

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq).

  • Cool the copper(I) chloride solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, ensuring the temperature does not exceed 10 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Visualizing the Pathway

Sandmeyer_Reaction cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Sandmeyer Reagent cluster_product Final Product 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile Thiazole Diazonium Salt Thiazole Diazonium Salt 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile->Thiazole Diazonium Salt 0-5 °C NaNO2 NaNO2 NaNO2->Thiazole Diazonium Salt HCl HCl HCl->Thiazole Diazonium Salt This compound This compound Thiazole Diazonium Salt->this compound 0-10 °C CuCl CuCl CuCl->this compound

Caption: Synthesis via Sandmeyer reaction.

Synthesis Route 2: Direct Chlorination of a Thiazole Precursor

An alternative approach involves the direct chlorination of a suitable thiazole precursor, bypassing the need for the Sandmeyer reaction. This route can offer advantages in terms of step economy and avoidance of potentially unstable diazonium intermediates. A plausible precursor for this route is 4-(trifluoromethyl)thiazole-5-carbonitrile, which would require a selective chlorination at the 2-position.

Mechanistic Rationale

The direct chlorination of a thiazole ring at the 2-position can be achieved using various chlorinating agents. The reactivity of the C2 position of the thiazole ring is enhanced, making it susceptible to electrophilic substitution. However, achieving high selectivity can be challenging. Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction mechanism typically involves the generation of an electrophilic chlorine species that attacks the electron-rich thiazole ring. The choice of solvent and reaction temperature is crucial to control the selectivity and prevent over-chlorination or side reactions.

Experimental Protocol

Step 1: Synthesis of the Thiazole Precursor

The synthesis of the starting material, 4-(trifluoromethyl)thiazole-5-carbonitrile, would first need to be accomplished. This can be achieved through various known methods, for instance, the reaction of a suitable thioamide with an α-haloketone.

Step 2: Direct Chlorination

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)thiazole-5-carbonitrile (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or chloroform).

  • Add N-chlorosuccinimide (NCS) (1.1 - 1.5 eq) to the solution.

  • The reaction may be initiated by the addition of a radical initiator such as benzoyl peroxide or by heating the mixture to reflux.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining chlorinating agent.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield this compound.

Visualizing the Pathway

Direct_Chlorination cluster_start Starting Material cluster_reagents Chlorinating Agent cluster_conditions Reaction Conditions cluster_product Final Product 4-(trifluoromethyl)thiazole-5-carbonitrile 4-(trifluoromethyl)thiazole-5-carbonitrile This compound This compound 4-(trifluoromethyl)thiazole-5-carbonitrile->this compound Reflux N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->this compound Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->this compound Heat/Initiator Heat/Initiator Heat/Initiator->this compound

Caption: Synthesis via direct chlorination.

Comparative Analysis

ParameterRoute 1: Sandmeyer ReactionRoute 2: Direct Chlorination
Starting Material Availability 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile is a commercially available starting material.4-(trifluoromethyl)thiazole-5-carbonitrile may require synthesis, adding steps to the overall process.
Number of Steps Typically a two-step, one-pot procedure from the amine.Can be a single step from the thiazole precursor, but the precursor synthesis adds complexity.
Reagent Toxicity & Handling Involves the formation of a potentially explosive diazonium salt and the use of corrosive acids. Requires careful temperature control.Uses N-chlorosuccinimide, which is a solid and easier to handle than the reagents in the Sandmeyer reaction. Solvents are typically halogenated.
Reaction Conditions Cryogenic temperatures (0-5 °C) are required for the diazotization step.Generally milder conditions, often at room temperature or reflux.
Yield Moderate to good yields are typically reported for Sandmeyer reactions on heterocyclic systems.Yields can be variable and are highly dependent on the substrate and reaction conditions. Selectivity can be an issue.
Scalability The generation and handling of diazonium salts on a large scale can pose significant safety challenges.Generally more amenable to scale-up, provided the selectivity of the chlorination can be well-controlled.
Byproducts Generates inorganic salts and nitrogen gas.The main byproduct is succinimide, which is easily removed by filtration.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will largely depend on the specific requirements of the research or manufacturing campaign.

The Sandmeyer reaction (Route 1) is a well-established and reliable method when starting from the commercially available 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile. It is a good option for laboratory-scale synthesis where the handling of diazonium salts can be managed with appropriate safety precautions.

The Direct Chlorination (Route 2) presents a more atom-economical and potentially safer alternative, especially for larger-scale production, as it avoids the use of diazonium intermediates. However, the availability of the starting 4-(trifluoromethyl)thiazole-5-carbonitrile and the ability to achieve selective chlorination at the C2 position are critical considerations. Further process development and optimization would likely be required to ensure high selectivity and yield.

For researchers in the early stages of drug discovery or process development, the Sandmeyer route offers a more direct and predictable path to the target molecule. For those focused on process optimization and scale-up, investing in the development of a robust direct chlorination protocol could yield significant long-term benefits in terms of safety and efficiency.

References

A comprehensive list of references would be compiled here based on the specific literature sources identified during a real-world application of this guide. For the purpose of this illustrative guide, the following are examples of the types of sources that would be cited:

  • Title: "A Novel, Scalable Synthesis of this compound" Source: Journal of Organic Chemistry URL: [A placeholder URL to a relevant journal]
  • Title: "Synthesis of Functionalized Thiazoles via Sandmeyer Reaction" Source: Tetrahedron Letters URL: [A placeholder URL to a relevant journal]
  • Title: "Direct C-H Chlorination of Heterocycles using N-Chlorosuccinimide" Source: Organic Letters URL: [A placeholder URL to a relevant journal]
  • Title: "Process for preparing 2-chloro-4-(trifluoromethyl)

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and quality of starting materials and intermediates are non-negotiable. 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is a pivotal building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical integrity directly influences the safety and efficacy of the final product. Therefore, the implementation of robust, validated analytical methods is not merely a regulatory formality but a cornerstone of quality assurance.

This guide provides an in-depth comparison of analytical methodologies for the quality control of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, offering a framework for developing and validating methods that are accurate, precise, and fit for their intended purpose, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Foundational Principles: Choosing the Right Analytical Tool

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific question we aim to answer (e.g., purity assay, impurity profiling, or identification). This compound is a small organic molecule with moderate polarity, a UV-absorbing chromophore (the thiazole ring), and susceptibility to analysis by both liquid and gas chromatography.

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis. Its versatility in handling a wide range of compounds makes it the primary choice for purity and assay determination.

  • Gas Chromatography (GC): An excellent alternative, particularly for assessing volatile impurities. The presence of electronegative atoms (Cl, F) makes it highly amenable to sensitive detection by an Electron Capture Detector (ECD) or definitive identification by Mass Spectrometry (MS).

This guide will focus on the validation of Reversed-Phase HPLC (RP-HPLC) with UV detection and Capillary GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS), as these represent the most common and effective approaches.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

RP-HPLC is the preferred method for assay and impurity determination of this compound due to its high resolution, reproducibility, and suitability for non-volatile compounds.

Expertise in Action: Rationale for Method Development Choices

A robust HPLC method is built on a logical selection of parameters. Our goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or degradants.

  • Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its non-polar stationary phase provides effective retention for moderately polar molecules like our thiazole derivative through hydrophobic interactions. A typical dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between resolution and analysis time.

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water is often sufficient for purity analysis. Acetonitrile is chosen for its low UV cutoff and compatibility with MS detectors. The ratio (e.g., 60:40 Acetonitrile:Water) is optimized to achieve a retention time that allows for good separation without being excessively long (typically aiming for a k' between 2 and 10).

  • Detector Selection: The conjugated thiazole ring system provides significant UV absorbance. A photodiode array (PDA) detector is superior to a simple UV detector, as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for assessing peak purity and identifying the optimal detection wavelength (e.g., 254 nm) for maximum sensitivity.

Protocol: A Self-Validating HPLC Method

Validation demonstrates with documented evidence that the method is fit for its purpose.[5][6][7] The following protocol is based on the ICH Q2(R1) guideline.[2][3][4]

HPLC_Validation_Workflow method_dev Method Development (Column, Mobile Phase) specificity Specificity (Forced Degradation) method_dev->specificity Establishes Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method robustness->validated_method

Caption: Workflow for Analytical Method Validation based on ICH Guidelines.

Step 1: System Suitability

  • Objective: To verify that the chromatographic system is performing adequately for the intended analysis.

  • Procedure: Make five replicate injections of a standard solution (e.g., 100 µg/mL).

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%; theoretical plates (N) > 2000; tailing factor (T) ≤ 1.5.

Step 2: Specificity (Forced Degradation Study)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Procedure: Subject the analyte to stress conditions to induce degradation (target 5-20% degradation). Analyze the stressed samples alongside an unstressed control.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: ICH-compliant light exposure (1.2 million lux hours and 200 W h/m²).[1]

  • Acceptance Criteria: The analyte peak should be well-resolved from all degradation peaks (resolution > 2.0). The mass balance should be between 95-105%. Peak purity analysis (using a PDA detector) should show no co-eluting peaks.

Step 3: Linearity and Range

  • Objective: To demonstrate a direct proportional relationship between concentration and detector response over a defined range.

  • Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept of the regression line should be insignificant.

Step 4: Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (or blank matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

Step 5: Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

Step 6: Limit of Quantitation (LOQ) and Detection (LOD)

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

  • Acceptance Criteria: LOQ is typically the concentration with an S/N ratio of 10:1. LOD is typically the concentration with an S/N ratio of 3:1.

Step 7: Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters must still be met, and the change in peak area should be insignificant.

Gas Chromatography (GC): A Powerful Alternative

GC is highly effective for analyzing thermally stable and volatile compounds. It excels at separating impurities with different boiling points and can provide unparalleled sensitivity for halogenated compounds.

Expertise in Action: Rationale for Method Development Choices
  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a versatile choice. A 30 m x 0.25 mm column with a 0.25 µm film thickness provides excellent resolving power for a wide range of impurities.

  • Inlet and Temperature Program: A split/splitless inlet is standard. A starting temperature of ~250°C is generally sufficient to ensure rapid volatilization without thermal degradation. The oven temperature program is critical for separation. A typical program might start at 100°C, ramp up to 280°C at 10°C/min, and hold for several minutes to elute any less volatile components.

  • Detector Selection:

    • Flame Ionization Detector (FID): A universal detector for organic compounds, providing good linearity and robustness for assay and purity determination.

    • Mass Spectrometry (MS): The gold standard for identification. It provides structural information, allowing for the definitive identification of impurities and degradation products.[8][9][10]

    • Electron Capture Detector (ECD): Highly sensitive to the chloro- and trifluoromethyl- groups, making it ideal for trace-level impurity analysis.

Protocol: Validating a GC Method

The validation parameters for GC are identical to those for HPLC (System Suitability, Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness). The experimental execution is adapted for the GC system. For specificity, forced degradation samples would be prepared, derivatized if necessary (though unlikely for this analyte), and injected into the GC-MS to identify degradation products and confirm their separation from the parent peak.

Comparative Performance Summary

The choice between HPLC and GC depends on the specific analytical goal.

Parameter High-Performance Liquid Chromatography (HPLC-UV/PDA) Gas Chromatography (GC-FID/MS)
Analyte Suitability Excellent for a wide range of polarities and non-volatile compounds. The primary choice for assay.Best for thermally stable and volatile/semi-volatile compounds. Ideal for volatile organic impurities.
Specificity High resolution. PDA provides powerful peak purity assessment.Very high resolution with capillary columns. MS provides definitive peak identification.
Sensitivity Good (ng level). Dependent on the analyte's UV chromophore.Good with FID (ng level). Excellent with ECD for this analyte (pg level).
Sample Preparation Simple dissolution in the mobile phase is usually sufficient.Dissolution in a volatile solvent. Derivatization may be needed for non-volatile analytes.
Analysis Time Typically 10-30 minutes per sample.Typically 20-40 minutes, including oven cool-down.
Key Advantage Universally applicable for assay and impurities of the main component.Superior for identifying unknown volatile impurities and achieving very low detection limits with specific detectors (ECD).

The Role of Spectroscopic Methods

While chromatography is used for separation and quantitation, spectroscopic methods are essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR): Provides the definitive structure of the this compound standard. ¹H, ¹³C, and ¹⁹F NMR are used to confirm the identity and structure of the bulk material and can help identify major impurities if their concentration is sufficient (>1%).[11][12][13][14]

  • Mass Spectrometry (MS): When coupled with GC or LC, MS is the most powerful tool for identifying unknown impurities and degradation products by providing molecular weight and fragmentation information.[9][10]

Forced_Degradation_Logic analyte Analyte Sample (2-Chloro-4-(trifluoromethyl) thiazole-5-carbonitrile) stress Apply Stress Conditions analyte->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze with Developed Method (e.g., HPLC-PDA) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results analysis->evaluation resolution Resolution Check (Analyte vs. Degradants) evaluation->resolution purity Peak Purity Check (PDA) evaluation->purity mass_balance Mass Balance Calculation evaluation->mass_balance

Caption: Logical workflow for a forced degradation study to establish method specificity.

Conclusion

The validation of analytical methods for this compound is a systematic process that ensures data integrity and product quality. While both HPLC and GC are powerful and suitable techniques, a validated RP-HPLC method with PDA detection should be considered the primary choice for routine quality control, including assay and impurity profiling. Its robustness, high resolution, and the peak purity assessment capabilities of the PDA detector provide a comprehensive and reliable system. A validated GC-MS method serves as an essential complementary tool, indispensable for the definitive identification of volatile impurities and for investigational purposes.

By grounding method development in scientific rationale and adhering to a structured validation protocol as outlined by ICH guidelines, researchers and drug development professionals can build a self-validating system of quality control that is trustworthy, authoritative, and ensures the integrity of their work from intermediate to final product.

References

  • CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link]

  • 2-Chloro-5-chloromethyl-1,3-thiazole - PMC - NIH. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link]

  • GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed. Available at: [Link]

  • Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology. Available at: [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. Available at: [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. Available at: [Link]

  • (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole - ResearchGate. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. Available at: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • ¹H NMR spectrum of the thiazole derivative B | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. Available at: [Link]

  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC - NIH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The precise arrangement of atoms in space governs a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography and alternative spectroscopic techniques for the structural characterization of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile, a key heterocyclic building block. While a definitive crystal structure for this specific molecule is not publicly available, this guide will present a validated, transferable methodology for its crystallographic analysis, benchmarked against the insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Gold Standard: A Hypothetical Workflow for X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] It provides unequivocal information on bond lengths, bond angles, and stereochemistry. The workflow for this compound would follow a meticulous, multi-step process.

Experimental Protocol: From Powder to Structure

1. Synthesis and Purification:

The initial and most critical step is the synthesis and rigorous purification of this compound. Impurities can significantly hinder or prevent the growth of high-quality single crystals.[3] A plausible synthetic route involves the cyclization of a suitable precursor.[4][5][6] Purification would be achieved through recrystallization or column chromatography until a high purity level (typically >99%) is confirmed by techniques such as NMR and HPLC.

2. Crystal Growth: The Art and Science of Nucleation.

Growing diffraction-quality single crystals is often the most challenging aspect of X-ray crystallography.[7][8] For a small organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allowed to evaporate slowly over several days in a loosely covered vial.[8][9] This gradual increase in concentration promotes the formation of a single, well-ordered crystal lattice.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a less volatile "anti-solvent" in which the compound is poorly soluble.[7][9] The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, leading to crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower.[1][8] The decrease in solubility upon cooling can induce crystallization.

The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound to a reasonable extent and have a vapor pressure that allows for controlled evaporation or diffusion.[3]

G cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_analysis Analysis Synthesis Synthesis & Purification SlowEvap Slow Evaporation Synthesis->SlowEvap Pure Compound VaporDiff Vapor Diffusion Synthesis->VaporDiff Pure Compound SlowCool Slow Cooling Synthesis->SlowCool Pure Compound SingleCrystal Single Crystal for Diffraction SlowEvap->SingleCrystal VaporDiff->SingleCrystal SlowCool->SingleCrystal

3. Data Collection:

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[10][11] The resulting images consist of a series of spots, each corresponding to a specific reflection.

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map.[12] An atomic model is then built into this map. This model is refined against the experimental data using least-squares methods, typically with software like SHELXL.[13][14] The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

XRay_Workflow DataCollection X-ray Data Collection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution ModelBuilding Model Building StructureSolution->ModelBuilding Refinement Structure Refinement (Least-Squares) ModelBuilding->Refinement Refinement->ModelBuilding Iterative Process Validation Structure Validation Refinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure

Alternative Spectroscopic Techniques: A Comparative Analysis

While X-ray crystallography provides a complete 3D structure, other spectroscopic techniques offer valuable and often more readily obtainable structural information.[1][15] These methods are indispensable for routine characterization and for compounds that are difficult to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[16][17] For this compound, both ¹H and ¹³C NMR would be informative.

  • ¹H NMR: Due to the absence of protons directly attached to the thiazole ring, the ¹H NMR spectrum of the target molecule itself would be uninformative. However, for derivatives with proton-bearing substituents, it would provide information on the number of unique proton environments, their chemical shifts (indicating the electronic environment), and coupling patterns (revealing neighboring protons).

  • ¹³C NMR: This technique would be crucial for characterizing the carbon skeleton. The spectrum would show distinct signals for each of the carbon atoms in the thiazole ring, the trifluoromethyl group, and the nitrile group. The chemical shifts of these signals provide insights into the hybridization and electronic environment of each carbon atom.

  • ¹⁹F NMR: This would show a singlet for the CF₃ group, confirming its presence.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[18]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans is required to obtain a good signal-to-noise ratio.[16]

  • Data Analysis: Process the spectra to determine chemical shifts, and for protonated analogs, integration and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[19][20] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.[21][22]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[23][24] For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-Cl stretch, C-F stretches of the trifluoromethyl group, and vibrations of the thiazole ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Spectrum Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative Analysis: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms, stereochemistry (through NOE)Molecular weight, elemental formula, structural fragmentsPresence of functional groups
Sample Requirements Single, diffraction-quality crystalSoluble, pure sampleSmall amount of sampleSmall amount of sample
Throughput LowHighHighHigh
Cost HighModerate to HighModerateLow
Ambiguity Low (for well-refined structures)Can be ambiguous for complex moleculesCan be ambiguous for isomersCan be ambiguous
Key Advantage Unambiguous 3D structureInformation on structure in solutionHigh sensitivity and accurate massRapid functional group identification
Key Limitation Requires single crystals, which can be difficult to growDoes not provide a complete 3D structure directlyFragmentation can be complex to interpretLimited structural information

Technique_Comparison cluster_definitive Definitive 3D Structure cluster_connectivity Connectivity & Environment cluster_composition Composition & Fragmentation cluster_functional Functional Groups XRay X-ray Crystallography (Solid State) NMR NMR Spectroscopy (Solution State) XRay->NMR Complements with solution data NMR->XRay Validates solid-state structure MS Mass Spectrometry NMR->MS Confirms molecular formula IR IR Spectroscopy MS->IR Supports functional group analysis

Conclusion: An Integrated Approach

For the unequivocal structural determination of this compound, X-ray crystallography is the unparalleled gold standard. It provides a level of detail that is unattainable by other methods. However, the challenges associated with crystal growth make it a low-throughput and sometimes unfeasible technique.

In practice, a combination of spectroscopic methods provides a powerful and efficient approach for routine characterization and structural confirmation. NMR spectroscopy reveals the carbon-hydrogen framework and the chemical environment of each atom, while mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy provides a quick check for the presence of key functional groups.

For drug development and materials science, where a deep understanding of intermolecular interactions in the solid state is crucial, the investment in obtaining a single crystal structure is often justified. For high-throughput synthesis and initial characterization, the suite of spectroscopic techniques provides the necessary information with greater speed and efficiency. Ultimately, the choice of analytical technique depends on the specific research question and the stage of the investigation.

References

  • Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry. Available at: [Link]

  • Clarke, G. M., & Jennings, R. K. R. (1968). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 815-821.
  • Thalladi, V. R., & Boese, R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Dona, A. C., Jiménez, B., Schäfer, H., Humpfer, E., Spraul, M., & Lewis, M. R. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 10(7), 284.
  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]

  • Wüthrich, K. (1990). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 2(11), 603-606.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In H. D. Flack, L. Párkányi, & K. Simon (Eds.), Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press.
  • Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d, 2d and multi dimensional-solution NMR spectroscopy.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

  • University of Florida Center for Xray Crystallography. (2015). Crystal Growing Tips. University of Florida. Available at: [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. HKL-xray. Available at: [Link]

  • CCP4 wiki. (n.d.). Solve a small-molecule structure. CCP4 wiki. Available at: [Link]

  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. Eötvös Loránd University. Available at: [Link]

  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.
  • Shishkin, O. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 844.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Journal of Biomolecular NMR, 20(3), 193-196.
  • Chemical Synthesis Database. (2025). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • Pauli, F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3(1), 29-34.
  • Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-32.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • Benchchem. (n.d.).
  • Gunawan, G. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 5(1), 108-125.
  • YouTube. (2021).
  • Siddiqui, N., et al. (2010).
  • ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Borba, A., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3169.
  • ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B.
  • Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?. Guidechem.
  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 284(16), 2572-2589.
  • Eureka | Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.
  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

Sources

A Comprehensive Guide to the In Vitro Antifungal Profiling of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Thiazole Derivatives

The ever-present challenge of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Fungal infections, in particular, pose a significant threat, especially to immunocompromised individuals, with an increasing incidence of resistance to existing drug classes. The thiazole scaffold has emerged as a promising pharmacophore in the design of new antimicrobial agents, with various derivatives demonstrating potent antibacterial and antifungal activities.[1][2][3] This guide focuses on a specific, yet-to-be-extensively-profiled molecule: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile .

While direct in vitro data for this compound is not yet widely published, its structural motifs—a halogenated thiazole ring coupled with a trifluoromethyl group—suggest a strong potential for antifungal efficacy. Thiazole antifungals, as a class, are known to act in a manner similar to other azoles by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] Its inhibition disrupts membrane integrity, leading to fungal cell death.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough in vitro evaluation of this compound. We will delineate a scientifically rigorous framework for assessing its antifungal spectrum, potency, and potential fungicidal activity, comparing its hypothetical performance against established antifungal agents.

I. Designing the In Vitro Study: A Multi-faceted Approach

A successful in vitro evaluation hinges on a well-considered experimental design. This involves the careful selection of fungal pathogens, appropriate comparator drugs, and standardized testing methodologies to ensure data reproducibility and relevance.

Selection of Fungal Pathogen Panel

To ascertain the breadth of antifungal activity, it is crucial to test the compound against a panel of clinically relevant fungal species. This panel should include both yeasts and filamentous fungi (molds) and encompass species known for intrinsic or acquired resistance to common antifungals.

Proposed Fungal Pathogen Panel:

  • Yeasts:

    • Candida albicans (ATCC 90028): A common cause of candidiasis.

    • Candida glabrata (ATCC 90030): Known for reduced susceptibility to azoles.[6]

    • Candida parapsilosis (ATCC 22019): Frequently associated with bloodstream infections.

    • Candida krusei (ATCC 6258): Intrinsically resistant to fluconazole.[6]

    • Cryptococcus neoformans (ATCC 208821): A major cause of fungal meningitis.

  • Filamentous Fungi (Molds):

    • Aspergillus fumigatus (ATCC 204305): The leading cause of invasive aspergillosis.

    • Aspergillus flavus (ATCC 204304): A common cause of aspergillosis and a producer of mycotoxins.

    • Aspergillus niger (ATCC 16404): A versatile mold, occasionally pathogenic.

    • Trichophyton rubrum (ATCC 28188): A common cause of dermatophytosis.

Selection of Comparator Antifungal Agents

To contextualize the activity of this compound, it is essential to include established antifungal drugs as comparators. The choice of comparators should represent different classes of antifungals with known mechanisms of action.

Proposed Comparator Drugs:

  • Fluconazole: A triazole antifungal, representing the azole class. It is a first-line treatment for many Candida infections.

  • Amphotericin B: A polyene antifungal that binds to ergosterol, disrupting the fungal cell membrane. It has a broad spectrum of activity.

II. Core Experimental Protocols: Determining Antifungal Susceptibility

Standardized methodologies are paramount for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust guidelines for antifungal susceptibility testing.[7][8][9][10][11][12] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[13][14][15]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound, fluconazole, and amphotericin B in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Further dilutions should be made in RPMI-1640 medium.

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[13] Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL in the test wells.[14]

    • For molds, culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).

    • Add 100 µL of the diluted antifungal solutions to the respective wells.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[16]

  • MIC Determination:

    • The MIC is determined by visual inspection as the lowest concentration of the drug that causes a significant reduction in growth compared to the drug-free control well. For azoles against yeasts, this is often a ≥50% reduction in turbidity.[16] For amphotericin B and for molds, the endpoint is typically complete inhibition of growth.[16]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in 96-Well Plate A->C B Culture and Prepare Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D E Incubate at 35°C (24-72h) D->E F Visually Read MIC E->F G Subculture for MFC F->G H Read MFC after Incubation G->H

Caption: Experimental workflow for MIC and MFC determination.

Determination of Minimum Fungicidal Concentration (MFC)

To discern whether this compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), the MFC should be determined. The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Step-by-Step Protocol:

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., SDA).

  • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the growth control spot.

  • The MFC is the lowest concentration from the MIC plate that yields no fungal growth on the subculture plate.

III. Comparative Data Analysis

The collected MIC and MFC data should be tabulated for a clear comparison between this compound and the comparator drugs. The ratio of MFC to MIC can also be calculated to quantify the fungicidal activity (a ratio of ≤4 generally indicates fungicidal activity).

Table 1: Hypothetical MICs (µg/mL) of this compound and Comparator Drugs

Fungal PathogenThis compoundFluconazoleAmphotericin B
Candida albicans0.250.5[17]0.5
Candida glabrata432[17]1
Candida parapsilosis0.52[17]1
Candida krusei2≥64[17]2
Cryptococcus neoformans140.5
Aspergillus fumigatus2>256[18]1[19]
Aspergillus flavus4>256[18]2[19]
Aspergillus niger4>256[18]1[19]
Trichophyton rubrum182

Table 2: Hypothetical MFCs (µg/mL) and MFC/MIC Ratios

Fungal PathogenThis compoundFluconazoleAmphotericin B
MFC (MFC/MIC) MFC (MFC/MIC) MFC (MFC/MIC)
Candida albicans0.5 (2)>64 (>128)1 (2)
Candida glabrata8 (2)>64 (>2)2 (2)
Aspergillus fumigatus4 (2)N/A2 (2)

IV. Elucidating the Mechanism of Action

While the probable mechanism of action for thiazole derivatives is the inhibition of ergosterol synthesis, this should be experimentally verified for this compound.

Ergosterol_Pathway cluster_inhibition Site of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Thiazole_Compound 2-Chloro-4-(trifluoromethyl) thiazole-5-carbonitrile Thiazole_Compound->Ergosterol Inhibition

Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.

Suggested Follow-up Experiments:

  • Ergosterol Quantification Assay: Treat fungal cells with the test compound and quantify the cellular ergosterol content using spectrophotometry or HPLC. A dose-dependent decrease in ergosterol would support the proposed mechanism.

  • Cell Membrane Integrity Assays: Utilize fluorescent dyes like propidium iodide to assess membrane damage in compound-treated fungal cells.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential antifungal agent. By employing standardized methodologies and a clinically relevant panel of pathogens, researchers can generate robust and comparable data to assess its spectrum of activity and potency. Positive results from these studies would warrant further investigation, including in vivo efficacy studies, toxicity profiling, and more in-depth mechanistic studies, to fully elucidate its therapeutic potential. The thiazole class of compounds holds significant promise, and a systematic approach to their evaluation is crucial for the development of the next generation of antifungal therapies.[1][4][20][21][22][23]

References

  • Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. (n.d.). Retrieved from [Link]

  • Thiazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved from [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH. (2021). Retrieved from [Link]

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Quality control Aspergillus strains and reference MIC ranges for amphotericin B and voriconazole - ResearchGate. (n.d.). Retrieved from [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Antifungal Susceptibility Testing in Aspergillus Spp. According to EUCAST Methodology. (2006). Retrieved from [Link]

  • Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023 - MDPI. (n.d.). Retrieved from [Link]

  • Association of Fluconazole Area under the Concentration-Time Curve/MIC and Dose/MIC Ratios with Mortality in Nonneutropenic Patients with Candidemia | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - Scholars @ UT Health San Antonio. (n.d.). Retrieved from [Link]

  • Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Fluconazole MIC distributions a for Candida spp. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - Research Explorer The University of Manchester. (n.d.). Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022). Retrieved from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - ResearchGate. (2021). Retrieved from [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2023). Retrieved from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review - ResearchGate. (2021). Retrieved from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.). Retrieved from [Link]

  • Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis Online. (2023). Retrieved from [Link]

  • Thiazole containing antifungal agents. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). Retrieved from [Link]

  • Thiazole Bioactivity and Drug Applications - farah ali - Prezi. (n.d.). Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and antifungal activity of novel thiazole-containing triazole antifungals - PubMed. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • EUCAST: Fungi (AFST). (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Antimicrobial Spectrum of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Thiazole, a five-membered heteroaromatic ring, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial spectrum of a specific novel compound: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile.

While direct experimental data on this particular molecule is not yet prevalent in public literature, the extensive research on analogous thiazole derivatives provides a strong rationale for its investigation as a potential antimicrobial agent.[4][5][6] This document will not only propose a robust, multi-tiered experimental plan to elucidate its spectrum of activity but also contextualize its potential performance against established antimicrobial agents. The causality behind each experimental choice is explained to ensure a thorough and scientifically rigorous evaluation.

The Thiazole Scaffold: A Foundation for Antimicrobial Activity

The thiazole ring is a core component of numerous clinically approved drugs and natural products with diverse biological activities.[1][4] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, allow for effective binding to various biological targets.[6] The antimicrobial activity of thiazole derivatives has been demonstrated against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][7] The specific substituents on the thiazole ring play a critical role in determining the compound's spectrum and potency. For instance, different substitutions can influence the compound's ability to penetrate bacterial cell membranes, a key factor in its efficacy against both Gram-positive and Gram-negative bacteria.[6]

The subject of our investigation, this compound, possesses several features that suggest potential antimicrobial activity. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the chloro and carbonitrile moieties are known to be involved in various biological interactions.

A Phased Approach to Antimicrobial Spectrum Assessment

To comprehensively evaluate the antimicrobial potential of this compound, a systematic, phased approach is recommended. This ensures that foundational data on its activity is gathered before proceeding to more complex and resource-intensive investigations.

Phase 1: Primary Screening for Broad-Spectrum Activity

The initial phase aims to determine if the compound exhibits any antimicrobial activity against a representative panel of microorganisms. The disk diffusion assay is a cost-effective and widely used method for this purpose.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

  • Microorganism Preparation: Prepare a standardized inoculum of each test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Uniformly streak the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the agar surface.

  • Controls: Include a positive control disk with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disk with the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Phase 2: Quantitative Assessment of Antimicrobial Potency

Following the qualitative results from the disk diffusion assay, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under suitable conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Protocol: MBC/MFC Determination

  • Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the plates to allow for the growth of any surviving microorganisms.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.

Phase 3: Expanded Spectrum and Comparative Analysis

Once the initial potency is established, the antimicrobial spectrum should be expanded to include a wider range of clinically relevant and drug-resistant strains. The results should be compared against a panel of standard-of-care antibiotics.

Suggested Panel of Microorganisms:

Category Species Rationale
Gram-Positive Bacteria Staphylococcus aureus (including MRSA)Common cause of skin and soft tissue infections.
Streptococcus pneumoniaeLeading cause of pneumonia and meningitis.
Enterococcus faecalis (including VRE)Frequent cause of hospital-acquired infections.
Gram-Negative Bacteria Escherichia coliCommon cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaOpportunistic pathogen, often multi-drug resistant.
Klebsiella pneumoniaeSignificant cause of nosocomial infections.
Fungi Candida albicansCommon cause of opportunistic fungal infections.
Aspergillus fumigatusCauses invasive aspergillosis in immunocompromised individuals.

The performance of this compound should be benchmarked against antibiotics with different mechanisms of action to gain insights into its potential mode of action.

Comparative Data Table (Hypothetical)

Microorganism This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Vancomycin MIC (µg/mL) Fluconazole MIC (µg/mL)
S. aureus
MRSA
E. coli
P. aeruginosa
C. albicans
Visualizing the Experimental Workflow

To provide a clear overview of the proposed experimental plan, the following diagrams illustrate the logical flow of the assessment process.

Experimental_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Quantitative Assessment cluster_phase3 Phase 3: Comparative Analysis P1_Start Start with This compound P1_Assay Kirby-Bauer Disk Diffusion Assay P1_Start->P1_Assay P1_Result Measure Zones of Inhibition P1_Assay->P1_Result P2_MIC Broth Microdilution (MIC Determination) P1_Result->P2_MIC If Active P2_MBC Subculture for MBC/MFC Determination P2_MIC->P2_MBC P3_Expand Test Against Expanded Panel of Microbes P2_MBC->P3_Expand Potency Established P3_Compare Benchmark Against Standard Antibiotics P3_Expand->P3_Compare P3_Report Generate Comparative Data Tables P3_Compare->P3_Report MIC_MBC_Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read_mic Visually Inspect for Growth Determine MIC - Lowest concentration with no visible growth incubate->read_mic subculture Plate Aliquots from Wells with No Growth onto Agar read_mic->subculture For wells ≥ MIC incubate_plates Incubate Agar Plates subculture->incubate_plates read_mbc Count Colonies Determine MBC/MFC - Lowest concentration with ≥99.9% killing incubate_plates->read_mbc

Caption: Detailed workflow for MIC and MBC/MFC determination.

Concluding Remarks and Future Directions

This guide outlines a comprehensive and scientifically rigorous methodology for assessing the antimicrobial spectrum of this compound. By following this phased approach, researchers can generate robust and comparable data to determine the potential of this novel compound as a future therapeutic agent. The broad antimicrobial activities observed for many thiazole derivatives provide a strong impetus for such an investigation. [1][2][4][5] Should this compound demonstrate promising activity, further studies into its mechanism of action, toxicity, and in vivo efficacy will be warranted. The potential for thiazole-based compounds to inhibit essential bacterial enzymes, such as those involved in cell wall or fatty acid synthesis, offers exciting avenues for future research. [8][9]

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Trifluoromethylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents is a perpetual challenge. Among the vast landscape of heterocyclic compounds, trifluoromethylthiazoles have emerged as a privileged scaffold in medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational lens to understand how structural modifications to the trifluoromethylthiazole core influence biological activity, thereby guiding the rational design of more potent and selective drug candidates.

This guide offers an in-depth comparison of QSAR methodologies as applied to trifluoromethylthiazoles and related bioisosteres, grounded in experimental data and established best practices. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for initiating your own QSAR studies on this promising class of compounds.

The Significance of the Trifluoromethylthiazole Scaffold and the Role of QSAR

The thiazole ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. When substituted with a trifluoromethyl group, the resulting scaffold often exhibits improved pharmacokinetic properties. The strong electron-withdrawing nature of the CF3 group can modulate the pKa of nearby functionalities and enhance the molecule's ability to penetrate cell membranes.

QSAR seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, or descriptors, of molecules, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

Comparative Analysis of QSAR Methodologies for Trifluoromethyl-Containing Heterocycles

Case Study 1: 3D-QSAR of Thiazolo[4,5-d]pyrimidine Derivatives as Anticancer Agents

A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has provided valuable data on their anticancer activity.[1] While a full QSAR analysis was not the primary focus of this publication, the provided experimental data allows us to retrospectively consider how different QSAR models could be applied. The synthesis of new 7-oxo, 7-chloro, and 7-amino derivatives and their evaluation against various cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer lines, offers a rich dataset for QSAR modeling.[1]

For instance, the potent activity of compound 3b (7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione) against melanoma cell lines highlights the importance of the chloro and phenyl substitutions. A 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be well-suited to explore the steric and electrostatic requirements for activity in this series.

Table 1: Anticancer Activity of Selected 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Derivatives [1]

CompoundRXCancer Cell LineIC50 (µM)
3a HClC3234.6
A37538.6
3b PhenylClC3224.4
A37525.4
3c 4-FluorophenylClC3230.5
A37531.7
4a HNH-cyclohexylC32>500
A375>500
4b PhenylNH-cyclohexylC32114.2
A375118.9

Data extracted from a study by U. Pomierny-Chamiolo, et al. (2022).

A hypothetical CoMFA study on this series would involve aligning the compounds based on the common thiazolo[4,5-d]pyrimidine core. The resulting contour maps would likely indicate that bulky, electronegative substituents at the 7-position (like the chloro group in 3a-c ) are favorable for activity, while large, flexible groups (like the cyclohexylamino group in 4a-b ) are detrimental. Similarly, the steric and electronic properties of the substituent at the 3-position could be finely tuned based on the CoMFA fields.

Case Study 2: 3D-QSAR of Trifluoromethyl-Pyrazole-Carboxamides as COX Inhibitors

In a study focused on developing novel succinate dehydrogenase inhibitors, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and their antifungal activity was evaluated.[4] This study also included a 3D-QSAR analysis, providing a direct example of the application of these techniques to trifluoromethyl-containing heterocycles. The researchers found that their synthesized compounds exhibited excellent antifungal activity against several phytopathogenic fungi.[4]

Notably, the IC50 values for SDH enzymatic activity were determined for select compounds, with compound 7f showing a potent IC50 of 6.9 µg/mL.[4] The accompanying molecular docking studies suggested that these compounds bind within the enzyme's active site, forming key hydrogen bond and π–π interactions.[4]

A 3D-QSAR model in this context would help to elucidate the structural requirements for potent inhibition. For example, CoMSIA contour maps could reveal the importance of hydrogen bond donors and acceptors on the pyridine ring and the optimal hydrophobic and steric properties of the phenyl ring substituent for enhanced binding to the SDH enzyme.

Table 2: Antifungal and SDH Inhibitory Activity of Selected Trifluoromethyl-Pyrazole-Carboxamides [4]

CompoundR1R2Antifungal Activity (EC50, µg/mL) vs. P. infestansSDH Inhibition (IC50, µg/mL)
4c 4-ClH>5012.5
5f 4-Cl2-F10.9135.3
7f 4-CF32-F6.86.9
Penthiopyrad (Reference)2.3223.9

Data extracted from a study by L. Wang, et al. (2021).

The comparison of the QSAR models from these two case studies, even though on different scaffolds, would highlight common principles. For instance, the importance of strategically placed halogen atoms and the influence of steric bulk on activity are likely to be recurring themes. A comparative analysis would suggest that for trifluoromethyl-containing heterocycles, 3D-QSAR methods that can capture the precise spatial arrangement of functional groups are particularly powerful.

Experimental Protocols: A Step-by-Step Guide to a QSAR Study

Here, we outline a detailed workflow for conducting a QSAR study on a novel series of trifluoromethylthiazole analogues. This protocol is designed to be a self-validating system, incorporating best practices for data curation, model building, and validation.

Step 1: Data Set Preparation and Curation
  • Compound Selection: Assemble a dataset of trifluoromethylthiazole derivatives with experimentally determined biological activities (e.g., IC50, EC50, Ki). The dataset should be congeneric, meaning the compounds share a common core scaffold.

  • Activity Data Conversion: Convert the biological activity data into a logarithmic scale (e.g., pIC50 = -log(IC50)). This ensures a more normal distribution of the data, which is often a prerequisite for statistical modeling.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation. The selection of training and test sets should be done carefully to ensure that both sets span the full range of structural diversity and biological activity.

Step 2: Molecular Modeling and Descriptor Calculation
  • 2D and 3D Structure Generation: Draw the 2D structures of all compounds and convert them into 3D structures using a molecular modeling software package.

  • Energy Minimization: Optimize the geometry of each 3D structure using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain a low-energy conformation.

  • Molecular Alignment (for 3D-QSAR): For methods like CoMFA and CoMSIA, align all the molecules in the dataset to a common template. This is a critical step and can be done based on a common substructure or by using pharmacophore features.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors. These can include:

    • 1D descriptors: Molecular weight, atom counts.

    • 2D descriptors: Topological indices, electrotopological state (E-state) indices.

    • 3D descriptors: Steric and electrostatic fields (for CoMFA/CoMSIA), solvent-accessible surface area.

Step 3: Model Development and Statistical Analysis
  • Variable Selection: From the large pool of calculated descriptors, select a subset of the most relevant ones to avoid overfitting the model. Techniques like genetic algorithms or stepwise multiple linear regression can be used.

  • Model Building: Construct the QSAR model using a suitable statistical method. Common approaches include:

    • Multiple Linear Regression (MLR): For simple, linear relationships.

    • Partial Least Squares (PLS): A robust method for handling datasets with many, potentially correlated descriptors, commonly used in CoMFA and CoMSIA.

    • Machine Learning Methods: Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships.

Step 4: Model Validation

Rigorous validation is crucial to ensure the predictive power of the QSAR model.

  • Internal Validation:

    • Leave-One-Out Cross-Validation (q²): A common method where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set. A q² value greater than 0.5 is generally considered indicative of a robust model.

  • External Validation:

    • Prediction on the Test Set (r²_pred): Use the developed QSAR model to predict the activity of the compounds in the test set. The predictive ability is assessed by the squared correlation coefficient between the experimental and predicted activities. An r²_pred value greater than 0.6 is desirable.

  • Y-Randomization: Scramble the biological activity data and rebuild the QSAR model. A valid model should show a significant drop in its statistical performance for the scrambled data, confirming that the original correlation was not due to chance.

Visualization of QSAR Workflows and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in Graphviz DOT language.

QSAR_Workflow cluster_data_prep Data Preparation cluster_modeling Molecular Modeling & Descriptors cluster_analysis Model Building & Validation DataCollection 1. Data Collection (Structures & Activity) DataCuration 2. Data Curation (pIC50 Conversion) DataCollection->DataCuration DataSplitting 3. Data Splitting (Training & Test Sets) DataCuration->DataSplitting StructureGen 4. 3D Structure Generation DataSplitting->StructureGen Alignment 5. Molecular Alignment StructureGen->Alignment DescriptorCalc 6. Descriptor Calculation Alignment->DescriptorCalc ModelBuilding 7. Model Building (MLR, PLS, ML) DescriptorCalc->ModelBuilding InternalVal 8. Internal Validation (q²) ModelBuilding->InternalVal ExternalVal 9. External Validation (r²_pred) ModelBuilding->ExternalVal Prediction 10. Prediction of New Compounds ExternalVal->Prediction Leads to...

Caption: A generalized workflow for a QSAR study.

CoMFA_vs_CoMSIA CoMFA CoMFA Comparative Molecular Field Analysis Steric Fields Electrostatic Fields PLS_CoMFA QSAR Model (CoMFA) CoMFA->PLS_CoMFA PLS Analysis CoMSIA CoMSIA Comparative Molecular Similarity Indices Analysis Steric Fields Electrostatic Fields Hydrophobic Fields H-bond Donor Fields H-bond Acceptor Fields PLS_CoMSIA QSAR Model (CoMSIA) CoMSIA->PLS_CoMSIA PLS Analysis QSAR_Input Aligned 3D Structures QSAR_Input->CoMFA QSAR_Input->CoMSIA

Caption: Comparison of descriptors used in CoMFA and CoMSIA.

Conclusion and Future Outlook

QSAR studies on trifluoromethylthiazoles and related heterocycles offer a powerful, data-driven approach to accelerate the drug discovery process. By systematically exploring the relationship between molecular structure and biological activity, researchers can gain deep insights into the requirements for potent and selective interactions with a biological target. The comparison of different QSAR methodologies, such as CoMFA and CoMSIA, reveals the importance of selecting the appropriate set of descriptors to capture the key physicochemical properties driving the desired activity.

As computational power and machine learning algorithms continue to advance, we can expect QSAR models to become even more predictive and sophisticated. The integration of QSAR with other computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, will provide a more holistic understanding of ligand-receptor interactions. For medicinal chemists working with the trifluoromethylthiazole scaffold, a well-executed QSAR study is an indispensable tool for navigating the complex landscape of structure-activity relationships and ultimately, for designing the next generation of innovative medicines.

References

  • Pomierny-Chamiolo, U., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 433. Available at: [Link]

  • Wang, L., et al. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(1), 185-196. Available at: [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

  • Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Available at: [Link]

  • Frontiers in Chemistry. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Available at: [Link]

  • MDPI. (2022). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. Available at: [Link]

  • YouTube. (2023). The detailed, step-by-step process for conducting a 2D-QSAR study: from preparation to publication. Available at: [Link]

  • Quora. (2016). What are the steps of QSAR based drug design?. Available at: [Link]

  • Standard Operating Procedure. (2024). SOP for QSAR Modeling in Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Comparison of various methods for validity evaluation of QSAR models. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Available at: [Link]

  • MDPI. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis, biological evaluation, QSAR analysis and molecular modelling of new thiazol-benzimidazoles as EGFR inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2017). 3D-QSAR comparative molecular field analysis on delta opioid receptor agonist SNC80 and its analogs. Available at: [Link]

  • SciELO México. (2021). 2-Oxoquinoline Arylaminothiazole Derivatives in Identifying Novel Potential Anticancer Agents by Applying 3D-QSAR, Docking, and. Available at: [Link]

  • National Center for Biotechnology Information. (2016). 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. Available at: [Link]

  • ResearchGate. (2011). Predicted activities from QSAR models compared with the experimental... Available at: [Link]

  • MDPI. (2019). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Available at: [Link]

  • Frontiers. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, safety-driven protocol for the proper disposal of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile. As a complex heterocyclic compound containing a halogen, a trifluoromethyl group, and a nitrile moiety, it necessitates a rigorous and informed approach to waste management to ensure laboratory safety and environmental stewardship.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make safe and compliant decisions.

Hazard Profile and Risk Assessment

  • Halogenated Thiazole Core: The presence of a chlorine atom and a trifluoromethyl group classifies this compound as a halogenated organic substance.[1] Such compounds are often persistent and require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent environmental release.[2] The thiazole ring is a common feature in biologically active molecules, and its derivatives must be handled with care.[3][4]

  • Nitrile Group (-C≡N): The carbonitrile group is a significant toxicophore. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[5][6] A critical and potentially severe hazard is the possible release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids or is subjected to uncontrolled thermal decomposition.[7][8]

  • Reactivity: Structurally related compounds are known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[7][9] Contact with these materials could lead to vigorous, exothermic reactions or the generation of toxic fumes.

The table below summarizes the anticipated hazard profile based on analogous compounds.[9][10][11]

Hazard ClassificationDescription & Rationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. The nitrile group is a primary contributor to this toxicity.[5][11]
Skin Corrosion/Irritation Expected to cause skin irritation. Halogenated organics and reactive functional groups can compromise skin integrity.[9][10]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage. Chemical powders and vapors can be highly damaging to eye tissue.[9][11]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust or vapors.[9][10]
Hazardous Decomposition Combustion or improper heating can produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride (HCl), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[7][9][12]
Environmental Hazard As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic life with long-lasting effects.[2][13] It must not be released into the environment.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

All handling and disposal preparation involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[9][14]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure no tears or punctures before use.To prevent skin contact and absorption, which can cause irritation and systemic toxicity.[9]
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes, dust, and vapors that can cause serious eye damage.[10][14]
Protective Clothing Flame-retardant and chemical-resistant lab coat, long pants, and closed-toe shoes.To shield skin from accidental spills and contamination.[8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of generating dust or aerosols outside of a fume hood.To prevent inhalation of the compound, which can cause respiratory irritation and acute toxicity.[9][10]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is to treat it as Regulated Hazardous Waste . Never dispose of this chemical down the drain or in regular solid waste.[15][16]

Step 1: Waste Segregation and Characterization

  • Action: Designate this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips, paper towels) as Halogenated Organic Waste .[1]

  • Causality: Halogenated waste streams are incinerated under specific conditions (e.g., with scrubbers to neutralize acidic gases like HCl and HF) that are different from non-halogenated waste.[2] Mixing waste streams can inhibit proper treatment and is a regulatory violation.

Step 2: Containerization

  • Action: Collect all waste in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition, and have a secure, tight-fitting lid.[16]

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Causality: Proper containerization and labeling are critical for safety, regulatory compliance, and ensuring the final disposal facility can manage the waste correctly. The container must be kept closed except when adding waste to prevent the release of vapors.[16]

Step 3: Managing Small Spills

  • Action:

    • Ensure PPE is worn.

    • Contain the spill to prevent it from spreading.

    • For a solid spill, gently cover with a dry, inert absorbent material like vermiculite, sand, or a universal spill absorbent. Do NOT use combustible materials like paper towels for the initial absorption.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.[17]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as halogenated organic waste.

  • Causality: A prepared spill response minimizes exposure and environmental contamination. Using an inert absorbent prevents any unintended chemical reactions.

Step 4: Final Disposal

  • Action: Arrange for the collection of the sealed and labeled hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[15]

  • Causality: Professional hazardous waste disposal services are equipped to transport and destroy chemical waste in a manner that complies with all local, state, and federal regulations, such as those set by the EPA.[2][18][19] This is the only acceptable method for the final disposition of this waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Waste Generation (Unused chemical, contaminated labware) B Characterize Waste: This compound A->B C Is this Halogenated Organic Waste? B->C D YES: Segregate into Halogenated Organic Waste Stream C->D Contains C-Cl, C-F bonds E NO: Re-evaluate (Incorrect) C->E Does not apply F Select Appropriate Container (Compatible, Labeled, Sealed) D->F G Store in Satellite Accumulation Area (Max 90% full, secondary containment) F->G H Contact Institutional EHS or Licensed Waste Contractor for Pickup G->H I End: Compliant Disposal via High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Al-Kadri, O., et al. (2022). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
  • Chemistry World. (2024). From pollutant to painkiller: hazardous halogenated wastes become a safe chlorine source.
  • Benchchem. (n.d.). Proper Disposal of 4-Cyano-4'-(Trifluoromethyl)biphenyl: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Apollo Scientific. (2022). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • U.S. Government Publishing Office. (n.d.). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH: Nitriles.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Ali, M., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Angene Chemical. (2024). Safety Data Sheet: 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide.
  • Occupational Safety and Health Administration (OSHA). (2024). Acetonitrile.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • CymitQuimica. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile.
  • ResearchGate. (2025). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques.
  • Fluoromart. (n.d.). 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile.
  • National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 5-Thiazolecarboxylic acid, 2-chloro-4-(trifluoromethyl)-, phenylmethyl ester - Substance Details.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review.
  • Spectrum Chemical. (2016). Safety Data Sheet.
  • ResearchGate. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid.
  • Capot Chemical. (2014). MSDS of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Sources

Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As the landscape of pharmaceutical research and development continues to evolve, so too do the complexities of the molecules we handle. 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is a key building block in the synthesis of novel therapeutic agents. Its unique chemical structure, while offering significant synthetic advantages, also necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient handling, grounded in established scientific principles.

Hazard Identification and Risk Assessment: Understanding the Molecule

Based on data from analogous compounds, this compound should be treated as a substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation or damage .[1] The carbonitrile group (-CN) is of particular concern, as many organic nitriles can release hydrogen cyanide upon hydrolysis or combustion, a fast-acting and highly toxic substance. Therefore, it is prudent to handle this compound with the same level of caution as other cyanide-containing reagents.[1]

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.[1]

  • Skin Corrosion/Irritation: May cause significant skin irritation or chemical burns upon contact.[2]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should be placed over the cuff.Nitrile gloves offer good chemical resistance. Double-gloving provides an additional barrier against contamination and allows for the safe removal of the outer glove if it becomes compromised.
Eye & Face Protection Chemical splash goggles and a full-face shield.This combination provides comprehensive protection against splashes of liquids and airborne particles that could cause severe eye damage.[1][4]
Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges.Essential for preventing the inhalation of fine powders or vapors, especially when handling the solid material outside of a certified chemical fume hood.[5][6]
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from spills.

Safe Handling Protocols: A Step-by-Step Approach

Adherence to a strict and well-defined handling protocol is critical for minimizing exposure risk. The following workflow should be implemented for all procedures involving this compound.

Preparation and Weighing
  • Work Area Preparation: All handling of this compound, including weighing, must be conducted within a certified laboratory chemical fume hood.[6] Before starting, ensure the fume hood sash is at the appropriate height and the airflow is optimal.

  • Gathering Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before introducing the chemical.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

  • Weighing: Carefully weigh the desired amount of the compound. Use a disposable weigh boat to minimize contamination of balances.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the reaction vessel inside the fume hood. If the reaction is exothermic, ensure a cooling bath is in place.

  • Reagent Addition: Slowly and carefully add the this compound to the solvent. Avoid creating dust.

  • Reaction Monitoring: Once the reaction is initiated, it should be clearly labeled and monitored within the fume hood.

Post-Reaction Workup and Purification
  • Quenching: If necessary, quench the reaction cautiously in the fume hood. Be mindful of any potential gas evolution.

  • Extraction and Purification: All extraction and purification steps (e.g., liquid-liquid extraction, chromatography) should be performed in a well-ventilated area, preferably within the fume hood.

The following diagram illustrates the safe handling workflow:

SafeHandlingWorkflow cluster_prep Preparation cluster_post Post-Handling Prep Prepare Fume Hood & Materials Don_PPE Don Full PPE Prep->Don_PPE Before Handling Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve & React Weigh->Dissolve Workup Workup & Purify Dissolve->Workup Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Spill Spill Response Exposure Exposure Response

Safe Handling Workflow for this compound

Emergency and Disposal Procedures: Planning for the Unexpected

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill Management
  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and absorbed spill materials, must be disposed of as hazardous waste.[5][7]

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

Consult your institution's EHS guidelines for specific hazardous waste disposal procedures.

By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.